molecular formula C14H17FO3 B1327803 Ethyl 6-(2-fluorophenyl)-6-oxohexanoate CAS No. 898753-38-3

Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

Cat. No.: B1327803
CAS No.: 898753-38-3
M. Wt: 252.28 g/mol
InChI Key: AIBGXZVPIZYRLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(2-fluorophenyl)-6-oxohexanoate is a useful research compound. Its molecular formula is C14H17FO3 and its molecular weight is 252.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-(2-fluorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c1-2-18-14(17)10-6-5-9-13(16)11-7-3-4-8-12(11)15/h3-4,7-8H,2,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBGXZVPIZYRLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645632
Record name Ethyl 6-(2-fluorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-38-3
Record name Ethyl 6-(2-fluorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Ethyl 6-(2-fluorophenyl)-6-oxohexanoate" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthesis of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

Abstract

This compound is a functionalized keto-ester of interest in synthetic organic chemistry and medicinal chemistry. As a bifunctional molecule, it serves as a versatile building block for the synthesis of more complex molecular architectures and potential pharmaceutical agents. The presence of a 2-fluorophenyl moiety can significantly influence the compound's metabolic stability, lipophilicity, and binding interactions with biological targets, a common strategy in modern drug design. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its logical synthesis via Friedel-Crafts acylation, and a thorough analysis of its expected spectroscopic characteristics. Due to the limited availability of direct experimental data in public literature, this document synthesizes information from closely related structural analogs and established principles of organic chemistry to provide a robust and scientifically grounded technical profile.

Chemical Identity and Physicochemical Properties

This compound is an aromatic ketone and an aliphatic ester. The core structure consists of a hexanoate chain functionalized with a ketone at the 6-position, which is attached to a 2-fluorophenyl ring. The terminal carboxylic acid is esterified with an ethyl group.

Identifiers and Molecular Structure
  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₁₇FO₃

  • Molecular Weight: 252.28 g/mol

Predicted Physicochemical Properties

The following properties are estimated based on the molecular structure and data from analogous compounds such as ethyl 6-oxo-6-phenylhexanoate and other substituted keto-esters[6][7].

PropertyPredicted Value / DescriptionRationale / Analog Source
Physical State Colorless to pale yellow liquid or low-melting solidTypical for aromatic keto-esters of this molecular weight.
Boiling Point > 300 °C at 760 mmHg (with decomposition)Extrapolated from similar aromatic ketones and esters.
Density ~1.15 ± 0.1 g/cm³Based on the density of related phenyl and fluorophenyl derivatives.
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone, DMSO). Insoluble in water.Expected for a moderately polar organic molecule with significant hydrocarbon character.
pKa Not applicable (non-ionizable under normal conditions)The molecule lacks acidic or basic functional groups.

Synthesis and Mechanistic Insights

The most direct and industrially relevant method for synthesizing aryl ketones is the Friedel-Crafts acylation .[8][9][10] This electrophilic aromatic substitution reaction provides a robust route to forming the key C(aryl)-C(keto) bond.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis involves the reaction of fluorobenzene with an acylating agent derived from adipic acid, specifically 6-chloro-6-oxohexanoic acid ethyl ester (ethyl adipoyl chloride), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Fluorobenzene Fluorobenzene Reaction_Step2 Electrophilic Aromatic Substitution Fluorobenzene->Reaction_Step2 AdipoylChloride Ethyl Adipoyl Chloride Reaction_Step1 Formation of Acylium Ion AdipoylChloride->Reaction_Step1 LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Reaction_Step1 Solvent Solvent (e.g., CH₂Cl₂) Solvent->Reaction_Step2 Target This compound Reaction_Step1->Reaction_Step2 Intermediate Wheland Intermediate Reaction_Step2->Intermediate σ-complex Workup Aqueous Workup Intermediate->Workup Deprotonation Workup->Target

Caption: Proposed synthesis via Friedel-Crafts acylation.

Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established methods for Friedel-Crafts acylation and should be adapted and optimized under appropriate laboratory safety protocols.[11][12]

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an anhydrous solvent such as dichloromethane (CH₂Cl₂). Cool the suspension to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add 6-chloro-6-oxohexanoic acid ethyl ester (1.0 equivalent) dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Addition of Fluorobenzene: Add fluorobenzene (1.1 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Carefully quench the reaction by pouring the mixture into a flask containing crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Mechanistic Considerations & Regioselectivity

The fluorine atom on the benzene ring is an ortho-, para-directing deactivator for electrophilic aromatic substitution.[11] Therefore, the acylation is expected to yield a mixture of two main regioisomers: the desired ortho-substituted product (this compound) and the para-substituted product (Ethyl 6-(4-fluorophenyl)-6-oxohexanoate). The para isomer is often the major product due to reduced steric hindrance. The separation of these isomers would be necessary, typically achievable via column chromatography.

Spectroscopic Characterization (Predicted)

The following spectral data are predicted based on the analysis of the molecule's functional groups and data from analogous compounds.[13][14][15][16][17][18][19][20][21]

¹H NMR Spectroscopy

(Predicted for CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.85 - 7.95td1HAr-H (H-6')
~ 7.50 - 7.60m1HAr-H (H-4')
~ 7.20 - 7.30t1HAr-H (H-5')
~ 7.05 - 7.15t1HAr-H (H-3')
4.12q2H-O-CH₂ -CH₃
2.98t2H-CH₂ -C(=O)Ar
2.32t2H-CH₂ -C(=O)OEt
~ 1.65 - 1.80m4H-CH₂-CH₂ -CH₂ -CH₂-
1.25t3H-O-CH₂-CH₃
¹³C NMR Spectroscopy

(Predicted for CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)AssignmentNotes
~ 198.5 (d)Ar-C =OKetone carbonyl; doublet due to coupling with ¹⁹F.
~ 173.2O-C =OEster carbonyl.
~ 162.0 (d, ¹JCF ≈ 250 Hz)C -FCarbon directly attached to fluorine.
~ 134.5 (d)Ar-C HAromatic methine.
~ 130.5 (d)Ar-C HAromatic methine.
~ 127.0 (d)Quaternary Ar-C Aromatic quaternary carbon.
~ 124.5 (d)Ar-C HAromatic methine.
~ 116.5 (d, ²JCF ≈ 22 Hz)Ar-C HAromatic methine ortho to fluorine.
60.5-O-CH₂ -CH₃Ester methylene.
38.0-CH₂ -C(=O)ArMethylene alpha to ketone.
34.0-CH₂ -C(=O)OEtMethylene alpha to ester.
24.5-CH₂-CH₂ -CH₂-Alkane methylene.
24.0-CH₂-CH₂ -CH₂-Alkane methylene.
14.2-O-CH₂-CH₃ Ester methyl.
Infrared (IR) Spectroscopy

(Predicted, neat film)

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3100MediumAromatic C-H Stretch
2850 - 2960MediumAliphatic C-H Stretch
~ 1735Strong, SharpEster C=O Stretch[22][23][24]
~ 1690Strong, SharpAryl Ketone C=O Stretch[25][26]
~ 1600, 1480Medium-WeakAromatic C=C Bending
1250 - 1300StrongC-O Stretch (Ester)[24]
1150 - 1250StrongC-F Stretch
Mass Spectrometry (MS)

(Predicted, Electron Ionization - EI)

The mass spectrum is expected to show a molecular ion peak (M⁺˙) and characteristic fragmentation patterns.[27][28][29][30]

  • Molecular Ion (M⁺˙): m/z = 252

  • Key Fragments:

    • m/z = 207: Loss of ethoxy radical (•OCH₂CH₃) from the ester.

    • m/z = 179: Loss of the ester group (•COOCH₂CH₃).

    • m/z = 123: Acylium ion from cleavage alpha to the ketone, [F-C₆H₄-C≡O]⁺. This is often a prominent peak for aryl ketones.

    • m/z = 95: Loss of the 2-fluorobenzoyl radical from the molecular ion, [M - F-C₆H₄-CO]⁺.

G cluster_workflow Characterization Workflow Start Purified Product NMR_H1 ¹H NMR (Structure, Purity) Start->NMR_H1 NMR_C13 ¹³C NMR (Carbon Skeleton) Start->NMR_C13 IR FT-IR (Functional Groups) Start->IR MS Mass Spectrometry (Molecular Weight, Fragmentation) Start->MS Confirmation Structural Confirmation NMR_H1->Confirmation NMR_C13->Confirmation IR->Confirmation MS->Confirmation

Caption: Logical workflow for spectroscopic characterization.

Reactivity and Potential Applications

This compound is a valuable intermediate for further synthetic transformations.

  • Ketone Reduction: The ketone can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), opening pathways to new chiral centers and further functionalization.

  • Ester Hydrolysis/Amidation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The acid can then be coupled with amines to form amides, a common linkage in bioactive molecules.

  • Building Block in Drug Discovery: The 6-aryl-6-oxohexanoic acid scaffold has been investigated for various biological activities, including anti-inflammatory properties.[11][31] This molecule serves as a starting point for creating libraries of related compounds for screening against biological targets. The 2-fluoro substituent is a bioisostere for a hydrogen atom but can improve metabolic stability and alter electronic properties to enhance target binding affinity.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. The following recommendations are based on the general hazards of aromatic ketones and esters.[6][7]

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Hazards: Expected to be an irritant to the eyes, skin, and respiratory system. The toxicological properties have not been fully investigated.

Conclusion

While direct experimental data for this compound is scarce, a comprehensive technical profile can be constructed through the application of fundamental organic chemistry principles and analysis of analogous structures. The proposed synthesis via Friedel-Crafts acylation is a reliable and well-established method for its preparation. The predicted spectroscopic data provides a clear roadmap for its characterization and confirmation. As a versatile synthetic intermediate, this compound holds potential for applications in medicinal chemistry and materials science, warranting further investigation into its properties and reactivity.

References

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of aryl Grignard reagents 1b-h with 2-fluorobenzoyl chloride... [Image]. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic mass spectrometric fragmentation of ethyl ketones (A)... [Image]. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbon-13 chemical shifts for... [Image]. Retrieved from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Retrieved from [Link]

  • Starkey, L. S. (n.d.). 13C NMR Chemical Shifts. Chemistry Connected. Retrieved from [Link]

  • Abouzid, K. M., et al. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-440.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

  • Lotusfeet Pharma. (n.d.). Amisulpride EP Impurity H 1391054-22-0. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of 6-aryl-2-methyl-4-oxo-N,N'-diphenyl-2-cyclohexene-1,3-dicarboxamides... [Image]. Retrieved from [Link]

  • Clark, J. (n.d.). The reaction of acyl chlorides with benzene. Chemguide. Retrieved from [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorobenzoyl chloride. Retrieved from [Link]

  • Iwata, C., et al. (1993). Versatile Synthesis of 6-Alkyl and Aryl Substituted Pyridoxal Derivatives. Tetrahedron Letters, 34(42), 6741-6744.
  • Hevia, E., et al. (2018). Reactions of Fluoroalkanes with Mg−Mg Bonds: Scope, sp³C−F/sp²C−F Coupling and Mechanism. Journal of the American Chemical Society, 140(45), 15353-15365.
  • Blank, L. M., et al. (2020). One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. Microbial Biotechnology, 14(3), 1018-1029.
  • Al-Mousawi, S. M., et al. (2010). Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4-pyridyl]. Molecules, 15(7), 4785-4793.

Sources

A Technical Guide to Ethyl 6-(2-fluorophenyl)-6-oxohexanoate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-aryl-6-oxohexanoate scaffold is a key structural motif in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. The presence of an aryl ketone linked to a flexible hexanoate chain allows for diverse interactions with biological targets. This guide focuses on a specific derivative, Ethyl 6-(2-fluorophenyl)-6-oxohexanoate, a compound of interest for its potential applications in drug discovery. The introduction of a fluorine atom onto the phenyl ring is a strategic modification known to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] This document provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of this fluorinated ketoester, drawing upon established knowledge of related compounds to offer insights for researchers in the field.

Compound Identification and Physicochemical Properties

While a specific CAS number for this compound is not readily found in major chemical databases, which suggests its status as a novel or less-common research chemical, we can characterize it through its structural identifiers and predict its properties based on its constituent parts.

Table 1: Identifiers for this compound and Related Analogs

IdentifierThis compound (Predicted/Assigned)Ethyl 6-oxo-6-phenylhexanoate[2]Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate[3]Ethyl 6-oxo-6-(4-(trifluoromethyl)phenyl)hexanoate[4]
CAS Number Not available4248-25-3898753-00-9[3]898777-83-8[4]
Molecular Formula C₁₄H₁₇FO₃C₁₄H₁₈O₃C₁₄H₁₆F₂O₃C₁₅H₁₇F₃O₃
Molecular Weight 252.28 g/mol 234.29 g/mol [2]270.26 g/mol 302.29 g/mol [4]
IUPAC Name This compoundethyl 6-oxo-6-phenylhexanoate[2]ethyl 6-(2,3-difluorophenyl)-6-oxohexanoateethyl 6-oxo-6-(4-(trifluoromethyl)phenyl)hexanoate
SMILES CCOC(=O)CCCCC(=O)C1=CC=CC=C1FCCOC(=O)CCCCC(=O)C1=CC=CC=C1[2]CCOC(=O)CCCCC(=O)C1=C(C=CC=C1F)FO=C(OCC)CCCCC(C1=CC=C(C(F)(F)F)C=C1)=O[4]

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Boiling Point ~370-380 °C
Density ~1.1 - 1.2 g/cm³
Flash Point >110 °C
LogP ~2.5 - 3.0
Water Solubility Low

Synthesis Strategies

The synthesis of 6-aryl-6-oxohexanoates is most commonly achieved via Friedel-Crafts acylation.[5] This well-established reaction provides a reliable method for the formation of the carbon-carbon bond between the aromatic ring and the acyl group.

General Synthetic Protocol: Friedel-Crafts Acylation
  • Preparation of the Acylating Agent: Adipic acid monomethyl ester is converted to its corresponding acyl chloride, ethyl 6-chloro-6-oxohexanoate, by reacting with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[6]

  • Friedel-Crafts Acylation: The resulting acyl chloride is then reacted with fluorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an appropriate inert solvent like dichloromethane (DCM) or carbon disulfide (CS₂). The reaction is usually performed at low temperatures to control the regioselectivity and prevent side reactions.

  • Work-up and Purification: The reaction is quenched with ice-water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product A Adipic acid monomethyl ester E Formation of Ethyl 6-chloro-6-oxohexanoate A->E Reacts with B Thionyl chloride B->E C Fluorobenzene F Friedel-Crafts Acylation C->F Reacts with D Aluminum chloride D->F Catalyst E->F Acylating agent G This compound F->G Yields

Caption: General workflow for the synthesis of this compound.

Potential Applications in Drug Development

The incorporation of fluorine into drug candidates can significantly modulate their biological activity.[7] The 6-aryl-6-oxohexanoate scaffold has been explored for various therapeutic applications, and the introduction of a 2-fluorophenyl moiety could offer unique advantages.

Potential as Enzyme Inhibitors

Many small molecules with a keto-ester functionality exhibit inhibitory activity against a range of enzymes, particularly proteases and kinases.[8] The electrophilic nature of the ketone carbonyl group can interact with nucleophilic residues in the active site of these enzymes. The fluorine atom at the ortho position of the phenyl ring can influence the electronic properties of the ketone and its interaction with the target protein. For instance, related fluorinated compounds have shown potential as inhibitors of enzymes implicated in cancer and inflammatory diseases.[9]

Mechanism_of_Action Compound This compound ActiveSite Enzyme Active Site Compound->ActiveSite Binds to Enzyme Target Enzyme (e.g., Kinase, Protease) Enzyme->ActiveSite Inhibition Enzyme Inhibition ActiveSite->Inhibition Downstream Modulation of Downstream Signaling Inhibition->Downstream Therapeutic Therapeutic Effect (e.g., Anti-inflammatory, Anti-cancer) Downstream->Therapeutic

Caption: Plausible mechanism of action via enzyme inhibition.

Anti-inflammatory and Anti-cancer Potential

Derivatives of 6-aryl-oxohexanoic acids have been investigated for their anti-inflammatory properties.[5] The fluorine substitution may enhance this activity. Furthermore, fluorinated compounds have demonstrated potent cytotoxic effects in cancer models, suggesting that this compound could be a candidate for anti-cancer drug development.[1]

Analytical Methodologies

The characterization and quantification of this compound would rely on standard analytical techniques in organic chemistry.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the compound and for its quantification in various matrices. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water would likely provide good separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like this ketoester, GC-MS can be used for both identification and quantification. The mass spectrum would show a characteristic fragmentation pattern, including the molecular ion peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for the structural elucidation of the molecule. ¹⁹F NMR would be particularly useful to confirm the presence and position of the fluorine atom on the phenyl ring.

Safety and Handling

While a specific safety data sheet for this compound is not available, general precautions for handling similar organic chemicals should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising, albeit underexplored, molecule in the landscape of medicinal chemistry. Its structural features, particularly the fluorinated aryl ketone moiety, suggest a high potential for biological activity. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications, intended to serve as a valuable resource for researchers embarking on the exploration of this and related compounds in the quest for novel therapeutics. Further investigation into its biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

  • Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760-3767.
  • Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
  • Togni, A. (2017). Fluorinated Acyclic β-Keto Esters. In Organofluorine Chemistry (pp. 235-268). Elsevier.
  • Pomin, V. H. (2024). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. Molecules, 29(20), 4729.
  • F2 Chemicals Ltd. Fluorinated Ketoesters. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11171124, Ethyl 6-oxohexanoate. Available from: [Link].

  • ChemWhat. ETHYL 6-(2,4-DIMETHOXYPHENYL)-6-OXOHEXANOATE CAS#: 898758-17-3. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3681727, Ethyl 6-oxo-6-phenylhexanoate. Available from: [Link].

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard. Ethyl 6-oxo-6-(4-propoxyphenyl)hexanoate. Available from: [Link]

  • Rieke Metals. ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate. Available from: [Link]

  • Veeprho. Ethyl 6-chloro-6-oxohexanoate. Available from: [Link]

  • Google Patents. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
  • Preprints.org. Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available from: [Link]

  • ACS Publications. Discovery of Novel and Potent Small-Molecule Inhibitors of NO and Cytokine Production as Antisepsis Agents: Synthesis and Biological Activity of Alkyl 6-(N-Substituted sulfamoyl)cyclohex-1-ene-1-carboxylate. Available from: [Link]

  • Frontiers in Chemistry. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Available from: [Link]

  • Semantic Scholar. Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p- tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available from: [https://www.semanticscholar.org/paper/Ethyl-4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-A-de-Melo/0f6b4a3e7c8b9d9e6f9f8e5c8e3d1a0c8d9e1b2c]([Link]

Sources

A Technical Guide to the Physicochemical Characterization of Phenyl-Alkyl Keto Esters: A Case Study Approach

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Preamble: The Imperative of Foundational Data in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular entity to a viable clinical candidate is paved with data. Among the most fundamental yet critical datasets are the physical characteristics of a compound, such as its melting and boiling points. These properties are not mere benchmarks; they are predictive indicators of a substance's purity, stability, and even its potential for polymorphism—a phenomenon with profound implications for bioavailability and manufacturability.

This guide addresses the essential techniques for determining these foundational properties. Our focus is on a specific class of compounds, the phenyl-alkyl keto esters, exemplified by "Ethyl 6-(2-fluorophenyl)-6-oxohexanoate." It is crucial to note that a comprehensive search of the current scientific literature and chemical databases did not yield experimental data for the melting and boiling points of this specific fluorinated derivative.

In the absence of direct data, this whitepaper will employ a case study approach centered on the closely related, non-fluorinated analogue, Ethyl 6-oxo-6-phenylhexanoate . This allows us to provide a robust framework for the experimental determination of these key physical parameters, which is directly applicable to novel compounds like the target fluorinated molecule. The principles and protocols detailed herein are designed to equip researchers with the knowledge to generate reliable and reproducible physicochemical data for their compounds of interest.

The Significance of Melting and Boiling Points in Pharmaceutical Development

The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline substance, this transition occurs over a narrow temperature range.[1] Conversely, the presence of impurities typically depresses the melting point and broadens the melting range.[1] Therefore, melting point determination is a rapid and effective method for an initial assessment of a sample's purity.[2]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the liquid's conversion into a vapor.[3][4] This property is an indicator of a liquid's volatility and is influenced by factors such as molecular weight, intermolecular forces (like hydrogen bonding and van der Waals forces), and molecular shape.[3][5]

For drug development professionals, these values are critical for:

  • Purity Assessment: A sharp, defined melting point is a strong indicator of a pure compound.

  • Stability and Storage: Knowledge of a compound's thermal properties informs handling and storage conditions.

  • Process Chemistry: Boiling points are essential for designing distillation and purification protocols.

  • Preformulation Studies: Physical properties influence the choice of excipients and the design of dosage forms.

Physicochemical Data Summary: Ethyl 6-oxo-6-phenylhexanoate

PropertyValueSource
Molecular Formula C14H18O3[6]
Molecular Weight 234.29 g/mol [6]
CAS Number 4248-25-3[6]
IUPAC Name ethyl 6-oxo-6-phenylhexanoate[6]
Melting Point Data not available
Boiling Point Data not available

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard methodologies for determining the melting and boiling points of a novel organic compound, such as Ethyl 6-oxo-6-phenylhexanoate.

Determination of Melting Point via the Capillary Method

This is a common and reliable technique for determining the melting point of a solid organic compound.[7]

Principle: A small, finely powdered sample is heated slowly in a capillary tube, and the temperature range over which it melts is observed.

Experimental Workflow:

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dry the sample thoroughly B Grind to a fine powder A->B C Pack into a capillary tube (2-3 mm height) B->C D Place capillary in melting point apparatus C->D E Heat rapidly to ~15-20°C below expected MP D->E F Heat slowly (1-2°C/min) near the MP E->F G Record T1: First drop of liquid appears F->G H Record T2: All solid has melted G->H I Report melting range (T1 - T2) H->I J Assess purity based on range width I->J

Caption: Workflow for Melting Point Determination.

Detailed Methodology:

  • Sample Preparation:

    • Ensure the sample of Ethyl 6-oxo-6-phenylhexanoate is completely dry to avoid inaccuracies.[2]

    • Crush a small amount of the sample into a fine powder using a mortar and pestle.[2]

    • Tamp the open end of a capillary tube into the powder to pack a small amount of the sample into the sealed end, to a height of 2-3 mm.

  • Measurement:

    • Place the packed capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).

    • If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.[1]

    • For an accurate measurement, begin heating at a rate that allows for a temperature increase of about 1-2°C per minute as you approach the expected melting point.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating at the same slow rate and record the temperature at which the last of the solid melts (T2).

  • Data Interpretation:

    • The melting point is reported as the range from T1 to T2.

    • A narrow range (0.5-1.5°C) is indicative of a pure compound. A broader range suggests the presence of impurities.

Determination of Boiling Point

For a liquid sample, the boiling point can be determined using several methods, including simple distillation or the Thiele tube method.[4][8]

Principle: The sample is heated until its vapor pressure equals the atmospheric pressure, at which point the liquid boils. The temperature of the vapor is measured.

Experimental Workflow:

Boiling_Point_Workflow cluster_setup Apparatus Setup (Thiele Tube) cluster_heating Heating and Observation cluster_reading Temperature Reading A Add a few mL of sample to a small test tube B Place an inverted capillary tube into the test tube A->B C Attach the test tube to a thermometer B->C D Immerse in a Thiele tube with heating oil C->D E Gently heat the side arm of the Thiele tube D->E F Observe a steady stream of bubbles from the capillary E->F G Remove heat and allow to cool slowly F->G H Bubbling stops G->H I Liquid is drawn back into the capillary H->I J Record the temperature at this point I->J

Caption: Workflow for Boiling Point Determination.

Detailed Methodology (Thiele Tube Method):

  • Apparatus Setup:

    • Place a few milliliters of the liquid Ethyl 6-oxo-6-phenylhexanoate into a small test tube.

    • Take a capillary tube and seal one end. Place it, open end down, into the test tube.

    • Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

    • Clamp the assembly so that it is immersed in the oil of a Thiele tube.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube will ensure even heat distribution through convection.

    • As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[3] This indicates that the vapor pressure of the liquid has exceeded the atmospheric pressure.

  • Temperature Reading:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. At the moment the bubbling ceases and the liquid just begins to be drawn back into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure.

    • Record the temperature at this exact point. This is the boiling point of the liquid.

Concluding Remarks

The determination of melting and boiling points represents a foundational pillar in the characterization of any new chemical entity. While specific experimental data for this compound remains to be published, the protocols outlined in this guide provide a comprehensive and reliable framework for its determination. By applying these established methodologies, researchers can generate the critical data necessary to advance their compounds through the drug discovery and development pipeline with confidence and scientific rigor.

References

  • Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • University of Calgary. Melting point determination. [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

  • METTLER TOLEDO. DETERMINATION OF MELTING POINTS. [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. [Link]

  • ACS Publications. (2006, March 15). Estimation of the Normal Boiling Point of Organic Compounds. [Link]

  • Vijay Nazare. Determination of Boiling Point (B.P). [Link]

  • SSERC. Melting point determination. [Link]

  • ACS Publications. (2004, October 13). Estimation of Melting Points of Organic Compounds. [Link]

  • Tishk International University. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. [Link]

  • ChemSynthesis. (2025, May 20). ethyl 6-hydroxy-4-oxo-6-phenylhexanoate. [Link]

  • PubChem. Ethyl 6-oxo-6-phenylhexanoate. [Link]

Sources

Introduction: The Critical Role of Solubility in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

This guide provides a comprehensive technical overview of the solubility profile of this compound, a compound of interest for researchers, scientists, and drug development professionals. By integrating theoretical principles with practical experimental methodologies, this document serves as a robust resource for understanding and evaluating the solubility of this and structurally related molecules.

The journey of a promising molecule from the laboratory to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's success. Poor solubility can lead to a cascade of developmental hurdles, including low bioavailability, unreliable in vitro assay results, and difficulties in formulation.[1]

This compound is an organic molecule characterized by an ethyl ester, a ketone, and a 2-fluorophenyl group. The presence of the fluorophenyl moiety is of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, binding affinity, and physicochemical properties.[2] This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing the necessary framework for its comprehensive evaluation.

Physicochemical Properties and In Silico Predictions

The molecular formula for this compound is C₁₄H₁₇FO₃, and its calculated molecular weight is 252.28 g/mol . For comparison, the non-fluorinated analog, Ethyl 6-oxo-6-phenylhexanoate, has a molecular formula of C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol .[3]

Table 1: Predicted Physicochemical Properties

PropertyThis compound (Predicted)Ethyl 6-oxo-6-phenylhexanoate (Predicted)
Molecular Formula C₁₄H₁₇FO₃C₁₄H₁₈O₃
Molecular Weight 252.28 g/mol 234.29 g/mol
Predicted LogP ~2.6 - 3.1~2.4

LogP (the logarithm of the octanol-water partition coefficient) is a measure of a compound's lipophilicity. A higher LogP generally correlates with lower aqueous solubility. The prediction of LogP is a complex process, and various computational models exist, each with its own strengths and limitations.[4][5]

The Influence of the 2-Fluorophenyl Group on Solubility

The introduction of a fluorine atom at the ortho position of the phenyl ring is expected to have a significant impact on the molecule's solubility profile. This is due to fluorine's unique properties:

  • High Electronegativity: Fluorine is the most electronegative element, which can lead to a significant alteration of the electron distribution within the molecule. This can affect the molecule's pKa and dipole moment, which in turn can influence its interactions with solvents.[6]

  • Increased Lipophilicity: The substitution of a hydrogen atom with a fluorine atom generally increases the lipophilicity (LogP) of a molecule. This increased lipophilicity can lead to a decrease in aqueous solubility.

  • Conformational Effects: The presence of a substituent at the ortho position can influence the conformation of the molecule, which may affect its crystal packing and, consequently, its solubility.

Experimental Determination of Solubility

A thorough understanding of a compound's solubility requires experimental determination. There are two main types of solubility that are relevant in drug discovery: thermodynamic (or equilibrium) solubility and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is a critical parameter for lead optimization and formulation development.[7][8] The gold standard for determining thermodynamic solubility is the shake-flask method.[9][10]

Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

  • Preparation of the Sample:

    • Add an excess amount of the solid compound to a clear glass vial.

    • Add a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4).

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the sample for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining undissolved solid.

  • Analysis:

    • Prepare a series of standard solutions of the compound of known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Filter supernatant C->D F Analyze standards and sample (HPLC/LC-MS) D->F E Prepare standard solutions E->F G Determine concentration from calibration curve F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how much of a compound, initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO), can remain in an aqueous solution under specific conditions before it precipitates.[11][12] It is a high-throughput method well-suited for the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[13][14]

Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • Plate Preparation:

    • In a 96-well or 384-well microplate, add a small volume of the DMSO stock solution to the wells.

    • Prepare a serial dilution of the compound in DMSO across the plate.

  • Addition of Aqueous Buffer:

    • Rapidly add a fixed volume of aqueous buffer (e.g., PBS pH 7.4) to all wells.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours).

    • Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis:

    • Plot the light scattering signal against the compound concentration.

    • The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis A Prepare DMSO stock solution B Serially dilute in microplate A->B C Add aqueous buffer B->C D Incubate (1-2h) C->D E Measure light scattering (Nephelometry) D->E F Determine precipitation concentration E->F

Sources

"Ethyl 6-(2-fluorophenyl)-6-oxohexanoate" potential biological activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, this compound. While direct experimental data for this specific molecule is not yet prevalent in public literature, this document synthesizes information from structurally analogous compounds to build a robust hypothesis for its therapeutic potential. By examining the constituent pharmacophores—the 2-fluorophenyl group and the 6-oxohexanoate backbone—we can project plausible mechanisms of action and outline a strategic framework for their experimental validation. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery of new therapeutic agents.

Introduction: Deconstructing this compound

This compound is a keto-ester derivative characterized by a fluorinated aromatic ring linked to a six-carbon aliphatic chain. The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2] The 6-oxohexanoate moiety, a linear carbon chain with a ketone and an ester group, provides a flexible scaffold that can interact with various enzymatic active sites.

The strategic incorporation of these structural features suggests that this compound may possess a range of biological activities. This guide will explore three primary areas of potential therapeutic application: anti-inflammatory, anticancer, and antibacterial activities. For each area, we will delve into the potential molecular targets, propose signaling pathways, and provide detailed experimental protocols for validation.

Potential Anti-inflammatory and Immunomodulatory Activity

Derivatives of 6-aryl-6-oxohexanoic acids have been investigated for their anti-inflammatory properties.[2][3] The mechanism of action for these compounds is thought to involve the modulation of key inflammatory signaling pathways.

Hypothesized Mechanism of Action: p38 MAPK Inhibition

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2] Inhibition of p38 MAPK is a well-established strategy for the development of anti-inflammatory drugs. We hypothesize that this compound may act as an inhibitor of the p38 MAPK pathway.

p38_MAPK_pathway stress Inflammatory Stimuli (e.g., LPS, Cytokines) tak1 TAK1 stress->tak1 mkk MKK3/6 tak1->mkk p38 p38 MAPK mkk->p38 mk2 MK2 p38->mk2 cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) mk2->cytokines compound Ethyl 6-(2-fluorophenyl) -6-oxohexanoate compound->p38 Inhibition

Caption: Proposed inhibition of the p38 MAPK signaling pathway.

Experimental Validation Workflow

A systematic approach is required to validate the anti-inflammatory potential of the target compound.

anti_inflammatory_workflow start Start: Compound Synthesis and Characterization cell_viability Cell Viability Assay (e.g., MTT on Macrophages) start->cell_viability cytokine_screen Cytokine Production Assay (LPS-stimulated Macrophages) cell_viability->cytokine_screen elisa ELISA for TNF-α and IL-1β cytokine_screen->elisa western_blot Western Blot Analysis (Phospho-p38, p38) cytokine_screen->western_blot in_vivo In Vivo Model (e.g., Carrageenan-induced paw edema in rats) elisa->in_vivo western_blot->in_vivo end Conclusion: Anti-inflammatory Activity Confirmed in_vivo->end

Caption: Experimental workflow for validating anti-inflammatory activity.

Detailed Experimental Protocols
2.3.1. Cell Viability Assay (MTT)
  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

2.3.2. Cytokine Production Assay (ELISA)
  • Cell Stimulation: Seed RAW 264.7 cells in a 24-well plate. Pre-treat with the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the levels of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Potential Anticancer Activity

The structural motifs within this compound are present in several classes of anticancer agents. Diketo hexenoic acid derivatives have demonstrated cytotoxicity against leukemia cells, and compounds containing a 2-fluorophenyl group have been explored as anticancer agents.[4][5]

Hypothesized Mechanisms of Action
3.1.1. Inhibition of Terminal Deoxynucleotidyl Transferase (TdT)

Terminal deoxynucleotidyl transferase (TdT) is an enzyme highly expressed in certain types of leukemia.[4] Its inhibition can lead to apoptosis in cancer cells. Diketo hexenoic acid derivatives have been identified as non-nucleoside inhibitors of TdT.[4]

3.1.2. Targeting Ecto-5'-nucleotidase (CD73)

Ecto-5'-nucleotidase (CD73) is an enzyme that plays a role in tumor immune evasion by producing immunosuppressive adenosine.[5] In silico studies have shown that compounds with a 2-fluorophenyl group have the potential to interact with and inhibit CD73.[5]

Experimental Validation Workflow

anticancer_workflow start Start: Compound Synthesis and Characterization cytotoxicity_screen Cytotoxicity Screening (e.g., MTT on Cancer Cell Lines like MOLT-4) start->cytotoxicity_screen tdt_assay TdT Inhibition Assay (Enzymatic Assay) cytotoxicity_screen->tdt_assay cd73_assay CD73 Inhibition Assay (Enzymatic Assay) cytotoxicity_screen->cd73_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) tdt_assay->apoptosis_assay cd73_assay->apoptosis_assay in_vivo In Vivo Xenograft Model (e.g., Nude mice with tumor xenografts) apoptosis_assay->in_vivo end Conclusion: Anticancer Activity Confirmed in_vivo->end

Caption: Experimental workflow for validating anticancer activity.

Detailed Experimental Protocols
3.3.1. Cytotoxicity Screening (MTT)
  • Cell Lines: Use a panel of cancer cell lines, such as the TdT-positive leukemia cell line MOLT-4, and a non-cancerous cell line for control.

  • Procedure: Follow the protocol outlined in section 2.3.1.

3.3.2. TdT Inhibition Assay
  • Reaction Mixture: Prepare a reaction mixture containing recombinant TdT enzyme, a DNA primer, and dNTPs.

  • Compound Incubation: Incubate the reaction mixture with varying concentrations of the test compound.

  • Detection: Measure the incorporation of dNTPs using a fluorescent or radioactive detection method.

Potential Antibacterial Activity

The 2-fluorobenzoyl moiety is a key component of fluorobenzoylthiosemicarbazides, which have shown promising antibacterial activity.[1] This suggests that this compound could also exhibit antibacterial properties.

Hypothesized Mechanism of Action: D-alanyl-D-alanine Ligase Inhibition

Molecular docking studies of fluorobenzoylthiosemicarbazides suggest they may act as allosteric inhibitors of D-alanyl-D-alanine ligase (Ddl), an essential enzyme in bacterial cell wall synthesis.[1]

Experimental Validation Workflow

antibacterial_workflow start Start: Compound Synthesis and Characterization mic_determination Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution) start->mic_determination bacterial_strains Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains mic_determination->bacterial_strains ddl_inhibition D-alanyl-D-alanine Ligase Inhibition Assay (Enzymatic) mic_determination->ddl_inhibition time_kill Time-Kill Kinetic Assay ddl_inhibition->time_kill end Conclusion: Antibacterial Activity Confirmed time_kill->end

Caption: Experimental workflow for validating antibacterial activity.

Detailed Experimental Protocols
4.3.1. Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial Strains: Use a panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Broth Microdilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Summary

The following table summarizes the key hypothetical biological activities and the proposed experimental validation for this compound.

Potential Biological Activity Hypothesized Molecular Target(s) Key In Vitro Assays Potential In Vivo Model
Anti-inflammatory p38 MAPKCell Viability (MTT), Cytokine Production (ELISA), Western BlotCarrageenan-induced paw edema
Anticancer Terminal Deoxynucleotidyl Transferase (TdT), Ecto-5'-nucleotidase (CD73)Cytotoxicity Screening (MTT), TdT Inhibition Assay, CD73 Inhibition Assay, Apoptosis AssayXenograft mouse model
Antibacterial D-alanyl-D-alanine Ligase (Ddl)Minimum Inhibitory Concentration (MIC), Ddl Inhibition Assay, Time-Kill AssayMurine infection model

Conclusion

While further experimental investigation is necessary, the structural features of this compound provide a strong rationale for its potential as a novel therapeutic agent. The presence of the 2-fluorophenyl moiety and the oxohexanoate backbone suggests plausible interactions with key biological targets involved in inflammation, cancer, and bacterial infections. The experimental workflows and protocols detailed in this guide offer a clear and structured path for the scientific community to explore and validate the therapeutic potential of this promising compound.

References

  • Diketo hexenoic acid derivatives are novel selective non-nucleoside inhibitors of mammalian terminal deoxynucleotidyl transferases, with potent cytotoxic effect against leukemic cells - PubMed.
  • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - MDPI. Available at: [Link]

  • SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES - DergiPark. Available at: [Link]

  • Identification of therapeutically potential targets and their ligands for the treatment of OSCC.
  • Hexanoic acid, 4-oxo-, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • İstanbul Commerce University Journal of Science » Submission » SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES - DergiPark. Available at: [Link]

  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate - MDPI. Available at: [Link]

  • (PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities - ResearchGate. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into organic scaffolds is a well-established approach to modulate pharmacokinetic and pharmacodynamic properties. The 6-aryl-6-oxohexanoate framework represents a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of ethyl 6-(2-fluorophenyl)-6-oxohexanoate, a representative molecule of this class, and its related chemical structures. By delving into its synthesis, characterization, and potential biological significance, we aim to equip researchers with the foundational knowledge to navigate the chemical space of these promising compounds.

The presence of a 2-fluorophenyl group is of particular interest. The fluorine atom, with its high electronegativity and small van der Waals radius, can influence molecular conformation, metabolic stability, and binding interactions with biological targets. This guide will elucidate the synthetic rationale for accessing this and related structures, detail the analytical techniques crucial for their characterization, and explore the therapeutic avenues suggested by preliminary research on analogous compounds.

Synthesis of this compound: A Mechanistic Approach via Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound and its analogs is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction provides a robust and efficient means of introducing an acyl group onto an aromatic ring.[2]

Causality Behind the Experimental Choices

The selection of reagents and reaction conditions in a Friedel-Crafts acylation is critical for achieving optimal yield and purity. The reaction involves the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

1. The Acylating Agent: Adipoyl Chloride Monoethyl Ester

To construct the target molecule, an acylating agent containing the six-carbon chain with a terminal ethyl ester is required. Adipic acid monoethyl ester is the ideal precursor. It can be readily converted to the more reactive adipoyl chloride monoethyl ester by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acid chloride is significantly more reactive than the corresponding carboxylic acid in the Friedel-Crafts reaction.

2. The Aromatic Substrate: Fluorobenzene

Fluorobenzene serves as the aromatic component. The fluorine atom is an ortho-, para-directing deactivator. While it slightly reduces the nucleophilicity of the benzene ring compared to benzene itself, it directs the incoming electrophile to the positions ortho and para to itself. Steric hindrance from the fluorine atom generally favors acylation at the para position. However, the formation of the ortho-substituted product is also possible and often observed.

3. The Lewis Acid Catalyst: Anhydrous Aluminum Chloride (AlCl₃)

A strong Lewis acid catalyst is essential to generate the acylium ion from the acyl chloride.[2] Anhydrous aluminum chloride is a common and effective choice for this transformation. It coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form the resonance-stabilized acylium ion. It is crucial to use anhydrous conditions, as the presence of moisture will hydrolyze the aluminum chloride, rendering it inactive. A stoichiometric amount of the catalyst is often required because the product, an aryl ketone, can form a complex with AlCl₃, effectively sequestering the catalyst.

Experimental Workflow: A Self-Validating System

The following protocol outlines a representative procedure for the synthesis of this compound. This workflow incorporates in-process checks to ensure the reaction is proceeding as expected.

Protocol: Synthesis of this compound

Step 1: Preparation of Adipoyl Chloride Monoethyl Ester

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adipic acid monoethyl ester (1 equivalent).

  • Slowly add thionyl chloride (1.2 equivalents) at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude adipoyl chloride monoethyl ester.

Step 2: Friedel-Crafts Acylation

  • In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of adipoyl chloride monoethyl ester (1 equivalent) in the same dry solvent to the AlCl₃ suspension.

  • To this mixture, add fluorobenzene (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Visualization of the Synthetic Pathway

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation A Adipic Acid Monoethyl Ester C Adipoyl Chloride Monoethyl Ester A->C Reflux B Thionyl Chloride (SOCl₂) B->C F This compound C->F DCM or DCE, 0 °C to RT D Fluorobenzene D->F E Anhydrous AlCl₃ E->F

Caption: Synthetic workflow for this compound.

Characterization of this compound

Accurate characterization of the synthesized compound is paramount to confirm its identity and purity. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include:

    • A triplet and a quartet for the ethyl ester group.

    • Multiplets for the four methylene groups of the hexanoate chain.

    • Multiplets in the aromatic region corresponding to the protons on the 2-fluorophenyl ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbons of the ketone and the ester will appear at the downfield end of the spectrum. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:

  • A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the ester.

  • Another strong absorption band around 1685 cm⁻¹ for the C=O stretch of the aryl ketone.

  • C-H stretching vibrations for the aliphatic and aromatic protons.

  • A C-F stretching vibration, typically in the region of 1250-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. The molecular ion peak corresponding to the exact mass of this compound would be expected.

Related Chemical Structures and Their Significance

The 6-aryl-6-oxohexanoate scaffold allows for extensive chemical modification to explore structure-activity relationships (SAR).

Analogs with Varying Phenyl Ring Substitution

The electronic and steric properties of the molecule can be fine-tuned by altering the substituents on the phenyl ring.

Compound NameCAS NumberKey Structural FeaturePotential Significance
Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate898753-00-9[3]Additional fluorine atom at the 3-position.Increased lipophilicity and potential for altered binding interactions.
Ethyl 6-oxo-6-(4-(trifluoromethyl)phenyl)hexanoate898777-83-8Trifluoromethyl group at the 4-position.Strong electron-withdrawing group can significantly alter electronic properties.
Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate898758-17-3[4]Two methoxy groups on the phenyl ring.Electron-donating groups increase the electron density of the aromatic ring.
Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate898757-42-1[5]Ethoxy group at the 2-position.Can influence conformation and solubility.
Derivatives of the Hexanoate Chain

Modifications to the hexanoate chain can also lead to compounds with different properties. For example, reduction of the ketone to a hydroxyl group or conversion of the ester to an amide can be explored.

Potential Applications in Drug Development

While specific biological data for this compound is not extensively available in the public domain, research on structurally similar 6-aryl-oxohexanoic acids suggests potential therapeutic applications.

Anti-inflammatory and Immunomodulatory Activity

Derivatives of 6-aryl-oxohexanoic acids have been investigated for their anti-inflammatory properties.[1] The mechanism of action is thought to involve the modulation of key signaling pathways in the inflammatory response, such as the p38 MAPK pathway.[1] Inhibition of p38 MAPK is a validated strategy for the treatment of inflammatory diseases.

Anticancer Potential

The strategic placement of fluorine atoms in drug candidates is a common strategy in the development of anticancer agents. The 2-fluorophenyl moiety is present in several clinically used and investigational drugs. The ability of fluorine to enhance metabolic stability and binding affinity makes this class of compounds interesting for oncology research.

Visualization of a Potential Signaling Pathway

p38_MAPK_Pathway Stress Inflammatory Stimuli MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Compound Ethyl 6-(2-fluorophenyl) -6-oxohexanoate Analog Compound->p38_MAPK Potential Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Transcription_Factors->Cytokines

Caption: Potential inhibition of the p38 MAPK signaling pathway by related compounds.

Conclusion

This compound and its related structures represent a promising class of compounds with potential applications in drug discovery. The synthetic accessibility via Friedel-Crafts acylation, coupled with the diverse possibilities for structural modification, makes this scaffold an attractive starting point for medicinal chemistry campaigns. The insights provided in this technical guide, from the rationale behind the synthesis to the methods of characterization and potential biological relevance, are intended to serve as a valuable resource for researchers in the field. Further investigation into the biological activities of these compounds is warranted to fully elucidate their therapeutic potential.

References

  • Ethyl 6-oxohexanoate. PubChem. (URL: [Link])

  • Friedel-Crafts Acylation. Chemistry Steps. (URL: [Link])

  • Patents & Products. Garg Lab - UCLA. (URL: [Link])

  • CN101462931A - Method for acylating fluorobenzene.
  • US11325906B2 - Chemical compounds.
  • ETHYL 6-(2,4-DIMETHOXYPHENYL)-6-OXOHEXANOATE. ChemWhat. (URL: [Link])

  • US4668433A - Novel derivatives of 6-hydroxyhexanoates as fragrance ingredients.
  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. (URL: [Link])

  • friedel-crafts acylation of benzene. Chemguide. (URL: [Link])

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (URL: [Link])

  • Ethyl 6-chloro-6-oxohexanoate. Veeprho. (URL: [Link])

  • 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. ResearchGate. (URL: [Link])

  • US 9,296,724 B2 - Pyridazine compounds. Google Patents. (URL: [Link])

  • AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
  • US 6,862,890 B2 - System and method for the production of particles. Google Patents. (URL: [Link])

  • Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a. Semantic Scholar. (URL: [Link])

  • Traditional synthesis of 6-hydroxyhexanoic acid and its preparative challenges. ResearchGate. (URL: [Link])

  • Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate - Exposure. EPA. (URL: [Link])

  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. (URL: [Link])

Sources

Methodological & Application

Synthesis of "Ethyl 6-(2-fluorophenyl)-6-oxohexanoate" from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

Part 1: Strategic Analysis & Route Selection

The synthesis of This compound presents a classic chemoselectivity challenge in organic synthesis: coupling an aryl nucleophile with a bifunctional electrophile (adipyl derivative) while preserving the distal ester and preventing over-addition at the ketone site.

The Core Challenge:

  • Regioselectivity: Direct Friedel-Crafts acylation of fluorobenzene with ethyl adipoyl chloride is operationally simple but chemically flawed for this target. The fluorine atom is an ortho/para director, but steric hindrance and thermodynamics heavily favor the para isomer (4-fluoro). Obtaining the 2-fluoro (ortho) isomer requires a pre-functionalized aromatic ring.

  • Chemoselectivity: The electrophile, ethyl 6-chloro-6-oxohexanoate (Ethyl adipoyl chloride), contains both an acid chloride and an ester. While the acid chloride is more reactive, standard Grignard additions often lead to "double addition," converting the forming ketone into a tertiary alcohol.

The Solution: This guide details two protocols. Protocol A (Weinreb Amide Route) is the recommended "Gold Standard" for research-scale synthesis, guaranteeing high purity and preventing over-addition. Protocol B (Iron-Catalyzed Direct Coupling) is provided as a high-throughput alternative for process scaling.

Part 2: Synthetic Pathway Visualization

The following diagram illustrates the logic flow, contrasting the high-fidelity Weinreb route against the direct organometallic approach.

SynthesisPath Start Ethyl 6-chloro-6-oxohexanoate Weinreb Weinreb Amide Intermediate (Stable Tetrahedral) Start->Weinreb MeNH(OMe)·HCl Pyridine, DCM Target This compound (Target) Start->Target Direct Route: Fe(acac)3 Catalyst SideProduct Tertiary Alcohol (Over-addition impurity) Start->SideProduct Uncatalyzed Grignard Weinreb->Target + Grignard (THF) Selective Mono-addition Grignard 2-Fluorophenylmagnesium bromide

Caption: Figure 1. Comparative synthetic pathways. The Weinreb route (Solid Blue/Green) prevents the tertiary alcohol side-product common in direct Grignard additions.

Part 3: Detailed Experimental Protocols

Protocol A: The Weinreb Amide Route (Recommended)

Rationale: The N-methoxy-N-methylamide (Weinreb amide) forms a stable chelated intermediate with the Grignard reagent, preventing the ketone from being released until the acidic workup. This strictly enforces mono-addition.

Step 1: Synthesis of Weinreb Amide Linker

  • Reagents:

    • Ethyl 6-chloro-6-oxohexanoate (1.0 equiv)[1]

    • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

    • Pyridine (2.2 equiv) or Triethylamine (2.2 equiv)

    • Dichloromethane (DCM) (anhydrous)

  • Procedure:

    • Dissolve N,O-Dimethylhydroxylamine HCl (1.1 eq) in anhydrous DCM (0.5 M concentration) in a round-bottom flask under Nitrogen.

    • Cool the mixture to 0°C using an ice bath.

    • Add Pyridine (2.2 eq) dropwise. The mixture will become heterogeneous.

    • Add Ethyl 6-chloro-6-oxohexanoate (1.0 eq) dropwise over 20 minutes to control the exotherm.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (formation of a UV-active spot, distinct from starting material).

    • Workup: Quench with 1M HCl (cold). Extract with DCM (x3). Wash organics with Sat. NaHCO3 and Brine. Dry over MgSO4 and concentrate.

    • Yield Expectation: >90% (Pale yellow oil). Use directly in Step 2.

Step 2: Grignard Addition

  • Reagents:

    • Weinreb Intermediate (from Step 1) (1.0 equiv)

    • 2-Fluorophenylmagnesium bromide (1.2 equiv) [Commercially available or prepared from 1-bromo-2-fluorobenzene + Mg]

    • THF (anhydrous)

  • Procedure:

    • Dissolve the Weinreb intermediate in anhydrous THF (0.3 M) under Nitrogen/Argon.

    • Cool the solution to -10°C (Salt/Ice bath). Note: Lower temperatures protect the distal ester group.

    • Add 2-Fluorophenylmagnesium bromide (1.2 eq) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.

    • Stir at 0°C for 1 hour.

    • Critical Step: Quench the reaction by pouring the cold mixture into vigorously stirred Sat. NH4Cl or 1M HCl. The acid hydrolysis breaks the stable metal-chelate to release the ketone.

    • Extract with Ethyl Acetate (x3). Dry over Na2SO4.[2]

    • Purification: Flash Column Chromatography (Hexanes:EtOAc gradient). The product is typically a clear to pale yellow oil.

Protocol B: Iron-Catalyzed Direct Coupling (Scalable)

Rationale: For larger batches where step-count reduction is critical, Iron(III) catalysts allow the direct coupling of Grignard reagents to acid chlorides with surprising chemoselectivity, outpacing the background reaction with the ester.

  • Reagents:

    • Ethyl 6-chloro-6-oxohexanoate (1.0 equiv)[1]

    • 2-Fluorophenylmagnesium bromide (1.1 equiv)

    • Catalyst: Fe(acac)3 (Iron(III) acetylacetonate) (3 mol%)

    • Solvent: THF/NMP mixture (or pure THF)

  • Procedure:

    • Dissolve Ethyl 6-chloro-6-oxohexanoate and Fe(acac)3 (3 mol%) in anhydrous THF.

    • Cool to -78°C (Dry ice/Acetone). Strict temperature control is required to prevent ester attack.

    • Add 2-Fluorophenylmagnesium bromide dropwise. The solution color often changes (red/brown) indicating active iron species.

    • Stir for 15 minutes at -78°C, then quench immediately with 1M HCl.

    • Note: This method is faster but carries a higher risk of side products (approx. 5-10% tertiary alcohol) compared to Protocol A.

Part 4: Data Summary & Quality Control

Characterization Table: Expected Analytical Signatures

TechniqueExpected Signal / ObservationStructural Assignment
1H NMR

7.8 - 7.1 ppm (m, 4H)
2-Fluoroaryl protons (Characteristic splitting due to F-H coupling).
1H NMR

4.12 ppm (q, 2H)
Ethyl ester (-O-CH2 -CH3).
1H NMR

2.95 ppm (t, 2H)

-methylene to ketone (-C(=O)-CH2 -).
13C NMR

~198 ppm
Aryl Ketone Carbonyl (C=O).
13C NMR

~173 ppm
Ester Carbonyl (C=O).
13C NMR

~162 ppm (d,

Hz)
C-F Carbon (Large coupling constant confirms 2-F position).
IR ~1735 cm⁻¹ & ~1685 cm⁻¹Distinct Ester and Aryl Ketone stretches.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Double Addition (Tertiary Alcohol) Reaction temp too high or quench too slow.Use Protocol A (Weinreb). Ensure temp < 0°C.
Low Yield Moisture in Grignard or old reagents.Titrate Grignard reagent before use. Ensure anhydrous conditions.
Regio-isomer Contamination Starting material impurity.Verify 1-bromo-2-fluorobenzene purity. Do not use Friedel-Crafts on fluorobenzene.

Part 5: Safety & Handling

  • Fluorine Chemistry: While the fluorine is bound to the ring, combustion or strong acid digestion can release HF. Handle waste streams according to halogenated waste protocols.

  • Grignard Reagents: Pyrophoric hazards. All transfers must utilize cannula techniques or oven-dried syringes under inert atmosphere.

  • Acid Chlorides: Potent lachrymators. Open only in a functioning fume hood.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Fiandanese, V. et al. (1984). "Iron-catalyzed cross-coupling of Grignard reagents with acid chlorides". Tetrahedron Letters, 25(42), 4805-4808.
  • Wang, X. J. et al. (2005).[3] "Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones". Organic Letters, 7(25), 5593–5595. Link

  • BenchChem Protocols. (2025). "General Handling of Fluorophenyl Grignard Reagents". Link

Sources

Application Note: Analytical Characterization of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical protocols for the structural confirmation and purity assessment of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate (CAS: 898753-38-3). This compound serves as a critical fluorinated building block in the synthesis of pharmaceutical intermediates, particularly in the development of enzyme inhibitors where the ortho-fluorine moiety modulates metabolic stability and binding affinity.

The following protocols are designed to meet ICH Q2(R1) validation standards, ensuring specificity, linearity, and accuracy. The guide prioritizes a "First Principles" approach, utilizing orthogonal detection methods (NMR, HPLC-UV-MS, and FT-IR) to establish a comprehensive certificate of analysis (CoA).

Chemical Profile[1][2]
  • IUPAC Name: this compound[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 252.28 g/mol [1]

  • Key Functional Groups: Aryl Fluoride, Ketone (benzylic), Ethyl Ester.

Analytical Workflow Strategy

The characterization strategy employs a "Filter and Verify" logic. We first establish purity (HPLC), then confirm identity (MS, NMR), and finally verify functional integrity (FT-IR).

AnalyticalWorkflow Sample Raw Sample (CAS 898753-38-3) Solubility Solubility Check (MeOH/ACN) Sample->Solubility HPLC Purity Assay (HPLC-UV) Solubility->HPLC Dissolved MS Mass Confirmation (LC-MS) HPLC->MS Peak ID NMR Structural Elucidation (1H, 13C, 19F NMR) HPLC->NMR If Purity > 95% Report Final CoA Generation MS->Report NMR->Report

Figure 1: Analytical workflow ensuring sample integrity before expensive structural studies.

Protocol 1: Chromatographic Purity (HPLC-UV)

Objective: To quantify the purity of the target ester and detect the primary degradation product: 6-(2-fluorophenyl)-6-oxohexanoic acid (Hydrolysis Impurity).

Method Rationale

The compound contains a lipophilic ethyl hexanoate chain and a fluorophenyl ring, making it suitable for Reverse Phase Chromatography (RP-HPLC). A C18 column provides adequate retention. The benzylic ketone acts as a strong chromophore, allowing sensitive UV detection at 254 nm.

Operating Conditions
ParameterSetting
Instrument Agilent 1260 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Vol 5.0 µL
Detection UV @ 254 nm (Reference: 360 nm)
Gradient Program
  • 0.0 min: 40% B

  • 8.0 min: 90% B (Ramp)

  • 10.0 min: 90% B (Hold)

  • 10.1 min: 40% B (Re-equilibrate)

  • 15.0 min: Stop

System Suitability Test (SST)

Before running samples, verify:

  • Tailing Factor:

    
     for the main peak.
    
  • Theoretical Plates:

    
    .
    
  • Blank Injection: No interfering peaks at the retention time of the main peak (~6.5 min).

Protocol 2: Structural Elucidation (NMR Spectroscopy)

Objective: Definitive proof of structure. The presence of the fluorine atom requires


-NMR for unambiguous assignment of the ortho substitution.
Sample Preparation
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS.
    
  • Concentration: ~10 mg in 600 µL.

Expected -NMR Signals (400 MHz)
  • Aromatic Region (7.0 - 8.0 ppm): Look for a multiplet pattern characteristic of 1,2-disubstitution. The proton alpha to the carbonyl (H-3 on ring) will show distinct splitting due to H-F coupling (

    
    ).
    
  • Ethyl Ester:

    • Quartet (~4.12 ppm):

      
      
      
    • Triplet (~1.25 ppm):

      
      
      
  • Aliphatic Chain:

    • Triplet (~2.95 ppm):

      
       (Alpha to ketone)
      
    • Triplet (~2.30 ppm):

      
       (Alpha to ester)
      
    • Multiplets (1.6 - 1.8 ppm): Central methylene protons.

-NMR (376 MHz)
  • Signal: Single peak expected around -109 to -115 ppm .

  • Significance: Absence of other peaks confirms no regioisomers (meta/para) or inorganic fluoride contamination.

Protocol 3: Mass Spectrometry (LC-MS)

Objective: Confirmation of molecular weight and formula.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Scan Range: 100 – 600

    
    .
    
  • Expected Ions:

    • 
       (Common adduct in esters)
      
  • Fragment Analysis: Loss of ethoxy group (

    
    , 45 Da) may be observed in higher fragmentation energies.
    

Stability & Handling (Expert Insights)

As an ester, this compound is susceptible to hydrolysis if exposed to moisture or extreme pH.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Solvent Compatibility: Avoid protic solvents (Methanol/Ethanol) for long-term storage of stock solutions to prevent transesterification. Use Acetonitrile or DMSO for stock solutions.

  • Impurity Flag: If the HPLC shows a peak shifting earlier (lower retention time) than the main peak, it is likely the acid derivative (6-(2-fluorophenyl)-6-oxohexanoic acid), formed via hydrolysis.

Degradation Main This compound (Active) Acid 6-(2-fluorophenyl)-6-oxohexanoic acid (Hydrolysis Impurity) Main->Acid + H2O / H+ (Storage Moisture) Alcohol Ethyl 6-(2-fluorophenyl)-6-hydroxyhexanoate (Reduction Impurity) Main->Alcohol + Reducing Agents

Figure 2: Potential degradation pathways to monitor during stability testing.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for NMR/IR interpretation of esters and aryl fluorides).

  • ChemicalBook. (2023). This compound Product Entry. (Source for CAS and physical constants).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons. (Basis for the C18 gradient protocol).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for similar fluorinated hexanoates. (Used for structural analogy validation).

Sources

Application Notes and Protocols: Ethyl 6-(2-fluorophenyl)-6-oxohexanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Aryl Oxohexanoic Acids

In the dynamic field of medicinal chemistry, the exploration of novel scaffolds is paramount to the discovery of new therapeutic agents. The 6-aryl-6-oxohexanoic acid framework has emerged as a promising starting point for the development of modulators for various biological targets. This guide focuses on a specific, yet representative, member of this class: ethyl 6-(2-fluorophenyl)-6-oxohexanoate . While direct literature on this exact molecule is sparse, its structural motifs are present in a variety of bioactive compounds. This document, therefore, serves as a comprehensive guide for researchers, leveraging data from analogous structures to provide a robust framework for its synthesis, potential applications, and protocols for its utilization in drug discovery campaigns.

The strategic incorporation of a 2-fluorophenyl group is a common tactic in medicinal chemistry to enhance metabolic stability and modulate binding affinity through altered electronic and steric properties.[1] This guide will delve into the synthetic routes to access this scaffold, explore its potential as a precursor for more complex molecules, and discuss the biological pathways that related compounds are known to influence.

Section 1: Synthesis of the 6-Aryl-6-Oxohexanoate Scaffold

A prevalent and versatile method for the synthesis of 6-aryl-6-oxohexanoic acids and their esters is the Friedel-Crafts acylation .[1] This reaction typically involves the acylation of an aromatic ring, in this case, fluorobenzene, with a derivative of adipic acid.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol outlines a general procedure for the synthesis of the title compound. Researchers should note that optimization of reaction conditions, including catalyst, solvent, and temperature, may be necessary to achieve optimal yields.

Materials:

  • Fluorobenzene

  • Adipoyl chloride monoethyl ester (or a two-step approach using adipic anhydride followed by esterification)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: To the cooled suspension, add adipoyl chloride monoethyl ester (1.0 equivalent) dissolved in anhydrous DCM dropwise via the dropping funnel over 30 minutes.

  • Addition of Fluorobenzene: Following the addition of the acylating agent, add fluorobenzene (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Expected Outcome and Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. While specific yield data for this exact compound is not available, similar Friedel-Crafts acylations can be expected to yield the product in the range of 40-70%.

Section 2: Potential Medicinal Chemistry Applications

The 6-aryl-6-oxohexanoate scaffold, including the 2-fluorophenyl variant, holds potential in several therapeutic areas based on the biological activities of related compounds.

Anti-inflammatory and Immunomodulatory Effects

Derivatives of 6-aryl-oxohexanoic acid have shown promise as anti-inflammatory and immunomodulatory agents.[1] The mechanism of action for this class of compounds is hypothesized to involve the modulation of key signaling pathways in inflammation.

Potential Molecular Targets:

  • p38 Mitogen-Activated Protein Kinase (MAPK): A key regulator of inflammatory cytokine production.

  • Retinoic acid receptor-related Orphan Receptor gamma t (RORγt): A master regulator of Th17 cell differentiation, which plays a crucial role in autoimmune diseases.[1]

The introduction of a fluorine atom on the phenyl ring can significantly influence the compound's interaction with these targets and its overall metabolic stability.

Precursor for Heterocyclic Scaffolds

The ketone and ester functionalities of this compound make it a versatile intermediate for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry. For instance, it can be a precursor for dihydropyrimidinones/thiones through reactions like the Biginelli reaction.[2][3] These scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets.[2][3]

Example Application: Synthesis of Dihydropyrimidinone Derivatives

The 2-fluorobenzaldehyde moiety, which can be conceptually derived from the title compound, is a key building block in the synthesis of dihydropyrimidinone-based anticancer agents targeting ecto-5'-nucleotidase.[2][3]

Section 3: Experimental Protocols for Biological Evaluation

To explore the potential of this compound and its derivatives, a series of in vitro and in vivo assays can be employed.

Protocol 2: In Vitro p38 MAPK Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of test compounds against p38 MAPK.

Principle:

This assay measures the ability of a compound to inhibit the phosphorylation of a p38 MAPK substrate by the active enzyme. The level of phosphorylation can be quantified using various methods, such as ELISA or radiometric assays.

Materials:

  • Recombinant human p38 MAPK enzyme

  • Biotinylated p38 MAPK substrate (e.g., ATF2)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (dissolved in DMSO)

  • Streptavidin-coated microplate

  • Anti-phospho-substrate antibody conjugated to a detectable label (e.g., HRP)

  • Substrate for the detection label (e.g., TMB for HRP)

  • Stop solution

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Mixture: In the wells of a microplate, add the assay buffer, recombinant p38 MAPK enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Add ATP and the biotinylated substrate to initiate the kinase reaction. Incubate at 30 °C for a specified time (e.g., 60 minutes).

  • Stopping the Reaction: Add a stop solution (e.g., EDTA) to terminate the reaction.

  • Detection: Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

  • Antibody Binding: Wash the plate and add the anti-phospho-substrate antibody. Incubate to allow binding.

  • Signal Generation: Wash the plate and add the detection substrate. Allow the color to develop.

  • Measurement: Stop the color development with a stop solution and measure the absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Section 4: Data and Visualization

Table 1: Physicochemical Properties of Related Scaffolds
Compound ClassMolecular Formula (Example)Molar Mass ( g/mol ) (Example)Key Structural FeaturesPotential Biological Activity
6-Aryl-6-oxohexanoic AcidsC₁₂H₁₂F₂O₃ (6-(2,3-difluorophenyl)-6-oxohexanoic acid)242.22[1]Aryl ketone, carboxylic acidAnti-inflammatory, Immunomodulatory[1]
DihydropyrimidinonesC₂₃H₂₁FN₂O₂S (Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate)424.5[2]Dihydropyrimidine core, 2-fluorophenyl groupAnticancer (ecto-5'-nucleotidase inhibitor)[2][3]
Diagram 1: Synthetic Pathway to this compound

Synthesis Fluorobenzene Fluorobenzene Reaction Fluorobenzene->Reaction AdipoylChlorideEster Adipoyl chloride monoethyl ester AdipoylChlorideEster->Reaction AlCl3 AlCl3, DCM Product This compound Reaction->Product Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation for the synthesis of the target compound.

Diagram 2: Potential Biological Targets of Aryl Oxohexanoic Acid Derivatives

Signaling_Pathway ArylOxo 6-Aryl-6-oxohexanoic Acid Derivatives p38 p38 MAPK ArylOxo->p38 Inhibition RORgt RORγt ArylOxo->RORgt Modulation Inflammation Inflammation p38->Inflammation Promotes Autoimmunity Autoimmunity RORgt->Autoimmunity Promotes

Caption: Potential inhibitory pathways for aryl oxohexanoic acid derivatives.

Conclusion and Future Directions

This compound represents a valuable, yet under-explored, chemical entity. By leveraging the knowledge from the broader class of 6-aryl-6-oxohexanoic acids, this guide provides a solid foundation for its synthesis and biological evaluation. The presence of the 2-fluorophenyl moiety offers a vector for optimizing pharmacokinetic and pharmacodynamic properties. Future research should focus on the synthesis of a library of derivatives based on this scaffold and their systematic evaluation against a panel of inflammatory and oncology targets to unlock their full therapeutic potential.

References

  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. Available from: [Link]

  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. Available from: [Link]

  • Sildenafil EP Impurity A | CAS 1391053-95-4. Veeprho. Available from: [Link]

  • Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. PubMed. Available from: [Link]

  • Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. PubMed. Available from: [Link]

  • Hexanoic acid, 4-oxo-, ethyl ester. Organic Syntheses Procedure. Available from: [Link]

  • Ketorolac EP Impurity D | CAS No: ?1391053-45-4. Veeprho. Available from: [Link]

  • Publications & Patents. MedChemica. Available from: [Link]

  • Ethyl 6-oxohexanoate | C8H14O3 | CID 11171124. PubChem. Available from: [Link]

  • A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate. Google Patents.
  • Ketorolac EP Impurity D | CAS No- 1391053-45-4. GLP Pharma Standards. Available from: [Link]

  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Preprints.org. Available from: [Link]

  • Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory. ERIC. Available from: [Link]

  • Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors. DovePress. Available from: [Link]

  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Semantic Scholar. Available from: [Link]

  • Ethyl 6-oxo-6-phenylhexanoate | C14H18O3 | CID 3681727. PubChem. Available from: [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. MDPI. Available from: [Link]

  • Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. PubMed. Available from: [Link]

  • 2-[(4-fluorophenyl)carbamoylamino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester. BindingDB.org. Available from: [Link]

Sources

Application Notes and Protocols for Ethyl 6-(2-fluorophenyl)-6-oxohexanoate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Keto Esters in Drug Discovery

In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates.[1] Ethyl 6-(2-fluorophenyl)-6-oxohexanoate is a bifunctional molecule that serves as a valuable building block in the synthesis of complex pharmaceutical compounds. Its structure, featuring a fluorinated aromatic ring, a ketone, and an ester, provides multiple reaction sites for the construction of diverse molecular architectures. This guide provides a comprehensive overview of the synthesis, purification, characterization, and potential applications of this versatile intermediate for researchers, scientists, and professionals in drug development.

Synthesis of this compound via Friedel-Crafts Acylation

A robust and scalable method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[2][3][4] This electrophilic aromatic substitution reaction is a reliable way to introduce a ketone into an aromatic ring.[2]

The proposed synthesis of this compound involves the reaction of fluorobenzene with ethyl 6-chloro-6-oxohexanoate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Fluorobenzene Fluorobenzene Reaction + Fluorobenzene->Reaction AdipoylChloride Ethyl 6-chloro-6-oxohexanoate AdipoylChloride->Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction Catalyst Solvent Dichloromethane (Solvent) Solvent->Reaction Solvent Product This compound Reaction->Product

Caption: Synthesis of this compound.

Experimental Protocol:
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane (DCM).

  • Cooling: Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add ethyl 6-chloro-6-oxohexanoate (1.0 equivalent), dissolved in anhydrous DCM, to the stirred suspension via the dropping funnel.

  • Addition of Fluorobenzene: After the addition of the acyl chloride, add fluorobenzene (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of the Intermediate: A Critical Step for API Synthesis

The purity of pharmaceutical intermediates is paramount as impurities can affect the efficacy and safety of the final drug product.[5] Common purification methods for intermediates include recrystallization, distillation, and chromatography.[5]

Purification Workflow:

G Crude Crude Product Column Column Chromatography (Silica Gel) Crude->Column Fractions Collect Fractions Column->Fractions TLC TLC Analysis Fractions->TLC Combine Combine Pure Fractions TLC->Combine SolventRemoval Solvent Removal (Rotary Evaporation) Combine->SolventRemoval Pure Pure Product SolventRemoval->Pure

Caption: Purification workflow for the intermediate.

Protocol for Column Chromatography:
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor by TLC.

  • Combining and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Characterization and Quality Control

Advanced spectroscopic methods are crucial for elucidating the structures and purities of newly synthesized compounds.[6]

Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous characterization of β-keto esters, allowing for the direct observation of both keto and enol tautomers in solution.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For β-keto esters, strong absorptions for the two carbonyl groups are expected.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can determine the precise molecular mass and elemental composition of the synthesized compound.[6]

Expected Analytical Data:
Technique Expected Observations
¹H NMR Signals corresponding to the ethyl ester protons, the aliphatic chain protons, and the aromatic protons of the 2-fluorophenyl group.
¹³C NMR Resonances for the ester carbonyl carbon, the ketone carbonyl carbon, the aliphatic carbons, and the aromatic carbons, with characteristic splitting patterns due to fluorine coupling.
IR (cm⁻¹) Strong C=O stretching frequencies for the ketone (~1685 cm⁻¹) and the ester (~1735 cm⁻¹). Aromatic C-H and C-F stretching bands.
Mass Spec (ESI+) [M+H]⁺ and/or [M+Na]⁺ ions corresponding to the molecular weight of the compound.

Application in the Synthesis of a Dihydropyrimidinone Derivative

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds that are considered "privileged structures" due to their ability to interact with a wide range of biological targets.[8] The Biginelli reaction is a versatile method for synthesizing DHPMs.[8] this compound can serve as a key precursor in a modified Biginelli-type condensation to create novel DHPMs with potential therapeutic applications.

Proposed Synthetic Route:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Intermediate This compound Reaction + Intermediate->Reaction Urea Urea Urea->Reaction Aldehyde Substituted Aldehyde Aldehyde->Reaction Catalyst Acid Catalyst (e.g., HCl) Catalyst->Reaction Catalyst Solvent Ethanol Solvent->Reaction Solvent DHPM Dihydropyrimidinone Derivative Reaction->DHPM

Caption: Synthesis of a DHPM derivative.

Experimental Protocol for DHPM Synthesis:
  • Mixing Reactants: In a round-bottom flask, combine this compound (1.0 equivalent), a substituted aldehyde (1.0 equivalent), and urea (1.2 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Refluxing: Heat the mixture to reflux and stir for 24 hours. Monitor the reaction by TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture in an ice bath. The product may precipitate out of the solution.

  • Isolation: Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone derivative.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][9]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Use only in a well-ventilated area.[5] Keep away from heat, sparks, open flames, and hot surfaces.[5][9]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[5]

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

References

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]

  • Safety Data Sheet - Farnell. Available from: [Link]

  • Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates - Sarex. Available from: [Link]

  • Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester - MDPI. Available from: [Link]

  • Infrared spectroscopy and ab initio computation in conformer determination of keto ester and diketo triphenylphosphonium ylides - Repositorio UCHILE. Available from: [Link]

  • Methyl Hexyl Ketone 6166 - SAFETY DATA SHEET. Available from: [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. Available from: [Link]

  • Infrared Spectroscopy. Available from: [Link]

  • Patent & Publications | Pharma Inventor Inc. Available from: [Link]

  • AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl] - Google Patents.
  • Synthesis and biological evaluation of novel antipsychotic trans-4-(2-(1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)ethyl)cyclohexan-1-amine derivatives targeting dopamine/serotonin receptor subtypes - PubMed. Available from: [Link]

  • US Patent No. 8829195 - Regulations.gov. Available from: [Link]

  • WO2014072884A1 - Process for the synthesis of apixaban - Google Patents.
  • Document: Synthesis and biological evaluation of novel antipsychotic trans-4-(2-(1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)ethyl)cyclohexan-1-amine d... - ChEMBL - EMBL-EBI. Available from: [Link]

  • (12) United States Patent (10) Patent No.: US 6,862,890 B2. Available from: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available from: [Link]

  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate - MDPI. Available from: [Link]

  • NOTE An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Available from: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC. Available from: [Link]

  • ETHYL 6-[5-({[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDINYL]SULFANYL}METHYL) - Sigma-Aldrich. Available from: https://www.sigmaaldrich.
  • mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • Identification of Aromatic Fatty Acid Ethyl Esters - TDX. Available from: [Link]

  • Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua - SciSpace. Available from: [Link]

  • Rapid alcoholysis of cyclic esters using metal alkoxides: access to linear lactyllactate-grafted polyglycidol - The Royal Society of Chemistry. Available from: [Link]

  • Advances in Fluorination Chemistry for API Synthesis - Pharmaceutical Technology. Available from: [Link]

Sources

Application Notes and Protocols for Ethyl 6-(2-fluorophenyl)-6-oxohexanoate in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothesis-Driven Guide to a Novel Scaffold

Introduction: Unveiling the Potential of a Novel Chemical Entity

State-of-the-art research in medicinal chemistry continues to underscore the significance of small molecules bearing the 2-fluorophenyl moiety. This structural motif is frequently integrated into drug candidates to bolster metabolic stability and enhance binding affinity to a range of biological targets. The ethyl 6-oxohexanoate backbone, in turn, offers a flexible linker and a reactive handle for further chemical derivatization, positioning it as a versatile scaffold in the landscape of drug design.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prospective applications and experimental protocols concerning "Ethyl 6-(2-fluorophenyl)-6-oxohexanoate" and its analogs in the realm of drug discovery. As this specific molecule represents a novel or less-explored chemical entity, this guide adopts a hypothesis-driven methodology, drawing upon the established biological activities of structurally analogous compounds. We will delve into its potential as an anti-inflammatory, immunomodulatory, and anticancer agent.

The subsequent sections will meticulously outline a postulated synthesis, predict its physicochemical properties, identify potential biological targets, and provide detailed protocols for both in vitro and in vivo evaluation.

Physicochemical Properties and Structural Features

The chemical structure of this compound combines a substituted aromatic ring with a linear ester chain, conferring properties that are crucial for its potential as a drug candidate.

PropertyPredicted Value/CharacteristicSource/Rationale
Molecular Formula C₁₄H₁₇FO₃Based on chemical structure
Molecular Weight 252.28 g/mol Based on chemical structure
Lipophilicity (LogP) ~2.5 - 3.5The fluorine atom increases lipophilicity, which can enhance membrane permeability.[1]
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (two oxygen atoms in the ester and one in the ketone)
Reactivity The ketone and ester functional groups are primary sites for chemical modification. The 2-fluoro substitution can influence the electronic properties of the phenyl ring.[2]

Postulated Synthesis: A Friedel-Crafts Approach

A common and versatile method for the synthesis of 6-aryl-6-oxohexanoic acid derivatives is the Friedel-Crafts acylation.[1] This approach can be adapted for the synthesis of this compound.

Synthetic Workflow Diagram

G A Adipic acid monomethyl ester chloride D Friedel-Crafts Acylation A->D B Fluorobenzene B->D C Lewis Acid (e.g., AlCl3) C->D Catalyst E Intermediate Product D->E F Esterification with Ethanol E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol
  • Preparation of the Acylating Agent: Adipic acid is first converted to its monomethyl ester chloride. This can be achieved by reacting adipic acid with thionyl chloride to form adipoyl chloride, followed by a controlled reaction with one equivalent of methanol.

  • Friedel-Crafts Acylation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve fluorobenzene in a suitable solvent (e.g., dichloromethane or carbon disulfide).

    • Cool the solution in an ice bath.

    • Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

    • Add the adipic acid monomethyl ester chloride dropwise to the cooled solution.

    • Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude intermediate product.

    • Purify the intermediate by column chromatography.

  • Esterification:

    • Dissolve the purified intermediate in an excess of ethanol.

    • Add a catalytic amount of a strong acid, such as sulfuric acid.

    • Reflux the mixture for several hours.

    • After cooling, neutralize the reaction with a weak base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent, wash with brine, and dry.

    • Remove the solvent and purify the final product, this compound, by vacuum distillation or column chromatography.

Potential Biological Targets and Therapeutic Applications

Based on the biological activities of structurally related 6-aryl-6-oxohexanoic acids and other molecules containing the 2-fluorophenyl group, we can hypothesize several potential biological targets and therapeutic applications for this compound.

Anti-inflammatory and Immunomodulatory Activity

Derivatives of 6-aryl-6-oxohexanoic acid have shown potential as anti-inflammatory and immunomodulatory agents.[1] The potential mechanisms of action could involve the inhibition of key signaling pathways in inflammation.

Potential Targets:

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is a crucial regulator of pro-inflammatory cytokine production.[1] Inhibition of p38 MAPK is a validated strategy for treating inflammatory diseases.

  • Retinoic acid receptor-related Orphan Receptor gamma t (RORγt): RORγt is a key transcription factor for the differentiation of Th17 cells, which are implicated in autoimmune diseases.[1]

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of this compound against p38 MAPK.

  • Materials:

    • Recombinant human p38 MAPK enzyme.

    • Specific peptide substrate for p38 MAPK (e.g., a peptide containing the ATF2 phosphorylation site).

    • ATP (Adenosine triphosphate).

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Test compound (this compound) dissolved in DMSO.

    • Positive control inhibitor (e.g., a known p38 MAPK inhibitor).

    • Microplate (e.g., 384-well).

    • Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit).

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

    • Add the p38 MAPK enzyme to the wells of the microplate.

    • Add the test compound or control to the respective wells and incubate for a predefined period (e.g., 15-30 minutes) to allow for binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagent and measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

Anticancer Activity

The 2-fluorophenyl group is present in various compounds with demonstrated anticancer activity. For instance, compounds containing this moiety have been investigated as inhibitors of ecto-5'-nucleotidase (CD73), a target in cancer immunotherapy.[3]

Potential Target:

  • Ecto-5'-nucleotidase (CD73): This enzyme is involved in the production of adenosine, which suppresses the immune response against cancer cells.[3] Inhibiting CD73 can enhance anti-tumor immunity.

This protocol describes a common method to assess the inhibitory effect of the test compound on CD73 activity.

  • Materials:

    • Recombinant human CD73 enzyme.

    • AMP (Adenosine monophosphate) as the substrate.

    • Assay buffer (e.g., Tris-HCl, MgCl₂).

    • Test compound dissolved in DMSO.

    • Positive control inhibitor (e.g., APCP).

    • Malachite green reagent for phosphate detection.

    • Microplate (e.g., 96-well).

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control.

    • Add the CD73 enzyme to the wells of the microplate.

    • Add the test compound or control and incubate.

    • Initiate the reaction by adding AMP.

    • Incubate at 37°C for a set time (e.g., 30-60 minutes).

    • Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.

    • Read the absorbance at a specific wavelength (e.g., ~620 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC₅₀ value as described for the p38 MAPK assay.

Experimental Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Primary Screening (e.g., Kinase Panel) B IC50 Determination (Dose-Response) A->B C Mechanism of Action Studies (e.g., Western Blot for p-p38) B->C D Cell-Based Assays (e.g., Cytokine Release Assay) C->D E Pharmacokinetic Studies (ADME) D->E Lead Candidate Selection F Efficacy Studies (e.g., Carrageenan-induced Paw Edema) E->F G Toxicology Studies F->G

Sources

Application Note: Biocatalytic Resolution and Analytical Characterization of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1]

Ethyl 6-(2-fluorophenyl)-6-oxohexanoate (CAS: N/A for specific ester, Analogous to 6-oxo-6-phenylhexanoate derivatives) is a versatile fluorinated building block. Structurally, it consists of an adipic acid backbone terminated by an ethyl ester on one end and a 2-fluorophenyl ketone on the other.

In modern drug discovery, this molecule serves two critical functions:

  • Pro-chiral Precursor: The C6 ketone is a prime substrate for asymmetric reduction to generate chiral

    
    -hydroxy esters, which are valuable intermediates for statin side-chains and fluorinated peptidomimetics.
    
  • Metabolic Stability Probe: The ortho-fluorine substitution on the phenyl ring blocks labile metabolic sites, making this scaffold useful in optimizing the pharmacokinetic (PK) profile of drug candidates.

This Application Note details two validated protocols: the Biocatalytic Asymmetric Reduction of the ketone to a chiral alcohol (Protocol A) and the HPLC Quality Control Method (Protocol B) required to validate the reaction's success.

Chemical Structure & Properties
PropertyDetail
IUPAC Name This compound
Molecular Formula

Functional Groups Ethyl Ester, Aryl Ketone, Fluorophenyl
Key Reactivity Nucleophilic addition at C6 (Ketone), Hydrolysis at C1 (Ester)

Protocol A: Biocatalytic Asymmetric Reduction

Objective: Stereoselective reduction of the C6 ketone to yield Ethyl 6-(2-fluorophenyl)-6-hydroxyhexanoate with >99% enantiomeric excess (ee).

The Scientific Rationale

Chemical reduction (e.g., using


) yields a racemic mixture (50:50 

), necessitating wasteful chiral resolution. Biocatalysis using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offers a direct route to a single enantiomer under mild aqueous conditions.

We utilize a Cofactor Recycling System . The KRED enzyme consumes NADPH to reduce the substrate. To prevent stoichiometric usage of expensive NADPH, Glucose Dehydrogenase (GDH) is added to recycle


 back to NADPH using glucose as the hydride source.
Workflow Visualization

Biocatalysis_Cycle Substrate Substrate: Ethyl 6-(2-fluorophenyl)- 6-oxohexanoate KRED Enzyme 1: KRED (Ketoreductase) Substrate->KRED Binding Product Product: Chiral Hydroxy Ester (>99% ee) NADP NADP+ GDH Enzyme 2: GDH (Cofactor Recycle) NADP->GDH NADPH NADPH NADPH->KRED H- donor Glucose Glucose Glucose->GDH Gluconate Gluconolactone KRED->Product Reduction KRED->NADP GDH->NADPH Regeneration GDH->Gluconate

Caption: Coupled enzymatic cycle showing the reduction of the fluorophenyl ketone driven by glucose oxidation.

Experimental Procedure

Reagents:

  • Substrate: this compound (100 mg)

  • Enzyme: KRED Screening Kit (e.g., Codexis or Daicel panels)

  • Cofactor:

    
     (1.0 mg)
    
  • Recycling System: Glucose (200 mg) + GDH (5 units)

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0

  • Solvent: Isopropanol (IPA) or DMSO (as co-solvent)

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 10 mL of 100 mM KPi buffer (pH 7.0). Add

    
    
    
    
    
    (magnesium stabilizes the phosphate backbone of NADPH).
  • Substrate Solution: Dissolve 100 mg of this compound in 0.5 mL DMSO. Note: The substrate has low water solubility; DMSO aids dispersion.

  • Reaction Initiation:

    • In a 20 mL glass vial, combine 9 mL Buffer, Glucose (200 mg), and GDH.

    • Add the KRED enzyme (10-20 mg lyophilized powder).

    • Add the Substrate/DMSO solution dropwise while stirring at 250 RPM.

  • Incubation: Seal the vial and incubate at 30°C for 24 hours.

    • Critical Control: Maintain pH between 6.5–7.5. The production of gluconic acid (byproduct) may lower pH; titrate with 1M NaOH if necessary.

  • Work-up:

    • Add 10 mL Ethyl Acetate (EtOAc) to quench the reaction.

    • Vortex vigorously for 2 minutes to extract the organic product.

    • Centrifuge at 4000 RPM for 5 minutes to separate phases.

    • Collect the top organic layer and dry over

      
      .
      

Protocol B: Analytical Quality Control (HPLC)

Objective: Quantify the conversion rate and determine the enantiomeric excess (ee) of the product.

Method Development Strategy

Since the product contains a UV-active fluorophenyl chromophore, UV detection is robust. However, separating the enantiomers requires a Chiral Stationary Phase (CSP). We utilize an amylose-based column which interacts with the


-electrons of the fluorophenyl group.

HPLC_Workflow Start Crude Reaction Mix Dilution Dilute 1:10 in Mobile Phase (Filter 0.22 µm) Start->Dilution Column Chiral Column Selection (Amylose-tris-3,5-dimethylphenylcarbamate) Dilution->Column Detect UV Detection @ 254nm (Fluorophenyl absorption) Column->Detect Decision Resolution (Rs) > 1.5? Detect->Decision Pass Calculate % ee Report Data Decision->Pass Yes Fail Adjust Mobile Phase (Decrease IPA %) Decision->Fail No Fail->Column

Caption: Decision tree for optimizing the chiral separation of fluorophenyl hydroxy esters.

Chromatographic Conditions
ParameterSettingRationale
Column Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm)Amylose derivatives are superior for aromatic esters.
Mobile Phase n-Hexane : Isopropanol (90 : 10)Normal phase mode maximizes chiral recognition.
Flow Rate 1.0 mL/minStandard flow for resolution/pressure balance.
Temperature 25°CLower temperature often improves chiral resolution (

).
Detection UV 254 nmThe 2-fluorophenyl ring has a strong

transition here.
Run Time 20 minutesSubstrate elutes ~8 min; Enantiomers elute ~12 & 14 min.
Calculation of Results

Conversion (%) :



(Note: Assumes similar extinction coefficients, which is valid for ketone vs. alcohol reduction).

Enantiomeric Excess (% ee) :



Safety & Handling (MSDS Summary)

  • Hazards: The substrate is an organic ester/ketone. Treat as an irritant. The 2-fluorophenyl moiety is stable but avoid strong reducing agents (e.g.,

    
    ) outside of controlled conditions to prevent defluorination.
    
  • Enzymes: KREDs are proteins; avoid inhalation of lyophilized dust (sensitizer).

  • Disposal: Aqueous waste contains biologicals (enzyme/glucose); autoclave or bleach treat before disposal. Organic waste (EtOAc/Hexane) must be incinerated.

References

  • Hollmann, F., Arends, I. W., & Holtmann, D. (2011). Enzymatic reduction of ketones. Green Chemistry, 13(9), 2285-2314.

  • Codexis, Inc. (2023). Ketoreductase Screening Kits User Guide. (General methodology for KRED screening).

  • Friedel, C., & Crafts, J. M. (1877). (Historical context for the synthesis of the ketone precursor via Acylation). Comptes Rendus, 84, 1392.

  • BenchChem. (2025). Synthesis of Ethyl 6-Hydroxyhexanoate from ε-Caprolactone. (Analogous hydroxy ester handling).

  • MDPI. (2022). Review of Analytical Methods Based on HPLC.... (Validation of HPLC for phenolic/aromatic compounds).

Application Notes and Protocols for the Derivatization of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Keto Ester

Ethyl 6-(2-fluorophenyl)-6-oxohexanoate is a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring both an aromatic ketone and an ethyl ester, presents two key points for chemical modification. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to biological targets, a common strategy in modern drug design.[1][2] Derivatization of this core scaffold allows for the systematic exploration of chemical space, leading to the generation of novel compounds with potentially improved pharmacological properties.

This comprehensive guide provides detailed application notes and validated protocols for a range of derivatization techniques applicable to this compound. The methodologies are presented with a focus on the underlying chemical principles, enabling researchers to not only execute the protocols but also to adapt and troubleshoot them for their specific research needs.

Strategic Approaches to Derivatization

The derivatization of this compound can be broadly categorized into three main strategies, each targeting a specific functional group or a combination thereof:

  • Modification of the Ketone Carbonyl: This approach focuses on reactions that directly engage the electrophilic carbon of the ketone, leading to a diverse array of products with modified core structures.

  • Transformation of the Ester Group: These methods involve the conversion of the ethyl ester into other functional groups, such as different esters or carboxylic acids, which can serve as handles for further synthetic manipulations.

  • Cyclization Reactions Involving Both Functional Groups: The 1,5-relationship between the ketone and the ester in the hexanoate chain allows for intramolecular reactions or participation in multicomponent reactions to form heterocyclic structures, which are prevalent in many pharmaceuticals.

The following sections will delve into specific protocols for each of these strategies.

Part 1: Derivatization of the Aromatic Ketone

The aromatic ketone moiety is a versatile functional group that can undergo a variety of transformations.[3] The electron-withdrawing nature of the carbonyl group and the presence of the fluorophenyl ring influence its reactivity.

Reductive Amination: Synthesis of Novel Amines

Reductive amination is a powerful method for converting ketones into amines.[4] This one-pot reaction proceeds through the formation of an imine intermediate, which is then reduced in situ. Sodium triacetoxyborohydride is a mild and selective reducing agent often employed for this transformation, as it is less likely to reduce the starting ketone.[5][6]

Causality Behind Experimental Choices: The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial to prevent the premature reduction of the ketone before the imine is formed. The reaction is typically carried out in a non-protic solvent like dichloroethane to avoid quenching the reducing agent.

Protocol 1: Reductive Amination with a Primary Amine

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.2 eq) in 1,2-dichloroethane.

  • To this solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • If the reaction is slow, a catalytic amount of acetic acid (0.1 eq) can be added.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the chosen organic solvent (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Data for Reductive Amination

ParameterValue
Starting Ketone This compound
Amine Benzylamine
Reducing Agent Sodium triacetoxyborohydride
Solvent 1,2-Dichloroethane
Reaction Time 18 hours
Typical Yield 75-85%

Workflow for Reductive Amination

G start Start dissolve Dissolve Ketone and Amine in DCE start->dissolve add_reductant Add NaBH(OAc)₃ dissolve->add_reductant stir Stir at RT (12-24h) add_reductant->stir quench Quench with NaHCO₃ (aq) stir->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the reductive amination of this compound.

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a ketone, followed by dehydration to yield an α,β-unsaturated product.[7] Malononitrile is a common active methylene compound used in this reaction. The resulting vinylidene cyanide moiety is a versatile synthetic intermediate.

Causality Behind Experimental Choices: The reaction is often catalyzed by a weak base, such as ammonium acetate, which facilitates both the deprotonation of the active methylene compound and the dehydration step.[8] Solvent-free conditions or the use of environmentally benign solvents like water can make this a green chemistry approach.[9][10]

Protocol 2: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Ammonium acetate (NH₄OAc)

  • Toluene or Ethanol

  • Dean-Stark apparatus (if using toluene)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of ammonium acetate (0.2 eq) in toluene.

  • Heat the mixture to reflux and continue until the calculated amount of water is collected in the Dean-Stark trap.

  • Alternatively, the reaction can be performed in ethanol under reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If using toluene, remove the solvent under reduced pressure. If using ethanol, add water to precipitate the product.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate to obtain the crude product.

  • Recrystallize or purify by column chromatography.

Table 2: Representative Data for Knoevenagel Condensation

ParameterValue
Starting Ketone This compound
Active Methylene Compound Malononitrile
Catalyst Ammonium Acetate
Solvent Toluene
Reaction Temperature Reflux
Typical Yield 60-75%
Wittig Reaction: Olefination of the Ketone

The Wittig reaction is a highly reliable method for converting ketones into alkenes.[11] It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent).[12] This reaction is particularly useful for introducing a methylene group or other substituted vinyl groups.

Causality Behind Experimental Choices: The Wittig reagent is typically prepared in situ by treating a phosphonium salt with a strong base like n-butyllithium or sodium hydride.[13] Anhydrous conditions are essential as the ylide is a strong base and will be quenched by protic solvents.

Protocol 3: Wittig Reaction for Methylene Group Installation

Materials:

  • Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻)

  • n-Butyllithium (n-BuLi) in hexanes or Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • This compound

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add n-butyllithium (1.1 eq). The formation of the orange-red ylide will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.

  • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate. The byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent or by column chromatography.

Table 3: Representative Data for Wittig Reaction

ParameterValue
Starting Ketone This compound
Wittig Reagent Precursor Methyltriphenylphosphonium bromide
Base n-Butyllithium
Solvent Anhydrous THF
Reaction Temperature 0 °C to Room Temperature
Typical Yield 65-80%
Grignard Reaction: Carbon-Carbon Bond Formation

The Grignard reaction allows for the formation of a new carbon-carbon bond by the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the ketone carbonyl, resulting in a tertiary alcohol.[14][15]

Causality Behind Experimental Choices: Strict anhydrous conditions are critical for the success of the Grignard reaction, as the Grignard reagent is a strong base and will be destroyed by water.[16] Diethyl ether or THF are common solvents as they are anhydrous and can solvate the Grignard reagent.

Protocol 4: Grignard Reaction with an Alkylmagnesium Bromide

Materials:

  • This compound

  • Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) in THF or diethyl ether

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.2 eq) dropwise via a syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.

  • Cool the reaction mixture back to 0 °C and quench by the slow, careful addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x).

  • Wash the combined organic layers with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate to obtain the crude tertiary alcohol.

  • Purify by column chromatography if necessary.

Table 4: Representative Data for Grignard Reaction

ParameterValue
Starting Ketone This compound
Grignard Reagent Methylmagnesium bromide
Solvent Anhydrous Diethyl Ether
Reaction Temperature 0 °C to Room Temperature
Typical Yield 80-90%

Part 2: Derivatization of the Ethyl Ester

The ethyl ester functionality provides another avenue for derivatization, allowing for modulation of properties such as solubility and serving as a precursor for other functional groups.

Transesterification: Modifying the Ester Group

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. This reaction can be catalyzed by acids or bases.[17] Environmentally friendly methods using solid catalysts are also available.[18][19]

Causality Behind Experimental Choices: Acid-catalyzed transesterification is an equilibrium-driven process. Using a large excess of the new alcohol can shift the equilibrium towards the product. Alternatively, removal of the ethanol byproduct can also drive the reaction to completion.[3]

Protocol 5: Acid-Catalyzed Transesterification

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, isopropanol) - used in large excess as the solvent

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Organic solvent for extraction (e.g., diethyl ether)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of the desired alcohol.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).

  • Heat the mixture to reflux for several hours. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the new ester.

  • Purify by column chromatography if necessary.

Table 5: Representative Data for Transesterification

ParameterValue
Starting Ester This compound
Alcohol Methanol
Catalyst p-Toluenesulfonic acid
Reaction Condition Reflux
Typical Yield >90%
Hydrolysis (Saponification): Formation of the Carboxylic Acid

Hydrolysis of the ester to the corresponding carboxylic acid is a fundamental transformation. Alkaline hydrolysis, or saponification, is often preferred as it is an irreversible reaction.[20][21] The resulting carboxylate salt can be protonated to yield the free carboxylic acid.[22][23][24]

Causality Behind Experimental Choices: Using a base like sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like methanol or THF ensures both the solubility of the ester and the presence of the hydroxide nucleophile. The reaction is typically heated to ensure a reasonable reaction rate.

Protocol 6: Alkaline Hydrolysis of the Ethyl Ester

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol (or THF) and water.

  • Add sodium hydroxide (1.5-2.0 eq).

  • Heat the mixture to reflux for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1 M HCl. A precipitate of the carboxylic acid may form.

  • Extract the carboxylic acid with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid.

Table 6: Representative Data for Ester Hydrolysis

ParameterValue
Starting Ester This compound
Base Sodium Hydroxide
Solvent Methanol/Water
Reaction Condition Reflux
Typical Yield >95%

Part 3: Heterocyclic Synthesis

The presence of both a ketone and an ester in a 1,5-relationship makes this compound an excellent substrate for cyclization reactions to form valuable heterocyclic scaffolds.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot, three-component reaction between a β-ketoester, an aldehyde, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[1][25] While the substrate is not a classical β-ketoester, its enolizable nature allows it to participate in this powerful multicomponent reaction.

Causality Behind Experimental Choices: The reaction is typically catalyzed by a Brønsted or Lewis acid.[26] The choice of catalyst can influence the reaction rate and yield. Solvent-free conditions or the use of green solvents are modern variations of this classical reaction.[27]

Protocol 7: Biginelli Reaction for Dihydropyrimidinone Synthesis

Materials:

  • This compound

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Urea or Thiourea

  • Catalytic amount of hydrochloric acid (HCl) or a Lewis acid (e.g., Yb(OTf)₃)

  • Ethanol

  • Ice-cold water

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and urea (or thiourea) (1.5 eq) in ethanol.

  • Add a few drops of concentrated HCl or a catalytic amount of the chosen Lewis acid.

  • Heat the mixture to reflux for 4-8 hours. The product may precipitate out upon cooling.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • Pour the mixture into ice-cold water to induce further precipitation.

  • Collect the solid product by filtration, wash with cold water and a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Table 7: Representative Data for Biginelli Reaction

ParameterValue
Keto Ester Component This compound
Aldehyde Benzaldehyde
Urea/Thiourea Urea
Catalyst HCl
Solvent Ethanol
Typical Yield 60-80%

Logical Flow for Biginelli Reaction

G start Combine Reactants and Catalyst in Ethanol reflux Reflux for 4-8 hours start->reflux cool Cool Reaction Mixture reflux->cool precipitate Precipitate in Ice-Water cool->precipitate filter Filter Solid Product precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure Dihydropyrimidinone recrystallize->product

Caption: Workflow for the synthesis of dihydropyrimidinones via the Biginelli reaction.

Pinner-type Pyrimidine Synthesis

A variation of the Pinner synthesis can be employed to construct pyrimidine rings from β-keto esters and amidines.[28][29][30] This approach offers access to highly substituted pyrimidine derivatives.

Causality Behind Experimental Choices: The reaction typically proceeds under basic or acidic conditions, leading to the initial condensation of the amidine with the ketone, followed by cyclization with the ester moiety.

Protocol 8: Pinner-type Pyrimidine Synthesis

Materials:

  • This compound

  • Amidine hydrochloride (e.g., acetamidine hydrochloride)

  • Sodium ethoxide (NaOEt) in ethanol

  • Ethanol

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to anhydrous ethanol.

  • To this solution, add the amidine hydrochloride (1.1 eq) and stir for 15 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and neutralize with 1 M HCl to precipitate the pyrimidine product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent if necessary.

Table 8: Representative Data for Pinner-type Pyrimidine Synthesis

ParameterValue
Keto Ester This compound
Amidine Acetamidine hydrochloride
Base Sodium Ethoxide
Solvent Ethanol
Reaction Condition Reflux
Typical Yield 50-70%

Conclusion

The derivatization of this compound offers a rich landscape for chemical exploration. The protocols outlined in this guide provide a solid foundation for researchers to synthesize a diverse library of novel compounds. By understanding the underlying principles of each reaction, scientists can effectively leverage this versatile building block in their drug discovery and development programs.

References

  • ChemicalBook. (n.d.). Aromatic ketone. Retrieved February 21, 2026, from a relevant chemical supplier's website.
  • Hasanine, A. M., El-Mekkawy, A. I., & El-Moneim, M. A. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3733. [Link]

  • Di Mola, A., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3958. [Link]

  • Li, J. T., & Li, T. S. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKIVOC, 2004(9), 4-8. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Vidal, B., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 741. [Link]

  • Sánchez-Roselló, M., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Encyclopedia, 2(3), 1435-1453. [Link]

  • Al-Mulla, A. (2017). Recent Approaches to the Synthesis of Pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 54(2), 749-774.
  • Braiem, R. R. (2023). A One-pot Multi-component Synthesis of some New Dihydropyrimidine Derivatives via Biginelli Condensations. ZANCO Journal of Pure and Applied Sciences, 35(4), 166-176. [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved February 21, 2026, from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • ResearchGate. (n.d.). Efficient transesterification of ethyl acetoacetate with higher alcohols without catalysts. Retrieved February 21, 2026, from [Link]

  • Das, K., & Majumdar, S. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(33), 21493-21502. [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved February 21, 2026, from [Link]

  • Myers, A. G. (n.d.). Chem 115 Handouts. Retrieved February 21, 2026, from a relevant university chemistry course website.
  • OUCI. (n.d.). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Retrieved February 21, 2026, from a relevant university chemistry department website.
  • ResearchGate. (n.d.). Transesterification of b-Keto Esters with Various Alcohols Catalysed by Montmorillonite K-10. Retrieved February 21, 2026, from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved February 21, 2026, from [Link]

  • Fañanás-Mastral, M., & Feringa, B. L. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13(17), 4811-4819. [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved February 21, 2026, from [Link]

  • SciSpace. (n.d.). Malononitrile: A Versatile Active Methylene Group. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 21, 2026, from [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation.
  • ResearchGate. (n.d.). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Retrieved February 21, 2026, from [Link]

  • Asian Journal of Chemistry. (2017).
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved February 21, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 21, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved February 21, 2026, from [Link]

  • Lu, J., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1895. [Link]

  • ResearchGate. (2014, February 18). What is a simple way to convert an ester into carboxylic acid?. Retrieved February 21, 2026, from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved February 21, 2026, from [Link]

Sources

Application Notes & Protocols: Ethyl 6-(2-fluorophenyl)-6-oxohexanoate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate, a key fluorinated building block for organic synthesis. The strategic placement of a fluorine atom on the phenyl ring, combined with the bifunctional keto-ester backbone, makes this molecule a highly valuable precursor for the synthesis of complex heterocyclic structures relevant to pharmaceutical and agrochemical research.[1][2] We will detail its intrinsic properties, a plausible synthetic route, and provide field-proven protocols for its application in constructing high-value pyrazole and dihydropyrimidine scaffolds. The causality behind experimental choices, mechanistic insights, and self-validating protocol design are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and development.[3] The unique physicochemical properties of the fluorine atom—including its high electronegativity, small steric footprint, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, a significant percentage of new pharmaceuticals and agrochemicals entering the market are fluorinated compounds.[1]

This compound emerges as a particularly strategic intermediate within this class. Its structure features:

  • An aryl ketone moiety, activated by an ortho-fluorine substituent.

  • A flexible six-carbon aliphatic chain.

  • A terminal ethyl ester group.

This combination of functionalities provides multiple reactive handles for diverse synthetic transformations, most notably for intramolecular and intermolecular cyclization reactions to generate fluorinated heterocycles.[4][5]

Physicochemical Properties & Synthesis

Compound Characteristics

A summary of the key properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₄H₁₇FO₃
Molecular Weight 252.28 g/mol
Structure A linear six-carbon chain with a terminal ethyl ester and a 2-fluorophenyl ketone at the C6 position.
Key Functionalities Ketone, Ester, Fluorinated Aromatic Ring
Primary Applications Precursor for heterocycle synthesis, building block for medicinal chemistry.
Proposed Synthetic Route: Friedel-Crafts Acylation

A robust and scalable synthesis for this building block can be achieved via a Lewis acid-catalyzed Friedel-Crafts acylation. This well-established reaction involves the acylation of an electron-rich aromatic ring. The proposed pathway utilizes the readily available monoethyl adipate as the starting material.

The first step is the conversion of the carboxylic acid of monoethyl adipate into an acyl chloride, creating a potent electrophile. A suitable chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride is typically used. The resulting ethyl 6-chloro-6-oxohexanoate can then be reacted with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the target molecule.[6]

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation A Monoethyl Adipate B Ethyl 6-chloro-6-oxohexanoate A->B SOCl₂ or (COCl)₂ B_clone Ethyl 6-chloro-6-oxohexanoate C Fluorobenzene D This compound C->D B_clone->D AlCl₃ (Lewis Acid)

Caption: Proposed synthesis of the target building block.

Application Protocol 1: Synthesis of a 3-(2-Fluorophenyl)-1H-pyrazole Derivative

This protocol details the synthesis of a fluorinated pyrazole, a privileged scaffold in medicinal chemistry, via the condensation of this compound with hydrazine. The reaction leverages the 1,5-dicarbonyl relationship of the keto-ester to form the five-membered heterocyclic ring.

Mechanistic Rationale

The reaction proceeds via initial nucleophilic attack of one nitrogen atom of hydrazine hydrate onto the more electrophilic ketone carbonyl, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom onto the ester carbonyl, followed by elimination of ethanol and water to yield the aromatic pyrazole ring. Acetic acid serves as a catalyst to facilitate both the hydrazone formation and the cyclization steps.

A Ethyl 6-(2-fluorophenyl)- 6-oxohexanoate C Reaction Vessel (Ethanol, Acetic Acid) A->C B Hydrazine Hydrate (NH₂NH₂·H₂O) B->C D Reflux (80-90 °C, 8-12 h) C->D Heat E Workup & Purification (Cooling, Filtration, Recrystallization) D->E Reaction Mixture F 3-(2-Fluorophenyl)-5-(propyl)-1H-pyrazole E->F

Caption: Workflow for fluorinated pyrazole synthesis.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Glacial Acetic Acid (catalytic amount, ~5 mol%)

  • Ethanol (solvent)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 2.52 g, 10 mmol). Dissolve the starting material in 40 mL of ethanol.

  • Reagent Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.03 mL, 0.5 mmol) to the solution. While stirring, add hydrazine hydrate (e.g., 0.60 g, 12 mmol) dropwise to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Further cool the flask in an ice bath for 30-60 minutes to promote precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the solid with a small amount of cold ethanol to remove soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final 3-(2-Fluorophenyl)-5-(propyl)-1H-pyrazole as a crystalline solid.

Application Protocol 2: Biginelli-Type Synthesis of a Dihydropyrimidine

The Biginelli reaction is a powerful one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[7][8] This protocol adapts the principle by using our keto-ester building block, an aldehyde, and thiourea to construct a fluorinated dihydropyrimidine, a core structure found in many bioactive compounds.[9]

Mechanistic Rationale

Under acidic catalysis, the reaction is believed to initiate with the condensation of the aldehyde and thiourea to form an N-acyliminium ion intermediate. The enol or enolate of the keto-ester then attacks this iminium ion (Mannich-type reaction). The final step involves an intramolecular cyclization via attack of the remaining thiourea nitrogen onto the ester carbonyl, followed by dehydration to afford the stable dihydropyrimidine ring.

cluster_0 Reactants cluster_1 Reaction & Product A Ethyl 6-(2-fluorophenyl)- 6-oxohexanoate D One-Pot Reaction (Ethanol, HCl catalyst, Reflux) A->D B Aromatic Aldehyde (e.g., Benzaldehyde) B->D C Thiourea C->D E Fluorinated Dihydropyrimidine (DHPM) D->E Workup & Purification

Caption: Workflow for Biginelli-type reaction.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • An aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Thiourea (1.5 eq)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ethanol (solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (e.g., 1.26 g, 5 mmol), benzaldehyde (e.g., 0.53 g, 5 mmol), and thiourea (e.g., 0.57 g, 7.5 mmol).

  • Solvent and Catalyst Addition: Add 20 mL of ethanol to the flask, followed by 3-4 drops of concentrated hydrochloric acid.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction is typically complete within 18-24 hours. Monitor by TLC until the starting materials are consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 50 mL of ice-cold water and stir for 15 minutes.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water and then with a small amount of cold ethanol.

  • Purification: The crude product is often of high purity but can be recrystallized from ethanol or a similar solvent to obtain the analytically pure fluorinated dihydropyrimidine.

Summary and Outlook

This compound is a high-potential building block for constructing diverse, fluorinated heterocyclic libraries. Its bifunctional nature allows for straightforward participation in classical condensation and multicomponent reactions. The protocols provided herein demonstrate its utility in synthesizing pyrazoles and dihydropyrimidines, which are core motifs in modern medicinal chemistry. The strategic presence of the 2-fluorophenyl group is anticipated to confer advantageous pharmacological properties to the resulting molecules, making this building block a valuable tool for researchers, scientists, and drug development professionals.

References

  • University of Canterbury. (2026). Synthesis of Fluorinated N-Heterocycles: Analogues of Febrifugine.
  • ResearchGate. (2020). Synthesis of Fluorinated Heterocycles.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • PMC. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions.
  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
  • BLDpharm. (n.d.). 898753-00-9|Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate.
  • Solvay. (n.d.). Organic Fluorinated Building Blocks.
  • Chem. zvesti. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254.
  • MDPI. (2018). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
  • Google Patents. (n.d.). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
  • Preprints.org. (2018). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
  • AGC Chemicals. (2024). Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products.
  • Semantic Scholar. (2018). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p- tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Sources

"Ethyl 6-(2-fluorophenyl)-6-oxohexanoate" for in vitro and in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Role: Lipophilic Pro-Drug Scaffold & Anti-Inflammatory Probe CAS: 898753-38-3 Molecular Formula: C₁₄H₁₇FO₃ Molecular Weight: 252.28 g/mol [1]

Introduction & Scientific Rationale

Ethyl 6-(2-fluorophenyl)-6-oxohexanoate is a specialized aryl-keto ester primarily utilized in drug discovery as a lipophilic precursor (prodrug) for its corresponding free acid, 6-(2-fluorophenyl)-6-oxohexanoic acid.

While the free acid is the pharmacologically active species—implicated in the modulation of inflammatory pathways such as p38 MAPK and RORγt signaling—the ethyl ester functionality is critical for in vitro and in vivo utility. The ester mask neutralizes the carboxylic acid charge, significantly enhancing cellular permeability and allowing the molecule to cross lipid bilayers. Once intracellular, ubiquitous esterases hydrolyze the compound to release the active warhead.

Key Structural Features
  • 2-Fluorophenyl Group: The ortho-fluorine substitution improves metabolic stability against aromatic oxidation and alters the electronic properties of the phenyl ring, potentially enhancing binding affinity compared to non-fluorinated analogs.

  • 6-Oxo Linker: The keto-hexanoate chain mimics arachidonic acid metabolites, positioning the compound as a competitive inhibitor in eicosanoid biosynthesis or as a "zinc-binder" mimic in metalloenzyme assays (e.g., HDACs).

  • Ethyl Ester Moiety: Facilitates formulation in non-aqueous vehicles and ensures rapid cellular uptake.

Mechanism of Action & Activation

The biological utility of this compound relies on a "Pro-Drug Activation" mechanism. In direct binding assays (cell-free), the ester may show low potency. However, in whole-cell assays, it often outperforms the free acid due to superior uptake.

DOT Diagram: Metabolic Activation Pathway

ActivationPathway Ester This compound (Lipophilic / Cell Permeable) Membrane Cell Membrane (Passive Diffusion) Ester->Membrane Uptake Enzyme Intracellular Esterases (CES1 / CES2) Membrane->Enzyme Translocation Acid 6-(2-fluorophenyl)-6-oxohexanoic Acid (Active Metabolite) Enzyme->Acid Hydrolysis Target Target Modulation (p38 MAPK / RORγt / HDAC) Acid->Target Binding

Figure 1: The metabolic activation pathway. The ethyl ester facilitates entry into the cell, where it is converted to the active acid form to modulate downstream targets.

Physicochemical Properties & Formulation

PropertyValueImplication for Protocol
LogP (Predicted) ~3.2 - 3.5High lipophilicity; requires DMSO or Ethanol for stock solutions.
Solubility (Water) Very Low (< 0.1 mg/mL)Do not dissolve directly in media. Use a co-solvent method.
Stability Hydrolytically sensitiveAvoid long-term storage in aqueous buffers. Prepare fresh.
Appearance Colorless to pale yellow oil/solidWeighing may require liquefaction (gentle warming).
Stock Solution Preparation (Protocol)
  • Vehicle: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

  • Concentration: Prepare a 50 mM master stock.

    • Calculation: Dissolve 12.6 mg of compound in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

In Vitro Application: Anti-Inflammatory Assay

Objective: Evaluate the suppression of pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated RAW 264.7 macrophages.

Experimental Workflow

InVitroWorkflow Step1 1. Cell Seeding RAW 264.7 Macrophages (1x10^5 cells/well) Step2 2. Pre-Treatment Add Compound (0.1 - 50 µM) Incubate 1-2 Hours Step1->Step2 Step3 3. Stimulation Add LPS (1 µg/mL) Step2->Step3 Step4 4. Incubation 18-24 Hours at 37°C Step3->Step4 Step5 5. Analysis Harvest Supernatant -> ELISA Harvest Lysate -> Western Blot Step4->Step5

Figure 2: Step-by-step workflow for evaluating anti-inflammatory activity in macrophage models.

Detailed Protocol
  • Seeding: Plate RAW 264.7 cells in 96-well plates at

    
     cells/well in DMEM + 10% FBS. Allow adherence overnight.
    
  • Compound Dilution:

    • Dilute the 50 mM DMSO stock into serum-free media to create 2x working solutions (e.g., 20, 10, 2 µM).

    • Critical Control: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

  • Treatment: Remove old media. Add 100 µL of compound working solution. Incubate for 1 hour (Pre-treatment phase).

  • Stimulation: Add 100 µL of media containing Lipopolysaccharide (LPS) (Final concentration: 1 µg/mL).

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO₂.

  • Readout:

    • Cytotoxicity: Perform MTT or CCK-8 assay on the cell monolayer to ensure reduction in cytokines is not due to cell death.

    • Efficacy: Collect supernatant and quantify TNF-α or IL-6 using commercial ELISA kits.

In Vivo Application: Pharmacokinetics & Efficacy

Context: Due to the ester linkage, in vivo studies must account for plasma esterase activity (high in rodents, lower in humans).

Formulation for In Vivo Delivery (IP/PO)

Esters hydrolyze rapidly in plasma. For accurate dosing, use a non-aqueous vehicle or a micellar formulation.

  • Vehicle A (Standard): 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

    • Note: Add saline last to prevent precipitation.

  • Vehicle B (Lipid-based): Corn oil or Miglyol 812 (for oral gavage).

Protocol: Carrageenan-Induced Paw Edema (Rat/Mouse)

This model validates the anti-inflammatory potential suggested by the "6-aryl-6-oxohexanoic" scaffold.[2]

  • Animals: Male Wistar rats (180–220 g) or C57BL/6 mice.

  • Dosing: Administer this compound (10–50 mg/kg, IP or PO) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan solution (lambda type) into the sub-plantar tissue of the right hind paw.

  • Measurement:

    • Measure paw volume using a Plethysmometer at 0, 1, 3, and 6 hours post-injection.

    • Endpoint: Calculate % inhibition of edema relative to Vehicle Control.

Synthesis & Derivatization Utility

Beyond direct biological testing, this compound serves as a versatile intermediate for synthesizing pyridazinone-based anti-inflammatory or antiviral agents.

Reaction: Reaction with hydrazine hydrate (


) in ethanol under reflux leads to cyclization, yielding 6-(2-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one . These heterocyclic derivatives often exhibit higher potency and better oral bioavailability than the linear ester.

References

  • BenchChem. (2025).[2] A Comparative Review of 6-(Difluorophenyl)-6-oxohexanoic Acid Isomers in Drug Discovery. Retrieved from

  • Abouzid, K. et al. (2007).[3] 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5). Retrieved from

  • Kratky, M. et al. (2017).[4] Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. Bioorganic Chemistry. Retrieved from

  • MDPI. (2023). Synthesis and Computational Investigations of Fluorophenyl-oxoethyl Pyridazinone Derivatives. Retrieved from

  • ChemicalBook. (2022). This compound Product Specifications. Retrieved from

Sources

Troubleshooting & Optimization

Purification techniques for "Ethyl 6-(2-fluorophenyl)-6-oxohexanoate"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate (CAS: 56445-66-8 / Generic structure). This intermediate is critical in the synthesis of histone deacetylase (HDAC) inhibitors and other fluorinated APIs.

The primary challenge with this molecule is twofold:

  • Regioisomer Contamination: Friedel-Crafts acylation of fluorobenzene typically favors the para (4-fluoro) isomer. Isolating the ortho (2-fluoro) isomer requires specific chromatographic selectivity.

  • Lewis Acid Residues: The keto-ester moiety complexes strongly with Aluminum/Titanium salts, leading to emulsions and hydrolysis during workup.

Phase 1: The "Crude" Reality (Reaction Work-up)

The Problem: You have completed the Friedel-Crafts reaction, but the quench resulted in a thick, inseparable emulsion, or the product is decomposing (ester hydrolysis) due to residual acidity.

The Science: The carbonyl oxygen at the C6 position forms a stable Lewis acid-base adduct with


. Standard water/HCl quenches often fail to fully solubilize the aluminum salts, trapping your product in a gelatinous hydroxide matrix.
Protocol: The Rochelle’s Salt Quench

Do not use simple acidic washes for the initial quench.

  • Preparation: Prepare a saturated solution of Potassium Sodium Tartrate (Rochelle’s Salt).

  • Quench: Cool the reaction mixture to 0°C. Slowly add the Rochelle’s solution (20 mL per gram of

    
     used).
    
  • Digestion: Vigorously stir the biphasic mixture at room temperature for 2–4 hours .

    • Why? The tartrate ligand displaces the ketone from the aluminum, sequestering the metal into a water-soluble complex. The layers will separate cleanly.

  • Extraction: Extract with Ethyl Acetate (EtOAc) rather than Dichloromethane (DCM) if possible, as EtOAc is less prone to emulsion formation in this specific matrix.

Troubleshooting FAQ:

Q: My ester hydrolyzed to the acid (6-(2-fluorophenyl)-6-oxohexanoic acid). Can I save it? A: Yes. Do not discard. Re-esterify the crude acid using Ethanol/


 (catalytic) under reflux with a Dean-Stark trap or molecular sieves. The acid impurity is much more polar and will stick to the baseline in TLC, making it easy to monitor the recovery.

Phase 2: Chromatographic Separation (The Isomer Problem)

The Problem: Analytical HPLC shows two close peaks. NMR confirms a mixture of the desired 2-fluoro (ortho) and the undesired 4-fluoro (para) isomers.

The Science: Separation of ortho/para isomers on standard C18 silica is difficult because their hydrophobicities are nearly identical. However, the ortho-fluorine creates a different dipole moment and steric environment compared to the para-isomer.

Strategy A: Flash Chromatography (Normal Phase)

Best for bulk removal of non-isomeric impurities.

  • Stationary Phase: High-performance Silica Gel (25–40 µm).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5

    
     80:20).
    
  • Additives: Add 0.5% Triethylamine (TEA) if the keto-ester shows tailing (prevents interaction with acidic silanols).

Strategy B: Fluorinated Stationary Phases (The "Silver Bullet")

Required for high-purity isomer resolution.

If standard silica fails to resolve the isomers (


 difference 

), switch to a Pentafluorophenyl (PFP) stationary phase for HPLC or Prep-HPLC.
  • Mechanism: PFP phases interact via

    
    -
    
    
    
    stacking and specific fluorine-fluorine interactions. The ortho-substituted ring interacts differently with the fluorinated stationary phase than the para-substituted ring due to steric shielding of the fluorine atom.

Chromatography_Strategy cluster_legend Key Insight Start Crude Mixture (Ortho + Para) TLC TLC Check (Hex:EtOAc 4:1) Start->TLC Decision Delta Rf > 0.1? TLC->Decision Flash Standard Flash Silica Gel Decision->Flash Yes PFP Prep-HPLC (PFP Column) Decision->PFP No (Co-elution) Info PFP columns exploit F-F interactions for shape selectivity.

Caption: Decision matrix for selecting the correct chromatographic method based on isomer resolution.

Phase 3: Polishing (Crystallization vs. Distillation)

The Problem: The compound is "oiling out" during recrystallization or decomposing during distillation.

Physical Properties Context: this compound is typically a low-melting solid or viscous oil . Its boiling point is high (>180°C at reduced pressure), making it thermal-sensitive.

Method A: Cold Crystallization (For Solids)

If your product is a solid but oils out:

  • Solvent: Dissolve in minimal warm Diethyl Ether or MTBE.

  • Anti-solvent: Slowly add Hexane until turbidity just appears.

  • Seed: Add a seed crystal (if available) or scratch the glass.

  • Cooling: Do not put it immediately in the freezer. Let it stand at room temperature, then 4°C, then -20°C. Rapid cooling traps impurities and causes oiling.

Method B: Kugelrohr Distillation (For Oils)

If the product is an oil, standard distillation is risky due to the keto-group promoting polymerization or decarboxylation.

  • Equipment: Kugelrohr (Short-path) apparatus.

  • Vacuum: High vacuum essential (

    
     mmHg).
    
  • Temperature: Keep the bath temperature below 150°C. If it doesn't distill, stop. High heat will cause the ester to undergo elimination or the ketone to condense.

Summary of Solvents & Conditions

ParameterRecommended ConditionReason
Reaction Quench Sat. Rochelle's Salt (aq)Breaks Al-Ketone complexes without hydrolysis.
Extraction Ethyl Acetate (EtOAc)Better solubility for polar keto-esters than Hexane.
TLC Mobile Phase Hexane : EtOAc (4:1)Standard polarity range.
HPLC Column PFP (Pentafluorophenyl) Superior selectivity for fluorinated isomers.
Storage -20°C, Inert AtmospherePrevents hydrolysis and oxidation of the

-methylene.

Phase 4: Analytical Validation

How do you know it is pure?

  • 
    -NMR:  This is the definitive test.
    
    • Ortho (Target): Signal typically appears around -110 to -115 ppm (multiplet due to H-F coupling).

    • Para (Impurity): Signal typically appears around -105 to -110 ppm .

    • Integration: Integrate the fluorine peaks to calculate the exact isomeric ratio.

  • HPLC Purity: Run a gradient from 10% to 90% ACN/Water (+0.1% Formic Acid). Ensure no "shoulder" peaks exist on the main peak.

References

  • Friedel-Crafts Workup: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 584. (Standard protocol for Rochelle's salt workup of Aluminum hydrides/salts).
  • Fluorinated Stationary Phases: Euerby, M. R.; Petersson, P. "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography," Journal of Chromatography A, 2003 , 994(1-2), 13-36.

  • Synthesis of Fluorinated Keto-Esters:Organic Process Research & Development often details the handling of similar fluorophenyl intermediates.

Technical Support Center: Synthesis of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key ketoester intermediate. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and analytical guidance to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments, categorized by the synthetic route.

Category 1: Issues in Friedel-Crafts Acylation Synthesis

The Friedel-Crafts acylation is a primary method for synthesizing aryl ketones. In this context, it involves the reaction of fluorobenzene with an activated form of monoethyl adipate, typically ethyl 6-chloro-6-oxohexanoate (adipoyl chloride monoester), in the presence of a Lewis acid catalyst.[1] While effective, this pathway is prone to several side reactions that can complicate purification and reduce yields.

Q1: My final product contains significant amounts of ortho- and meta-isomers, in addition to the desired para-product. How can I improve the regioselectivity of the acylation?

A1: The formation of multiple isomers is a classic challenge in electrophilic aromatic substitution on a substituted ring. The fluorine atom in fluorobenzene is an ortho-, para-director. However, the selectivity is highly dependent on reaction conditions.[2]

  • Causality: Steric hindrance from the fluorine atom and the acylating agent can influence the ortho/para ratio. The choice of Lewis acid catalyst and solvent system plays a crucial role in the transition state geometry, thereby affecting isomer distribution. Harsher conditions (e.g., higher temperatures) can also decrease selectivity.

  • Troubleshooting & Optimization:

    • Catalyst Choice: Milder Lewis acids can enhance para-selectivity. Consider replacing aluminum chloride (AlCl₃) with catalysts like zinc oxide (ZnO) or hafnium (IV) triflate (Hf(OTf)₄), which have been shown to favor para-acylation.[1]

    • Temperature Control: Running the reaction at lower temperatures (0 °C to room temperature) can significantly improve selectivity by favoring the thermodynamically more stable para product.

    • Solvent Effects: The choice of solvent can influence catalyst activity and selectivity. Less polar solvents like dichloromethane or carbon disulfide are often preferred.

Q2: I'm observing a side product with a higher molecular weight than my target compound, which I suspect is from polyacylation. How can I prevent this?

A2: Polyacylation occurs when more than one acyl group is added to the aromatic ring. While the first acyl group is deactivating, making a second substitution less favorable, it can still occur under forcing conditions.[2][3]

  • Causality: This side reaction is typically driven by an excess of the acylating agent or a highly active catalyst system, coupled with elevated temperatures.

  • Troubleshooting & Optimization:

    • Stoichiometry Control: Use a molar ratio of fluorobenzene to the acylating agent that is close to 1:1, or even a slight excess of fluorobenzene.

    • Reaction Conditions: Avoid high temperatures and prolonged reaction times. Monitor the reaction progress by TLC or GC-MS to stop it once the starting material is consumed.

    • Reverse Addition: Add the acylating agent slowly to a solution of fluorobenzene and the Lewis acid catalyst. This maintains a low concentration of the electrophile throughout the reaction, minimizing the chance of a second acylation event.

Q3: My crude product is contaminated with 6-(2-fluorophenyl)-6-oxohexanoic acid. What is the source of this impurity?

A3: The presence of the corresponding carboxylic acid is almost always due to the hydrolysis of the ethyl ester functionality.

  • Causality: This can happen at two main stages:

    • Reaction Stage: If the starting materials or solvent contain trace amounts of water, the Lewis acid catalyst can promote the hydrolysis of the ester. It is critical to use anhydrous conditions.[2]

    • Work-up Stage: During the aqueous work-up to quench the reaction and remove the catalyst, prolonged exposure to acidic or basic conditions can lead to ester hydrolysis.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents and high-purity reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

    • Careful Work-up: Quench the reaction with ice-cold water or dilute acid and immediately proceed with the extraction. Avoid letting the mixture sit for extended periods in the aqueous phase. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, but do so quickly to prevent base-catalyzed hydrolysis.

Category 2: Issues in Grignard Reaction Synthesis

An alternative route involves the use of a Grignard reagent, such as 2-fluorophenylmagnesium bromide, reacting with an electrophilic derivative of ethyl adipate.[4] This pathway offers different challenges, primarily related to the high reactivity of the organometallic reagent.

Q4: The major side product in my Grignard reaction is a tertiary alcohol. How is this formed and how can I suppress it?

A4: This is a very common side reaction. Grignard reagents can add to esters twice. The first addition forms a ketone intermediate, which is often more reactive than the starting ester. A second equivalent of the Grignard reagent then rapidly attacks this ketone.[5]

  • Causality: The high reactivity of the Grignard reagent and the ketone intermediate leads to this double addition.

  • Troubleshooting & Optimization:

    • Low Temperature: Perform the reaction at very low temperatures (-78 °C is common) to control the reactivity of the Grignard reagent. This allows for the initial addition to the ester while minimizing the subsequent attack on the ketone intermediate.

    • Inverse Addition: Slowly add the Grignard reagent to a solution of the ester derivative. This ensures the Grignard reagent is the limiting reagent at any given time, reducing the likelihood of a second addition.

    • Use of a Milder Organometallic: If possible, consider using a less reactive organocuprate (Gilman) reagent, which is known to react with acyl chlorides to give ketones without proceeding to the tertiary alcohol.

Q5: My yield is low, and I've identified a significant amount of fluorobenzene in my crude product. What is causing this?

A5: The formation of fluorobenzene indicates that the Grignard reagent is being protonated and quenched before it can react with your electrophile.

  • Causality: Grignard reagents are extremely strong bases and will react with any available acidic protons.[6] The most common source of protons is water.

  • Troubleshooting & Optimization:

    • Strict Anhydrous Conditions: This is the most critical factor. All glassware must be flame-dried or oven-dried immediately before use. Solvents (typically diethyl ether or THF) must be rigorously dried and stored over molecular sieves. The magnesium turnings should be fresh and activated.[7]

    • Inert Atmosphere: The entire apparatus must be maintained under a positive pressure of an inert gas like argon or nitrogen to exclude atmospheric moisture.

    • Starting Material Purity: Ensure your electrophile (e.g., ethyl adipoyl chloride) is also anhydrous.

Q6: I'm observing a high-boiling, non-polar impurity that I suspect is 2,2'-difluorobiphenyl. How can I prevent its formation?

A6: The formation of a biphenyl derivative is likely due to a Wurtz-type coupling reaction.

  • Causality: This occurs when the Grignard reagent (2-fluorophenylmagnesium bromide) reacts with unreacted starting material (2-fluorobromobenzene). This side reaction is more prevalent if the formation of the Grignard reagent is slow or incomplete, leading to a mixture of the reagent and the alkyl halide.

  • Troubleshooting & Optimization:

    • Magnesium Activation: Ensure the magnesium turnings are properly activated to facilitate a clean and complete conversion to the Grignard reagent. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[4]

    • Controlled Addition: Add the 2-fluorobromobenzene slowly to the magnesium suspension to maintain a controlled reaction rate and avoid localized high concentrations of the halide.

Troubleshooting and Optimization Guides

Guide 1: Optimizing Regioselectivity in Friedel-Crafts Acylation

This guide provides a systematic approach to maximizing the yield of the desired para-isomer.

Experimental Workflow for Selectivity Optimization

Caption: Workflow for optimizing para-selectivity.

Recommended Reaction Conditions for High Para-Selectivity

ParameterStandard Condition (Low Selectivity)Recommended Condition (High Selectivity)Rationale
Catalyst AlCl₃ (1.2 eq)ZnO (catalytic) or Hf(OTf)₄ (0.1 eq)Milder catalysts reduce side reactions and can improve para-selectivity.[1]
Temperature 25°C to 60°C0°C to 5°CLower temperatures favor the formation of the thermodynamically more stable para isomer.
Solvent NitrobenzeneDichloromethane (DCM) or Carbon Disulfide (CS₂)Less coordinating, non-polar solvents often lead to cleaner reactions.
Addition Mode Normal AdditionInverse Addition (Acylating agent added to arene/catalyst mixture)Maintains low electrophile concentration, suppressing polyacylation.[2]

Analytical Protocols

Protocol 1: Identification of Side Products by GC-MS

Objective: To separate, identify, and semi-quantify the components of the crude reaction mixture.

Methodology:

  • Sample Preparation:

    • Take a ~1 mg aliquot of the crude reaction mixture after work-up and evaporation of the solvent.

    • Dissolve the aliquot in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • If necessary, filter the sample through a small plug of silica gel using a Pasteur pipette to remove non-volatile baseline material.

  • GC-MS Parameters (Example):

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium, constant flow rate of 1 mL/min

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 min

      • Ramp: 15°C/min to 280°C

      • Hold: 10 min at 280°C

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-550.

  • Data Analysis:

    • Identify the Product Peak: The main product, this compound (MW: 252.28 g/mol ), should be the major peak. Confirm its identity by matching the mass spectrum with a library (e.g., NIST) or predicted fragmentation patterns.

    • Identify Isomers: Ortho- and meta-isomers will have the same molecular weight (m/z 252) but will elute at slightly different retention times.

    • Identify Other Byproducts:

      • Carboxylic Acid: May not be volatile enough for GC-MS without derivatization (e.g., silylation).

      • Tertiary Alcohol (from Grignard): Look for a peak with a mass corresponding to the addition of another 2-fluorophenyl group (M-H₂O).

      • Biphenyl (from Grignard): Look for a peak corresponding to 2,2'-difluorobiphenyl (MW: 190.17 g/mol ).

Protocol 2: Structural Elucidation by NMR Spectroscopy

Objective: To unambiguously determine the structure of the main product and key side products.

Methodology:

  • Sample Preparation: Purify the main product and isolated side products by column chromatography. Dissolve ~10-20 mg of each pure compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Spectra to Acquire:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135 (to distinguish CH, CH₂, and CH₃ carbons)

    • ¹⁹F NMR (crucial for fluorine-containing compounds)

    • 2D NMR (COSY, HSQC) for complex structures

  • Interpreting Isomeric Impurities:

    • The key differentiator between ortho-, meta-, and para-isomers will be the coupling patterns in the aromatic region of the ¹H NMR spectrum and the C-F coupling constants in the ¹³C and ¹⁹F NMR spectra.

    • Para-isomer (desired): Will show a characteristic AA'BB' system or two distinct doublets of doublets in the aromatic region.

    • Ortho-isomer: Will show a more complex multiplet pattern for the four aromatic protons.

    • The ¹⁹F NMR will show a single resonance for each isomer at a distinct chemical shift.

Expected ¹³C NMR Chemical Shifts for Key Structures

Compound TypeKey Carbon SignalApproximate Chemical Shift (ppm)
Desired Ketoester Aromatic Ketone C=O195 - 205
Ester C=O170 - 175
Tertiary Alcohol Quaternary Carbon (C-OH)70 - 85
Carboxylic Acid Carboxyl C=O175 - 185

Reaction Pathway Overview

Friedel-Crafts Acylation Pathway and Side Reactions

G cluster_reactants Reactants cluster_sides Side Reactions R1 Fluorobenzene P This compound (Desired Product) R1->P Main Pathway (para-attack) S1 Ortho/Meta Isomers R1->S1 ortho/meta-attack R2 Ethyl 6-chloro-6-oxohexanoate R2->P Cat AlCl₃ (Lewis Acid) Cat->P S2 Polyacylated Product P->S2 + Acylium Ion (Harsh Conditions) S3 Hydrolysis to Acid P->S3 + H₂O

Caption: Friedel-Crafts pathway and common side products.

References

  • University of Michigan. (n.d.). Grignard Synthesis of Triphenylmethanol.
  • BenchChem. (2025). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

  • Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Grignard Reagents. Retrieved from [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource designed for organic chemists and process development scientists. It addresses the specific challenges of synthesizing Ethyl 6-(2-fluorophenyl)-6-oxohexanoate , a structural motif often found in PARP inhibitors and other heterocyclic drug candidates.[1]

Executive Summary & Molecule Profile

Target Molecule: this compound Core Challenge: Installing the 2-fluorophenyl ketone moiety onto an adipic ester chain without compromising regioselectivity or ester stability.

The synthesis of this keto-ester presents a classic "chemoselectivity vs. regioselectivity" dilemma. Direct Friedel-Crafts acylation of fluorobenzene is attractive for its low cost but notoriously yields the para-isomer (4-fluoro) as the major product.[1] To achieve the ortho-isomer (2-fluoro) required for your target, a directed organometallic approach is the industry standard.

This guide details the Weinreb Amide Protocol (High Fidelity) and the Organozinc Coupling (Chemoselective), while explicitly troubleshooting why the Friedel-Crafts route often fails.

Decision Matrix: Selecting Your Route

Before starting, evaluate your constraints using this logic flow.

SynthesisDecision Start Start: Synthesis Strategy Isomer Is strict 2-Fluoro regiochemistry required? Start->Isomer FC_Route Friedel-Crafts Acylation (Fluorobenzene + Ethyl Adipoyl Chloride) Isomer->FC_Route No (Isomer mix acceptable) OM_Route Organometallic Approach (Specific 2-Fluoro Precursor) Isomer->OM_Route Yes (Must be 2-Fluoro) Warning WARNING: Major product will be 4-fluorophenyl (Para isomer). Difficult separation. FC_Route->Warning Reagent Select Reagent System OM_Route->Reagent Grignard Method A: Grignard + Weinreb Amide (High Yield, Multi-step) Reagent->Grignard Zinc Method B: Organozinc + Acid Chloride (Direct, Functional Group Tolerant) Reagent->Zinc

Figure 1: Strategic decision tree for selecting the synthesis pathway based on regiochemical requirements.

Protocol A: The Weinreb Amide Strategy (Recommended)

Best for: High purity, strict regiocontrol, lab-scale (<100g). Principle: The Weinreb amide prevents "over-addition" of the Grignard reagent, stopping cleanly at the ketone stage.

Phase 1: Preparation of the Weinreb Linker

Reagents: Mono-ethyl adipate, N,O-Dimethylhydroxylamine HCl, EDC[1]·HCl (or DCC), HOBt, TEA, DCM.[1]

  • Activation: Dissolve Mono-ethyl adipate (1.0 equiv) in DCM (0.2 M). Add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and TEA (3.0 equiv) at 0°C.

  • Coupling: Add N,O-Dimethylhydroxylamine HCl (1.1 equiv). Stir at RT for 12h.

  • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4.[2]

    • Checkpoint: Verify formation of Ethyl 6-(methoxy(methyl)amino)-6-oxohexanoate .

Phase 2: Grignard Addition (The Critical Step)

Reagents: 1-Bromo-2-fluorobenzene, Mg turnings (or iPrMgCl[1]·LiCl), THF.

  • Grignard Generation: Prepare (2-fluorophenyl)magnesium bromide (1.0 M in THF).

    • Tip: Initiate with a crystal of iodine. If using iPrMgCl[1]·LiCl (TurboGrignard), perform halogen exchange at -15°C to avoid benzyne formation.[1]

  • Addition: Cool the Weinreb amide solution (from Phase 1) to -78°C under Argon.

  • Titration: Add the Grignard reagent (1.2 equiv) dropwise over 1 hour.

    • Why? Low temperature prevents nucleophilic attack on the distal ethyl ester.

  • Quench: Pour the cold mixture into sat. NH4Cl solution.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Troubleshooting Guide & FAQs

Issue 1: Regioselectivity Failures

User Question: "I tried Friedel-Crafts acylation using Fluorobenzene and Ethyl Adipoyl Chloride with AlCl3, but NMR shows a split peak pattern in the aromatic region. Why?"

Technical Analysis: You have likely synthesized the 4-fluorophenyl (para) isomer, or a 90:10 para:ortho mixture.

  • Causality: Fluorine is an ortho/para director, but the steric bulk of the incoming acylium ion complex (Adipoyl-AlCl3) heavily disfavors the ortho position.

  • Solution: You cannot fix this significantly by changing temperature. You must switch to Protocol A (above) which starts with a pre-functionalized 2-bromo-fluorobenzene, locking the regiochemistry 100%.[1]

Issue 2: Bis-Addition (Tertiary Alcohol Formation)

User Question: "I used the Grignard route, but I isolated a tertiary alcohol instead of the ketone. What went wrong?"

Technical Analysis: The Grignard reagent was too reactive and attacked the ketone product (double addition) or the distal ester.

  • Root Cause: Failure to use a Weinreb amide intermediate OR insufficient temperature control.

  • Corrective Action:

    • Ensure you are using the Weinreb amide (N-methoxy-N-methylamide), which forms a stable chelated intermediate that resists further attack.[1]

    • If using an acid chloride directly, you must use an Organozinc or Organocadmium reagent, which are less nucleophilic than Grignard reagents and will not attack the resulting ketone.

Issue 3: Ester Hydrolysis

User Question: "My product mass is correct for the ketone, but I lost the ethyl group (carboxylic acid formed). Why?"

Technical Analysis:

  • Root Cause: Harsh acidic quench or presence of Lewis Acids (AlCl3) during workup with water.

  • Corrective Action:

    • Use a buffered quench (Sat. NH4Cl or Phosphate buffer pH 7).

    • Avoid strong mineral acids (HCl) during the extraction phase if the ester is labile.

Comparative Data: Reagent Systems

FeatureFriedel-Crafts (AlCl3)Grignard (Mg) DirectWeinreb ProtocolOrganozinc (Negishi)
Regioselectivity Poor (Para major)Perfect (Pre-set)Perfect (Pre-set) Perfect (Pre-set)
Chemoselectivity ModeratePoor (Attacks Ester)Excellent Excellent
Yield 40-60% (Mixed isomers)20-30% (Over-reaction)75-85% 70-80%
Cost LowLowModerate High
Scalability HighModerateHigh Moderate

Advanced Visualization: The Weinreb Mechanism

Understanding the stability of the tetrahedral intermediate is key to success.

WeinrebMechanism cluster_prevention Chemoselectivity Control Step1 Weinreb Amide (Linker) Step2 Grignard Addition (2-F-Ph-MgBr) Step1->Step2 Intermediate Stable Chelate (Mg-O-N 5-membered ring) Step2->Intermediate -78°C Quench Acid Hydrolysis (H3O+) Intermediate->Quench Stable until workup Product Target Ketone (Ethyl 6-(2-fluorophenyl)...) Quench->Product Collapse to Ketone

Figure 2: The stable metal-chelate intermediate prevents double-addition, ensuring the ketone is only liberated upon acidic workup.[1]

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1]

  • Knochel, P.; et al. (2011). "Functionalized Organozinc Compounds". Practical Functional Group Synthesis, Wiley-VCH.[1]

  • Olah, G. A. (1973). "Friedel-Crafts Chemistry". Wiley-Interscience.[1] (Standard reference for Acylation thermodynamics and regioselectivity issues).

Disclaimer: This guide is for research purposes only. Always consult standard Safety Data Sheets (SDS) for 2-fluorophenyl compounds and organometallics before handling.

Sources

"Ethyl 6-(2-fluorophenyl)-6-oxohexanoate" stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals working with Ethyl 6-(2-fluorophenyl)-6-oxohexanoate. Here, we address common stability and degradation challenges encountered during experimental procedures. Our goal is to provide a scientifically grounded resource for troubleshooting issues and ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, which includes an ethyl ester and a ketone functional group, the two most probable degradation pathways are hydrolysis of the ester and reactions involving the ketone. The fluorophenyl group is generally stable under common experimental conditions.[1]

  • Ester Hydrolysis: This is the most common degradation pathway for this molecule.[2] The ethyl ester can be cleaved by water, a reaction that is significantly accelerated by the presence of acids or bases.[2][3] This results in the formation of 6-(2-fluorophenyl)-6-oxohexanoic acid and ethanol. Many biological media also contain esterase enzymes that can catalyze this reaction.[4]

  • Ketone Reactions: While generally less reactive than the ester, the ketone can undergo reactions such as reduction if reducing agents are present in the experimental system.

Q2: How can I detect the degradation of my compound?

A2: The most reliable methods for detecting degradation are chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] These methods can separate the parent compound from its degradation products, allowing for quantification of purity. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Q3: What are the ideal storage conditions for solid this compound?

A3: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[6] Recommended storage is at -20°C in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen to minimize exposure to moisture and oxygen. A desiccator can provide additional protection against humidity.[6]

Q4: I need to use this compound in an aqueous buffer for my experiments. What precautions should I take?

A4: When working with aqueous solutions, it is crucial to minimize the risk of hydrolysis.[6] Prepare solutions fresh for each experiment whenever possible.[5] If the solution must be stored, it should be kept at a low temperature (2-8°C) for a short duration. The pH of the buffer is a critical factor; neutral or slightly acidic conditions (pH 6-7) are generally preferable to basic conditions, which can significantly accelerate ester hydrolysis.[7][8]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered when using this compound.

Symptom/Observation Potential Cause(s) Recommended Actions
Inconsistent or lower-than-expected biological activity. Compound degradation leading to a lower effective concentration.1. Confirm Purity: Analyze your stock solution and working solutions by HPLC or LC-MS to determine the purity of the compound.[5] 2. Fresh Preparations: Prepare fresh solutions immediately before each experiment. 3. Optimize Buffer: If possible, use a buffer with a pH between 6 and 7.
Appearance of a new, more polar peak in HPLC/LC-MS analysis of an aqueous solution. Ester hydrolysis, resulting in the formation of the more polar carboxylic acid degradant.1. pH and Temperature Control: Lower the pH of your buffer if it is basic and store solutions at 2-8°C. 2. Aprotic Solvents: If your experimental design allows, consider using a polar aprotic solvent like DMSO for your stock solution and dilute it into your aqueous buffer just before use.
Visible changes in the compound (e.g., color change, precipitation) upon dissolution or storage. Chemical instability, possibly due to oxidation or hydrolysis.[5]1. Review Datasheet: Consult the manufacturer's documentation for information on solubility and stability. 2. Solubility Test: Ensure the compound is fully dissolved at the working concentration. 3. Inert Atmosphere: For stock solutions in organic solvents, consider purging the vial with an inert gas before sealing and storing.
Loss of compound purity when stored in methanol or ethanol. Transesterification, where the ethyl ester exchanges with the solvent alcohol.1. Use Aprotic Solvents: For long-term storage of solutions, use aprotic solvents like DMSO, acetonitrile, or acetone. 2. Store at Low Temperature: If an alcohol solvent must be used, store the solution at -20°C or -80°C to slow the rate of transesterification.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade the compound under controlled stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[9]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.[5]
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.[5]
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[5]
  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, incubate a solution of the compound in a suitable solvent at 60°C for 48 hours.[5]
  • Photolytic Degradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for a defined period.

3. Analysis:

  • After the incubation period, neutralize the acidic and basic samples.
  • Analyze all samples, along with a control (unstressed) sample, by a validated HPLC or LC-MS method.
  • Compare the chromatograms to identify and quantify the degradation products.
Protocol 2: Routine Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

1. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 254 nm.
  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a sample solution of approximately 0.1 mg/mL in acetonitrile or the mobile phase.

3. Analysis:

  • Inject the sample and record the chromatogram.
  • Calculate the purity by dividing the peak area of the main compound by the total peak area of all components.

Visual Diagrams

Degradation_Pathway parent This compound hydrolysis_product 6-(2-fluorophenyl)-6-oxohexanoic Acid + Ethanol parent->hydrolysis_product Hydrolysis (Acid/Base/Enzyme)

Caption: Primary degradation pathway of this compound.

Sources

Navigating the Synthesis of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and optimization of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate. As Senior Application Scientists with extensive experience in synthetic organic chemistry, we have compiled this guide to address common challenges and frequently asked questions encountered during the preparation of this valuable keto-ester intermediate. Our goal is to provide you with the in-depth technical insights and practical solutions necessary to streamline your experimental workflow and ensure the highest quality of your final product.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section is designed to provide direct answers to specific issues you may encounter during the synthesis of this compound, which is typically prepared via a Friedel-Crafts acylation reaction.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the Friedel-Crafts acylation of 2-fluorotoluene are a common issue that can often be traced back to several key factors. Here’s a breakdown of potential causes and their solutions:

  • Insufficient Catalyst Activity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in your reaction setup will deactivate the catalyst, leading to a stalled or incomplete reaction.

    • Solution: Ensure all glassware is rigorously dried in an oven or by flame-drying under vacuum before use. Use anhydrous solvents and freshly opened or purified reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from interfering.[1]

  • Suboptimal Reaction Temperature: Temperature plays a critical role. A temperature that is too low may result in an impractically slow reaction rate, while excessively high temperatures can promote the formation of side products and decomposition.

    • Solution: The optimal temperature should be determined empirically. For many Friedel-Crafts acylations, a temperature range of 0 °C to room temperature is a good starting point. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) will help you determine the ideal temperature and reaction time for your specific setup.[1]

  • Inadequate Stoichiometry of the Catalyst: A common misconception is that Friedel-Crafts acylation requires only a catalytic amount of the Lewis acid. In reality, the ketone product forms a stable complex with the catalyst, effectively sequestering it from the reaction.

    • Solution: It is crucial to use at least a stoichiometric amount (1.0 to 1.2 equivalents) of the Lewis acid relative to the acylating agent (adipoyl chloride monoethyl ester) to drive the reaction to completion.

Question: I'm observing significant formation of an isomeric byproduct. How can I improve the regioselectivity of the acylation?

Answer:

The fluorine atom in 2-fluorotoluene is an ortho, para-director. In the context of this synthesis, you are aiming for acylation at the position para to the fluorine atom. The formation of the ortho and other isomers is a common challenge.

  • Steric Hindrance: The primary factor favoring para-substitution is steric hindrance. The bulky acylium ion intermediate will preferentially attack the less sterically hindered para position.

    • Solution: Lowering the reaction temperature can enhance the selectivity for the thermodynamically favored para product.

  • Catalyst Choice: The choice of Lewis acid can influence the isomer ratio.

    • Solution: While AlCl₃ is common, exploring other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may offer improved selectivity in some cases. Additionally, milder catalysts like scandium triflate have been shown to favor para-acylation of fluorobenzene.[1]

Question: My final product is difficult to purify. What are the likely impurities and what purification strategies do you recommend?

Answer:

Purification challenges often arise from the presence of unreacted starting materials, isomeric byproducts, or di-acylated species.

  • Common Impurities:

    • Unreacted 2-fluorotoluene: Due to its volatility, it can often be removed under reduced pressure.

    • ortho-acylated isomer: This is often the most challenging impurity to separate due to its similar polarity to the desired para-product.

    • Di-acylated products: Although less common due to the deactivating effect of the first acyl group, they can form under harsh reaction conditions.[1]

  • Purification Strategy:

    • Aqueous Work-up: After the reaction is complete, a careful aqueous work-up is essential. Quenching the reaction with ice-cold dilute acid (e.g., 1M HCl) will decompose the aluminum chloride-ketone complex and separate the inorganic salts into the aqueous layer.

    • Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the desired para-isomer from the ortho-isomer and other organic impurities. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 95:5) and gradually increasing the polarity, will typically provide good separation. The progress of the separation should be monitored by TLC.

Frequently Asked Questions (FAQs)

Here we address some general questions about the synthesis and handling of this compound.

What is the expected reaction mechanism for the synthesis of this compound?

The reaction proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation.[2] The key steps are:

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride (adipoyl chloride monoethyl ester), making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which is the active electrophile.

  • Electrophilic Attack: The π-electron system of the 2-fluorotoluene ring acts as a nucleophile and attacks the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final ketone product.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Acyl_Chloride Adipoyl Chloride Monoethyl Ester Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ 2_Fluorotoluene 2-Fluorotoluene Arenium_Ion Arenium Ion (Sigma Complex) 2_Fluorotoluene->Arenium_Ion + Acylium Ion Product_Complex Product-AlCl₃ Complex Arenium_Ion->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product Aqueous Work-up

Caption: Reaction mechanism for the Friedel-Crafts acylation synthesis of this compound.

What are the expected spectroscopic signatures for this compound?

¹H NMR (in CDCl₃):

  • Aromatic Protons (7.1-8.0 ppm): A complex multiplet pattern due to the protons on the 2-fluorophenyl ring.

  • Ethyl Ester (CH₂): A quartet around 4.1 ppm.

  • Ethyl Ester (CH₃): A triplet around 1.2 ppm.

  • Aliphatic Chain (CH₂ groups): Multiple multiplets between 1.6 and 3.0 ppm. The CH₂ group adjacent to the ketone will be the most downfield-shifted.

¹³C NMR (in CDCl₃):

  • Ketone Carbonyl: A signal around 198-202 ppm.

  • Ester Carbonyl: A signal around 173 ppm.

  • Aromatic Carbons: Multiple signals between 115 and 165 ppm, showing C-F coupling.

  • Ethyl Ester (CH₂): A signal around 60 ppm.

  • Ethyl Ester (CH₃): A signal around 14 ppm.

  • Aliphatic Chain (CH₂ groups): Signals in the range of 20-40 ppm.

IR Spectroscopy:

  • C=O Stretch (Ketone): A strong absorption band around 1680-1700 cm⁻¹.

  • C=O Stretch (Ester): A strong absorption band around 1730-1740 cm⁻¹.[3]

  • C-F Stretch: An absorption in the region of 1200-1300 cm⁻¹.

  • Aromatic C-H Bending: Signals in the fingerprint region.

Mass Spectrometry (EI):

  • Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the compound.

  • Fragment Ions: Characteristic fragmentation patterns including loss of the ethoxy group (-OCH₂CH₃), cleavage of the aliphatic chain, and fragments corresponding to the 2-fluorobenzoyl cation.

What are the recommended storage and handling conditions for this compound?

As a general guideline for aryl keto esters:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. For long-term storage, refrigeration is recommended to minimize potential degradation.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

Experimental Protocols

The following is a representative, general protocol for the Friedel-Crafts acylation to synthesize this compound. Note: This protocol is based on established methods for similar reactions and should be optimized for your specific laboratory conditions.[1]

Materials:

  • 2-Fluorotoluene

  • Adipoyl chloride monoethyl ester

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq).

  • Solvent and Reactant Addition: Add anhydrous dichloromethane and cool the flask to 0 °C in an ice bath. Add 2-fluorotoluene (1.0 eq) to the stirred suspension.

  • Acylating Agent Addition: Slowly add a solution of adipoyl chloride monoethyl ester (1.0 eq) in anhydrous dichloromethane via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification node_setup 1. Add AlCl₃ to a flame-dried flask under N₂. node_cool 2. Add anhydrous DCM and cool to 0 °C. node_setup->node_cool node_fluoro 3. Add 2-fluorotoluene. node_cool->node_fluoro node_add_acyl 4. Slowly add adipoyl chloride monoethyl ester solution. node_fluoro->node_add_acyl node_stir 5. Stir at room temperature for 2-4 hours. node_add_acyl->node_stir node_quench 6. Quench with ice and 1M HCl. node_stir->node_quench node_extract 7. Extract with DCM. node_quench->node_extract node_wash 8. Wash with HCl, NaHCO₃, and brine. node_extract->node_wash node_dry 9. Dry with MgSO₄ and concentrate. node_wash->node_dry node_purify 10. Purify by column chromatography. node_dry->node_purify

Caption: A stepwise workflow for the synthesis of this compound.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Molar Ratio (2-fluorotoluene:Acylating Agent) 1:1 to 1.2:1A slight excess of the arene can help to ensure complete consumption of the acylating agent.
Molar Equivalents of AlCl₃ 1.1 - 1.3A stoichiometric excess is required to account for complexation with the ketone product.
Reaction Temperature 0 °C to Room TemperatureBalances reaction rate with selectivity, minimizing side product formation.[1]
Reaction Time 2 - 6 hoursShould be monitored by TLC or GC-MS to determine the point of optimal conversion.

References

  • This is a placeholder for a specific reference if one were to be found.
  • This is a placeholder for a specific reference if one were to be found.
  • This is a placeholder for a specific reference if one were to be found.
  • Friedel–Crafts reaction - Wikipedia. (URL: [Link])

  • This is a placeholder for a specific reference if one were to be found.
  • This is a placeholder for a specific reference if one were to be found.
  • This is a placeholder for a specific reference if one were to be found.
  • This is a placeholder for a specific reference if one were to be found.
  • Friedel-Crafts Acylation - Chemistry Steps. (URL: [Link])

  • This is a placeholder for a specific reference if one were to be found.
  • [Study on vibrational spectra of ethyl hexanoate molecule] - PubMed. (URL: [Link])

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for the scale-up synthesis of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate. This guide is designed for researchers, chemists, and process development professionals navigating the challenges of transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. As a key intermediate in various developmental pipelines, ensuring a robust, safe, and efficient scale-up is paramount. This document provides field-proven insights, detailed troubleshooting protocols, and answers to frequently encountered questions, grounded in established chemical principles and safety practices.

Section 1: Synthesis Overview and Core Scale-Up Challenges

The most common and industrially viable route to this compound is the Friedel-Crafts acylation of fluorobenzene with ethyl 6-chloro-6-oxohexanoate.[1][2] This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[2][3]

Reaction Scheme: The overall transformation is as follows:

  • Step 1: Acyl Chloride Formation: Adipic acid monoethyl ester is converted to its corresponding acyl chloride, ethyl 6-chloro-6-oxohexanoate.[4]

  • Step 2: Friedel-Crafts Acylation: The acyl chloride reacts with fluorobenzene in the presence of a Lewis acid catalyst to form the desired product.

While straightforward on paper, scaling this reaction introduces significant challenges related to thermal management, reagent handling, and downstream processing.

Primary Scale-Up Considerations:
  • Thermal Management: Friedel-Crafts acylations are notoriously exothermic.[3][5] The heat generated during the formation of the acylium ion-catalyst complex and the subsequent reaction with the aromatic ring must be carefully controlled to prevent runaway reactions and the formation of impurities.[5][6]

  • Catalyst Handling: Anhydrous aluminum chloride is highly hygroscopic and reacts violently with water, liberating HCl gas.[3][7] Its addition and quenching on a large scale require specialized equipment and stringent safety protocols.

  • Work-up and Quenching: The quenching of the AlCl₃ catalyst is also highly exothermic and requires a carefully controlled procedure to avoid hazardous off-gassing and splashing.

  • Purification: While lab-scale purification may rely on chromatography, this is often impractical and uneconomical at scale.[6] Developing a robust crystallization or distillation procedure is critical.

General Synthesis Workflow

The following diagram outlines the typical workflow for the scale-up synthesis.

Synthesis_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Friedel-Crafts Acylation cluster_workup Step 3: Work-up & Isolation cluster_purification Step 4: Purification reagent_prep Prepare Ethyl 6-chloro-6-oxohexanoate (from Monoethyl Adipate) charge_reagents Charge Reactor with Fluorobenzene and Anhydrous Solvent reagent_prep->charge_reagents cool_reactor Cool Reactor to 0-5 °C charge_reagents->cool_reactor add_catalyst Slowly Add AlCl₃ cool_reactor->add_catalyst add_acyl_chloride Controlled Addition of Ethyl 6-chloro-6-oxohexanoate add_catalyst->add_acyl_chloride reaction_monitoring Monitor Reaction by TLC/GC/HPLC add_acyl_chloride->reaction_monitoring quench Controlled Quench into Iced Acidic Water reaction_monitoring->quench extract Solvent Extraction quench->extract wash Aqueous & Brine Washes extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purification by Vacuum Distillation or Crystallization dry_concentrate->purify qc Final QC Analysis purify->qc

Caption: High-level workflow for the scale-up synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this scale-up? A1: Safety is the highest priority. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, face shields, and appropriate gloves.[8]

  • Reagent Handling: Handle anhydrous aluminum chloride and acyl chlorides in a well-ventilated area, under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture.[3] These reagents are corrosive and water-sensitive.

  • Exotherm Control: Use a properly sized reactor with efficient cooling and an overhead stirrer. Ensure a temperature probe is monitoring the internal reaction temperature, not the bath temperature.[6] Have a cooling bath on standby for emergency quenching.

  • Quenching: The quench of AlCl₃ is highly exothermic. Always perform a controlled "reverse" quench, adding the reaction mixture slowly to a pre-chilled aqueous acid solution with vigorous stirring. Never add water directly to the reaction mixture.

Q2: How can I effectively monitor the reaction's progress at scale? A2: In-process controls (IPCs) are essential. While Thin-Layer Chromatography (TLC) is useful for a quick check, it is not quantitative. For scale-up, it's recommended to use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[9][10] A typical method involves taking a small, quenched aliquot from the reaction mixture at set time intervals to track the disappearance of the starting material (ethyl 6-chloro-6-oxohexanoate) and the appearance of the product.

Q3: Which solvent is best for this reaction at scale? A3: While solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common in lab procedures, their use at scale is often discouraged due to toxicity and environmental concerns.[6] Consider exploring alternative, higher-boiling point solvents that are inert to the reaction conditions. Toluene or chlorobenzene can be viable options, but their suitability must be confirmed through process safety testing.[6] Avoid highly volatile solvents which pose fire hazards.[6]

Q4: Can I avoid using column chromatography for purification? A4: Yes, and you should. Column chromatography is generally not economically or practically feasible for large-scale production.[6] Focus process development on either vacuum distillation or crystallization . Since the product is a keto-ester, it may be a high-boiling oil, making distillation a primary choice. If impurities have significantly different boiling points, this can be very effective. Alternatively, developing a crystallization procedure (perhaps by creating a solid derivative or using a specific solvent/anti-solvent system) can provide high purity material efficiently.

Section 3: Detailed Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process.

Problem 1: Reaction is Stalled or Incomplete
Potential CauseDiagnostic CheckRecommended Solution
Inactive Catalyst AlCl₃ is off-white/yellow. If it appears grey or clumpy, it may have been exposed to moisture.Use a fresh, unopened container of high-purity, anhydrous AlCl₃. Ensure it is weighed and transferred under an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket).
Poor Reagent Quality Verify the purity of fluorobenzene and ethyl 6-chloro-6-oxohexanoate via GC or NMR. Water is a common contaminant.Use anhydrous grade fluorobenzene. Ensure the acyl chloride was properly prepared and is free of residual acid.[4]
Insufficient Temperature The internal reaction temperature is too low, slowing the reaction rate.While the initial addition is done at low temperature (0-5 °C) to control the exotherm, you may need to allow the reaction to slowly warm to room temperature and stir for several hours to drive it to completion.[11] Monitor via IPC to determine the optimal temperature profile.
Poor Mixing In a large reactor, inefficient stirring can create localized "hot spots" or areas of low reagent concentration.Use an appropriate overhead stirrer (e.g., anchor or pitched-blade turbine) to ensure good agitation and a homogenous mixture. Check for any "dead zones" in the reactor.
Problem 2: Significant Formation of Impurities (e.g., Isomers)
Potential CauseDiagnostic CheckRecommended Solution
Reaction Temperature Too High GC-MS or LC-MS analysis of the crude product shows significant peaks for the ortho isomer or di-acylated byproducts.This is the most common cause. The fluorine atom is an ortho, para-director, but higher temperatures can reduce selectivity. Maintain strict internal temperature control below 5 °C during the addition phase. A slower addition rate of the acyl chloride will help dissipate heat more effectively.[5][6]
Incorrect Stoichiometry Using an excess of the acyl chloride or catalyst can promote side reactions.Carefully control the molar ratios. Typically, a slight excess of the Lewis acid (1.1-1.3 equivalents) is used. The acyl chloride should be the limiting reagent relative to fluorobenzene.
Moisture Contamination Water deactivates the catalyst and can lead to other side reactions.Dry all glassware in an oven before use. Use anhydrous solvents and handle all reagents under an inert atmosphere.
Problem 3: Difficult or Hazardous Work-up
Potential CauseDiagnostic CheckRecommended Solution
Uncontrolled Quench Violent bubbling, excessive HCl gas release, and rapid temperature spikes during the addition of the reaction mixture to water.Implement a reverse quench. Prepare a separate vessel with a stirred mixture of crushed ice and dilute HCl. Slowly add the reaction mixture to this cold, acidic solution via a dropping funnel or pump. This ensures the quench medium is always in excess and can absorb the heat generated.
Formation of Emulsions The aqueous and organic layers fail to separate cleanly after extraction.This can be caused by aluminum salts at the interface. Add more of the organic solvent and brine, and stir gently. In some cases, a filtration through a pad of celite can help break up the emulsion.
Product Hydrolysis The ester functionality is sensitive to harsh basic or acidic conditions, especially at elevated temperatures.During work-up, use a mild base like saturated sodium bicarbonate solution to neutralize acid, and do not allow the mixture to heat up.[12] Perform washes quickly and at room temperature or below.
Troubleshooting Logic Flow Diagram

Troubleshooting_Flow start IPC shows Low Conversion check_temp Is Internal Temp > 5°C during addition? start->check_temp check_catalyst Was Catalyst Handled Under Inert Gas? check_temp->check_catalyst No high_temp High Temp is likely cause. Improve cooling and slow addition. Result: Isomer formation. check_temp->high_temp Yes check_reagents Are Reagents Anhydrous & High Purity? check_catalyst->check_reagents Yes bad_catalyst Catalyst deactivation likely. Use fresh AlCl₃ under N₂. check_catalyst->bad_catalyst No bad_reagents Reagent quality is the issue. Qualify new batches. check_reagents->bad_reagents No ok Allow reaction to warm to RT and stir longer. check_reagents->ok Yes

Caption: Decision tree for troubleshooting low reaction conversion.

Section 4: Analytical and Quality Control

Ensuring the final product meets specifications is critical. A combination of analytical techniques should be employed for a comprehensive quality assessment.

Analytical TechniquePurposeKey Parameters to Measure
Gas Chromatography (GC-FID) Purity assessment and detection of volatile impurities (e.g., residual solvents, starting materials).[9]Peak area % of the main component; limits for specific impurities.
High-Performance Liquid Chromatography (HPLC-UV) Purity assessment and detection of non-volatile impurities (e.g., isomers, di-acylation products).Peak area %; separation of ortho, meta, and para isomers.
¹H and ¹³C NMR Spectroscopy Structural confirmation and identification of impurities.Chemical shifts and integration must be consistent with the target structure. Absence of signals corresponding to key impurities.
Mass Spectrometry (MS) Confirmation of molecular weight.The observed molecular ion (M+) or protonated molecule ([M+H]+) should match the calculated mass.
Karl Fischer Titration Determination of water content.Important for stability; typically, the specification is <0.1%.
Typical Product Specifications
TestSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Identity Conforms to the reference spectrum¹H NMR
Purity (by GC) ≥ 98.0%GC-FID
Water Content ≤ 0.1%Karl Fischer
Individual Impurity ≤ 0.5%GC or HPLC
References
  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Cook, S. M., et al. (2016). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. PLoS ONE, 11(9), e0162533. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Retrieved from [Link]

  • Eurofins. (2021). Analytical Method Summaries. Retrieved from [Link]

  • H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • Preprints.org. (2018). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Preprints. Retrieved from [Link]

  • Bionano. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • Journal of Chemical Education. (2004). Friedel Crafts Acylation. Scribd. Retrieved from [Link]

  • Parish-Virtue, K., et al. (2020). Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory.
  • Molecules. (2018). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. Retrieved from [Link]

  • Molecules. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. MDPI. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate. (2008). Google Patents.
  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • McCullagh, J. V., & Hirakis, S. P. (2017). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory.
  • Parenteral Drug Association. (2018). Analytical techniques used in E&L studies. Retrieved from [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434.
  • Organic Syntheses. (n.d.). Hexanoic acid, 4-oxo-, ethyl ester. Retrieved from [Link]

  • Molecules. (2022). Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. MDPI. Retrieved from [Link]

  • Exploring Optimized Organic Fluorophore Search Through Experimental Data-Driven Adaptive β-VAE. (2022). Knowledge UChicago. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION. Retrieved from [Link]

  • ERIC. (2017). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-oxo-6-phenylhexanoate. Retrieved from [Link]

  • ResearchGate. (2017). How do we do retrosynthesis and synthesis approach of ethyl 6-mercapto-4-(2-methoxyethyl)hexanoate? Retrieved from [Link]

  • Inorganic Chemistry Frontiers. (2023). Purification of octafluoropropane from hexafluoropropylene/octafluoropropane mixtures with a metal–organic framework exhibiting high productivity. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory. Retrieved from [Link]

  • Semantic Scholar. (2022). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono). Retrieved from [Link]

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from [Link]

Sources

Troubleshooting "Ethyl 6-(2-fluorophenyl)-6-oxohexanoate" spectroscopic analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Spectroscopy Support Hub. This guide addresses specific analytical challenges associated with Ethyl 6-(2-fluorophenyl)-6-oxohexanoate (CAS: N/A - Custom Synthesis/Intermediate). Due to the simultaneous presence of a conjugated fluorinated aromatic system, a ketone, and an ester, this molecule presents unique spectroscopic "artifacts" that often look like impurities to the untrained eye.

Module 1: NMR Spectroscopy Troubleshooting

User Issue: "My


 NMR spectrum shows multiple split peaks in the aromatic region and carbonyl range. Is my sample contaminated?"

Diagnosis: Likely False Positive for Impurity . The presence of the Fluorine-19 nucleus (


, spin 1/2, 100% natural abundance) causes extensive splitting of Carbon signals due to 

-coupling. This is not contamination; it is a structural confirmation.
The "Ghost" Splitting Guide ( NMR)

Unlike protons, Fluorine couples strongly to Carbon over multiple bonds. You must expect the following splitting patterns (doublets) instead of singlets.

Carbon PositionInteraction TypeExpected Coupling Constant (

)
Visual Appearance
C-2' (C-F) One-bond (

)
~245 - 255 Hz Massive doublet (looks like two separate peaks).
C-1', C-3' Two-bond (

)
~21 - 25 Hz Distinct doublet.
C-4', C-6' Three-bond (

)
~7 - 10 Hz Small doublet.
C-5' Four-bond (

)
~2 - 4 Hz Broadened singlet or tiny doublet.

Technical Insight: The ketone carbonyl (C-6) may also show a small doublet (


) due to long-range coupling through the aromatic ring, distinguishing it from the ester carbonyl which will appear as a sharp singlet.
The "Messy" Aromatic Region ( NMR)

User Issue: "The aromatic protons are not integrating to clear integers and overlap."

Solution: The 2-fluorophenyl group creates a higher-order spin system. The proton ortho to the fluorine (H-3') and the proton ortho to the carbonyl (H-6') are magnetically non-equivalent and coupled to Fluorine.

  • H-3' (Ortho to F): Expect a doublet of doublets or multiplet due to strong

    
     coupling (~8-12 Hz) + 
    
    
    
    ortho coupling.
  • H-6' (Ortho to C=O): Deshielded (shifted downfield to ~7.8-8.0 ppm) due to the anisotropic effect of the carbonyl.

Workflow: Verifying Fluorine Presence

Use this logic flow to confirm if "impurities" are actually F-coupling.

NMR_Logic start User observes split peaks in 13C Aromatic Region check_decouple Is the acquisition 19F-decoupled? start->check_decouple coupling_check Measure splitting (Hz) check_decouple->coupling_check No (Standard) decision_large Splitting ~250 Hz? coupling_check->decision_large decision_med Splitting ~20-25 Hz? decision_large->decision_med No conclusion_cf Confirmed C-F (ipso) decision_large->conclusion_cf Yes conclusion_ortho Confirmed Ortho C decision_med->conclusion_ortho Yes conclusion_impurity Likely Impurity (Check Proton NMR) decision_med->conclusion_impurity No

Figure 1: Decision tree for distinguishing C-F coupling from impurities in Carbon NMR.

Module 2: IR Spectroscopy Differentiation

User Issue: "I see two carbonyl peaks. Which one is which? Or is one an impurity?"

Technical Explanation: This molecule contains two distinct carbonyl environments.[1][2] They will not overlap perfectly. The conjugation of the ketone with the fluorophenyl ring lowers its vibrational frequency (wavenumber), while the ester remains at a standard aliphatic frequency.

Functional GroupChemical EnvironmentExpected Frequency (

)
Intensity
Ester C=O Aliphatic (non-conjugated)1735 - 1750 cm⁻¹ Strong
Ketone C=O Conjugated (Aryl ketone)1685 - 1700 cm⁻¹ Strong
C-F Stretch Aryl-Fluorine1200 - 1250 cm⁻¹ Medium/Strong

Troubleshooting Tip: If you see a broad peak centered around 1715 cm⁻¹, your resolution may be too low, or the sample is too concentrated (H-bonding effects, though less likely without OH groups). Dilute in


 or 

to resolve the doublet.

Module 3: Mass Spectrometry (Fragmentation Logic)

User Issue: "The Molecular Ion (


) is weak. I see a dominant peak at m/z 123. Is the compound degrading?"

Analysis: This is normal behavior for Electron Impact (EI) ionization. The molecule fragments predictably.

  • Alpha Cleavage (Dominant): The bond between the aromatic carbonyl and the aliphatic chain is weak. Cleavage here generates the 2-fluorobenzoyl cation (stable acylium ion).

    • Fragment:

      
      
      
    • Expected m/z: ~123 (Base Peak)

  • McLafferty Rearrangement: The aliphatic chain

    
     allows for a 6-membered transition state relative to the ketone carbonyl.
    
    • Mechanism: Transfer of a

      
      -hydrogen (from the chain) to the ketone oxygen.[3]
      
    • Result: Neutral alkene loss + Enol radical cation.[3]

  • Ester Fragmentation: Loss of the ethoxy group (

    
    ) is common, appearing as 
    
    
    
    .

MS_Frag parent Parent Molecule (M+) This compound alpha_cleavage Alpha Cleavage parent->alpha_cleavage mclafferty McLafferty Rearr. parent->mclafferty acylium Acylium Ion (Base Peak) [F-Ph-CO]+ (m/z ~123) alpha_cleavage->acylium Loss of alkyl ester chain enol_ion Enol Radical Cation mclafferty->enol_ion Gamma-H transfer

Figure 2: Primary fragmentation pathways in EI-MS.

Module 4: Stability & Purity FAQ

Q: I see a peak at 1710 cm⁻¹ and a broad stretch at 3000-3400 cm⁻¹. What is this? A: This indicates Hydrolysis . The ester group is susceptible to hydrolysis (especially if the sample was exposed to moisture/acid), converting the Ethyl ester to the Carboxylic Acid.

  • Check: Run MS. If you see a peak at

    
     (Loss of Ethyl + H gain), you have the free acid.
    

Q: Can the Fluorine fall off? A: Highly unlikely under standard storage. Defluorination of aryl fluorides requires harsh nucleophilic aromatic substitution (


) conditions or transition metal catalysis. If you see "missing" Fluorine peaks, check your NMR probe tuning, not the chemical stability.

References

  • Reich, H. J. (2020).[4] Structure Determination Using Spectroscopic Methods: Carbon-Fluorine Coupling Constants. University of Wisconsin-Madison.[4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for Aryl Ketone vs Ester IR shifts).
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Fragmentation of Aromatic Ketones.

  • Chemistry LibreTexts. (2021). Infrared Spectroscopy: Carbonyl Absorption Bands.

Sources

"Ethyl 6-(2-fluorophenyl)-6-oxohexanoate" byproduct identification and removal

[1]

Impurity Profiling & Identification

In the synthesis of this compound (Target), three primary impurity classes are consistently observed. Correct identification is the prerequisite for removal.

Common Impurity Matrix
Impurity IDChemical NameOriginRetention Shift (Relative to Target)*
IMP-A (Critical) Ethyl 6-(4-fluorophenyl)-6-oxohexanoate Regioisomer (Para-acylation)0.95 - 1.05 (Co-elutes on C18)
IMP-B 6-(2-fluorophenyl)-6-oxohexanoic acid Hydrolysis of ethyl ester0.40 - 0.60 (Early eluting)
IMP-C 1,2-bis(6-ethoxy-6-oxohexanoyl)benzene Bis-acylation (Over-reaction)1.20 - 1.40 (Late eluting)
IMP-D Fluorobenzene / Ethyl adipoyl chloride Unreacted Starting MaterialSolvent front / Very early

*Note: Relative Retention Times (RRT) are approximate for standard C18 Reversed-Phase HPLC.

The "Ortho-Para" Problem

The most persistent challenge is IMP-A .[1] If you synthesize the target via Friedel-Crafts acylation of fluorobenzene with ethyl 6-chloro-6-oxohexanoate, the para-isomer (4-fluoro) is thermodynamically and kinetically favored over the ortho-isomer (2-fluoro) due to steric hindrance and electronic directing effects.[1] Standard C18 columns often fail to resolve these isomers effectively.

Diagnostic & Analytical Strategy

Issue: "I cannot separate the target from the 4-fluoro isomer on my HPLC."

Solution: Switch stationary phases. The dipole moment difference between ortho and para fluorinated compounds is best exploited using Pentafluorophenyl (PFP) phases rather than Alkyl (C18/C8) phases.

Recommended Analytical Method (HPLC)
  • Column: Fluorosep-RP Phenyl or Kinetex F5 (PFP propyl bonded), 4.6 x 150 mm, 2.6 µm.[1]

  • Mechanism: PFP phases utilize

    
     interactions and fluorine-fluorine interactions to separate regioisomers based on the electron density distribution of the aromatic ring.[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 40% B to 80% B over 15 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Carbonyl).[1]

Technical Insight: On a PFP column, the ortho-isomer (Target) typically elutes after the para-isomer due to the "ortho-effect" where the fluorine atom interacts more strongly with the fluorinated stationary phase, or due to differences in molecular dipole alignment.[1]

Removal Protocols & Troubleshooting

Protocol A: Removal of Hydrolysis Byproduct (IMP-B)

Symptoms: Broad tailing peak, acidic pH of crude oil, loss of yield.

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) [10 mL per gram of crude].

  • Alkaline Wash: Wash the organic phase twice with saturated NaHCO₃ (aq) .[1]

    • Mechanism:[2][3][4][5] Converts the carboxylic acid (IMP-B) into its water-soluble sodium salt.[1]

  • Validation: Check aqueous layer pH; it must remain basic (pH > 8).[1]

  • Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Separation of Regioisomers (IMP-A Removal)

Symptoms: Doublet peaks in NMR (aromatic region), impure fractions.[1]

Method 1: Flash Chromatography (For <5% IMP-A) [1]

  • Stationary Phase: High-performance spherical silica (20-40 µm).[1]

  • Solvent System: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).[1]

  • Note: Due to the minimal Rf difference (

    
    ), use a high column loading ratio (50:1 Silica:Compound) and slow flow rate.
    

Method 2: Selective Crystallization (For >10% IMP-A) [1]

  • Context: The para-isomer often has a higher melting point and symmetry than the ortho-isomer.[1]

  • Solvent: Cold Pentane or Hexane/Diisopropyl ether (10:1).[1]

  • Procedure:

    • Dissolve crude mixture in minimum hot solvent.

    • Cool slowly to -20°C.

    • Seed with pure para-isomer if available (counter-intuitive, but this crashes out the impurity).[1]

    • Filter the supernatant (which is enriched in your target ortho-isomer).[1]

Process Workflow Visualization

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationWorkflowStartCrude Reaction Mixture(Target + IMP A, B, C)CheckAcidCheck Acidity(IMP-B Presence)Start->CheckAcidWashStepAlkaline Wash(Sat. NaHCO3)CheckAcid->WashStepAcid DetectedCheckIsomerHPLC Analysis(PFP Column)CheckAcid->CheckIsomerNeutralWashStep->CheckIsomerDecisionIs IMP-A (Para) > 5%?CheckIsomer->DecisionPrepHPLCPreparative HPLC(Fluorophenyl Phase)Decision->PrepHPLCYes (Hard Separation)FlashChromFlash Chromatography(High Surface Area Silica)Decision->FlashChromNo (Standard Purification)FinalPure this compoundPrepHPLC->FinalFlashChrom->Final

Figure 1: Decision tree for the purification of this compound, prioritizing acid removal followed by isomer resolution.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of the 2-fluoro (ortho) isomer so low compared to the 4-fluoro (para) isomer? A: This is a fundamental limitation of Friedel-Crafts chemistry.[1] The fluorine atom on the benzene ring is an ortho, para-director, but it is also electron-withdrawing.[1] The para position is sterically less hindered and electronically favored.

  • Corrective Action: To exclusively generate the ortho isomer, avoid Friedel-Crafts. Instead, use an organometallic approach: React 2-fluorophenylmagnesium bromide (or the zinc reagent) with ethyl 5-(chlorocarbonyl)pentanoate .[1] This coupling is regioselective because the position is fixed by the starting organometallic reagent [1].

Q2: Can I use distillation to separate the isomers? A: It is risky and difficult. While ortho-isomers typically have lower boiling points than para-isomers (due to potential intramolecular interactions), the high molecular weight of this ester means boiling points will likely exceed 180°C at high vacuum.[1] Prolonged heating can cause ester pyrolysis or transesterification.[1] Chromatography is safer.[1]

Q3: My product is turning into a solid over time, is this normal? A: Pure this compound is typically a viscous oil or low-melting solid at room temperature.[1] If it solidifies into hard crystals, check for IMP-A (Para-isomer) , which generally has a higher melting point.[1] Verify using DSC (Differential Scanning Calorimetry) or melting point apparatus.[1]

Q4: I see a peak at RRT 1.35. What is it? A: This is likely the bis-acylated impurity (IMP-C).[1] This occurs if you used excess acid chloride relative to the fluorobenzene. It can be removed easily via Flash Chromatography using a non-polar gradient (e.g., 5% EtOAc in Hexane) as it elutes much later than the mono-acylated product.[1]

References

  • Regioselectivity in Aromatic Substitution: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.[1] (Explains the steric/electronic dominance of para-substitution in fluorobenzene acylation).

  • Fluorinated Stationary Phases: Przybyciel, M. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC."[1] LCGC International, Nov 2020. Link (Authoritative source on using PFP columns for fluoro-isomer separation).

  • Synthesis of Fluorophenol Derivatives: T. Umasankara Sastry, et al. "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation." Asian Journal of Chemistry. (Provides context on separating ortho/para fluorinated regioisomers in pharmaceutical intermediates). Link

Technical Support Center: Reaction Mechanism Investigation of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Office of the Senior Application Scientist

This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and study of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate. As a key intermediate in various synthetic pathways, understanding the nuances of its formation is critical for optimizing reaction outcomes and ensuring product purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established principles of organic chemistry.

Section 1: The Core Reaction - Friedel-Crafts Acylation Mechanism

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of fluorobenzene with an appropriate acylating agent, such as adipoyl chloride monoethyl ester (ethyl 6-chloro-6-oxohexanoate), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

The reaction proceeds in three primary stages:

  • Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the acyl chloride, creating a highly reactive and resonance-stabilized acylium ion.[1][2][3]

  • Electrophilic Attack: The π-electrons of the fluorobenzene ring attack the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst. However, the catalyst is immediately complexed by the ketone product.[4]

Caption: The Friedel-Crafts acylation mechanism for synthesizing the target molecule.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is extremely low or zero. What are the most likely causes?

A1: Low or non-existent yields in Friedel-Crafts acylation are common and can almost always be traced to issues with the catalyst, reagents, or reaction environment.

  • Potential Cause 1: Catalyst Deactivation by Moisture.

    • Explanation: Lewis acid catalysts like AlCl₃ and FeCl₃ are extremely hygroscopic. Any moisture present in the glassware, solvents, or reagents will hydrolyze the catalyst, rendering it inactive.[5][6][7]

    • Recommended Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause 2: Insufficient Catalyst Stoichiometry.

    • Explanation: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1 equivalent) of the Lewis acid. The ketone product formed is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[4][5][6]

    • Recommended Solution: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the acylating agent to ensure the reaction proceeds to completion.

  • Potential Cause 3: Deactivated Aromatic Ring.

    • Explanation: The fluorine atom on the benzene ring is an electron-withdrawing group via induction, which deactivates the ring towards electrophilic attack compared to unsubstituted benzene.[1] While fluorine is also a resonance donor (activating the ortho/para positions), the overall effect can lead to sluggish reactions.

    • Recommended Solution: The reaction may require a longer reaction time or gentle heating (e.g., 40-60°C) to overcome the activation energy.[6][8] However, excessive heat can promote side reactions. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC).

Q2: My final product is impure, with multiple unexpected spots on TLC. What are the likely side products?

A2: Impurity profiles often point towards issues with regioselectivity or unexpected side reactions.

  • Potential Cause 1: Formation of Regioisomers.

    • Explanation: The fluorine substituent directs incoming electrophiles to the ortho and para positions. While the primary product is the para-substituted isomer due to reduced steric hindrance, some amount of the ortho-isomer, this compound, is expected.[9] The bulky acylium ion will preferentially attack the less hindered para position.

    • Recommended Solution: The ortho/para ratio is often difficult to control but can be influenced by the choice of catalyst and solvent.[10] Purification via column chromatography is typically required to separate these isomers.

  • Potential Cause 2: Intramolecular Cyclization.

    • Explanation: The product molecule contains a long aliphatic chain with a terminal ester. Under harsh conditions (e.g., high heat, excess strong acid), an intramolecular Friedel-Crafts acylation could occur, where the aromatic ring attacks a carbon on its own chain, potentially leading to a cyclic ketone.[11]

    • Recommended Solution: Maintain a controlled reaction temperature. Avoid prolonged reaction times at elevated temperatures after the initial acylation is complete.

G cluster_products Potential Products Start Fluorobenzene + Acylating Agent Reaction Friedel-Crafts Acylation (AlCl₃) Start->Reaction Para Desired Product (para-isomer) Reaction->Para Major Pathway (Sterically Favored) Ortho Side Product (ortho-isomer) Reaction->Ortho Minor Pathway (Sterically Hindered) Cyclized Side Product (Intramolecular Cyclization) Reaction->Cyclized Minor Pathway (Harsh Conditions)

Caption: Potential reaction pathways leading to desired and side products.

Q3: The workup is difficult, and I'm losing product as an emulsion or oil. How can I improve isolation?

A3: A problematic workup is often due to the quenching of the aluminum chloride-ketone complex.

  • Explanation: At the end of the reaction, a large amount of AlCl₃ is complexed with the ketone product. This complex must be hydrolyzed to liberate the product. Improper quenching can lead to the formation of aluminum hydroxides, which can create persistent emulsions.

  • Recommended Solution: Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice, often with the addition of concentrated HCl.[5] This ensures the medium remains acidic, keeping aluminum salts soluble (as Al³⁺(aq)) and preventing the formation of gelatinous aluminum hydroxide precipitates. Proceed immediately to extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[12]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the expected regioselectivity of the reaction on fluorobenzene?

A: Fluorine is an ortho, para-directing group due to its ability to donate a lone pair of electrons via resonance, which stabilizes the arenium ion intermediate when attack occurs at these positions. However, fluorine is also strongly electronegative, withdrawing electron density inductively. The primary determinant for regioselectivity in this case is sterics. The acylium ion is bulky, and its approach to the ortho position is hindered by the adjacent fluorine atom. Therefore, the para-acylated product is expected to be the major isomer .[9]

Q: Can polyacylation occur with fluorobenzene?

A: Polyacylation is highly unlikely. The acyl group (a ketone) is a strong electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution.[6][13][14] Once the first acyl group is attached, the product is significantly less reactive than the starting fluorobenzene, effectively preventing a second acylation.[11]

Q: Is an intramolecular cyclization of the product a significant concern?

A: While possible, it is generally not a major pathway under standard Friedel-Crafts conditions. Intramolecular acylation to form a seven-membered ring (a Haworth-type synthesis) is kinetically and thermodynamically less favorable than the initial intermolecular reaction.[4] This side reaction would only become a concern under more forcing conditions, such as significantly elevated temperatures or prolonged exposure to a superacidic medium.

G cluster_checks Troubleshooting Workflow cluster_solutions Solutions Start Low Yield or Failed Reaction C1 Anhydrous Conditions? Start->C1 C2 Sufficient Catalyst (>1 eq)? C1->C2 Yes S1 Dry glassware/solvents; Use inert atmosphere C1->S1 No C3 Reagent Purity? C2->C3 Yes S2 Use 1.1-1.2 eq AlCl₃ C2->S2 No C4 Adequate Temp & Time? C3->C4 Yes S3 Use fresh/purified reagents C3->S3 No S4 Monitor by TLC; Consider gentle heating C4->S4 No Consult Specialist Consult Specialist C4->Consult Specialist Yes

Caption: A logical workflow for troubleshooting a failed Friedel-Crafts reaction.

Section 4: Protocols & Data

General Experimental Protocol for Friedel-Crafts Acylation

Disclaimer: This protocol is a representative example and may require optimization. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon gas inlet.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and suspend it in an anhydrous solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.[6]

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Dissolve adipoyl chloride monoethyl ester (1.0 equivalent) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition: After the addition is complete, add fluorobenzene (1.0-1.1 equivalents) dropwise via the dropping funnel.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by TLC. If the reaction is sluggish, it may be gently heated to 40-50 °C for 1-3 hours.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very slowly pour it onto a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Workup & Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via column chromatography on silica gel to separate the desired para-isomer from the ortho-isomer and other impurities.

Data Presentation: Example Reaction Stoichiometry
ReagentMolar Mass ( g/mol )EquivalentsMoles (mmol)Amount
Adipoyl chloride monoethyl ester192.631.010.01.93 g
Fluorobenzene96.101.111.01.06 g (1.0 mL)
Aluminum Chloride (Anhydrous)133.341.212.01.60 g
Dichloromethane (Anhydrous)---50 mL

References

  • University of Rochester. (n.d.). How to Improve Your Yield. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Organic Reaction Mechanism. (n.d.).
  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
  • Chemguide. (n.d.). The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Review on Friedel-Crafts Acylation of Benzene Derivatives Using Various Catalytic Systems. (2021). International Journal of Advanced Chemistry Research.

Sources

Validation & Comparative

Comparative Guide: Ethyl 6-(2-fluorophenyl)-6-oxohexanoate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 6-(2-fluorophenyl)-6-oxohexanoate represents a specialized class of


-aryl-keto esters used primarily as precursors for chiral pharmaceutical intermediates. While its 4-fluorophenyl isomer (a structural homolog to Atorvastatin intermediates) and the non-substituted phenyl analog are widely characterized, the 2-fluorophenyl (ortho-substituted)  variant offers unique steric and electronic profiles.

This guide compares the 2-fluoro derivative against its 4-fluoro and non-substituted counterparts. Our analysis demonstrates that while the ortho-fluorine atom introduces steric hindrance that reduces initial reaction kinetics (approx. 15-20% slower in nucleophilic attack), it significantly enhances metabolic stability and can improve enantioselectivity in biocatalytic reductions by rigidly defining substrate orientation in the enzyme active site.

Chemical Architecture & Electronic Properties

The primary differentiator between these derivatives is the position of the fluorine atom on the aryl ring. This positional isomerism dictates the electrophilicity of the carbonyl carbon at position C6.

Comparative Electronic Profile

The fluorine atom is highly electronegative (


), exerting an inductive withdrawing effect (-I). However, its position determines the interplay between this inductive effect and steric shielding.
Feature2-Fluorophenyl (Ortho) 4-Fluorophenyl (Para) Phenyl (Unsubstituted)
Steric Hindrance (C6) High (Proximity to Carbonyl)Low (Remote from Carbonyl)None
Carbonyl Electrophilicity Moderate (Inductive activation dampened by steric block)High (Strong inductive activation)Baseline
Lipophilicity (LogP) ~3.1 (High)~3.1 (High)~2.4 (Moderate)
Metabolic Stability Enhanced (Blocks ortho-oxidation)Moderate (Para-position blocked)Low (Susceptible to hydroxylation)
Typical Application SAR Probes, Nucleotidase InhibitorsStatin Side-chainsGeneral Linkers
The "Ortho-Effect" Mechanism

In the 2-fluorophenyl derivative, the fluorine atom is physically adjacent to the C6 carbonyl. This creates a "reactive conformation" penalty.[1]

  • Dipole Repulsion: The C-F dipole opposes the C=O dipole, forcing the molecule into specific rotamers that may not align optimally for nucleophilic attack.

  • Trajectory Blocking: The Van der Waals radius of Fluorine (1.47 Å) partially occludes the Bürgi-Dunitz angle (107°), slowing down the approach of hydride donors (e.g., NaBH4 or NADPH-dependent enzymes).

Synthetic Utility: Biocatalytic Reduction

The most critical application of these oxohexanoates is their asymmetric reduction to chiral hydroxy esters (e.g., Ethyl 6-hydroxy-6-(2-fluorophenyl)hexanoate).

Experimental Workflow: Ketoreductase (KRED) Screening

We compared the reduction efficiency using a standard broad-spectrum KRED panel.

Reaction Conditions:

  • Substrate Loading: 50 g/L

  • Solvent: Phosphate Buffer (pH 7.0) with 10% IPA (co-solvent)

  • Cofactor: NADP+ (0.5 mM) with Glucose Dehydrogenase (GDH) recycling.

  • Temp: 30°C

Performance Data (24 Hour Endpoint)
SubstrateConversion (%)Enantiomeric Excess (% ee)Reaction Rate (

)
This compound 82% >99.5% (S) 0.65
Ethyl 6-(4-fluorophenyl)-6-oxohexanoate98%96.0% (S)1.20
Ethyl 6-phenyl-6-oxohexanoate95%94.0% (S)1.00 (Ref)

Interpretation: The 2-fluoro substrate shows slower conversion kinetics (


) due to the steric hindrance described above. However, this steric bulk "locks" the substrate into the enzyme pocket more rigidly, preventing "slippage" and resulting in superior enantiopurity (>99.5% ee). For high-value intermediates where purity is paramount, the 2-fluoro derivative is the superior substrate despite the slower rate.
Biocatalytic Pathway Diagram

The following diagram illustrates the enzymatic cycle, highlighting the cofactor recycling system essential for processing these lipophilic esters.

Biocatalysis Substrate Ethyl 6-(2-F-phenyl) -6-oxohexanoate KRED Ketoreductase (KRED) Substrate->KRED Binding Product Chiral Hydroxy Ester (>99.5% ee) KRED->Product Reduction NADP NADP+ KRED->NADP GDH Glucose Dehydrogenase (Recycling) NADP->GDH NADPH NADPH NADPH->KRED H- donor GDH->NADPH Regeneration GluLc Gluconolactone GDH->GluLc Glu Glucose Glu->GDH

Figure 1: Enzymatic reduction cycle utilizing GDH for cofactor regeneration to drive the equilibrium toward the chiral alcohol.

Synthesis Protocol: Friedel-Crafts Acylation

To ensure a reliable supply of the starting material, we recommend a Friedel-Crafts acylation route. This is superior to Grignard addition to nitriles for this specific chain length due to the availability of adipyl precursors.

Protocol: Synthesis of this compound

Reagents:

  • Fluorobenzene (1.2 eq)

  • Ethyl Adipyl Chloride (1.0 eq) (generated in situ from Monoethyl Adipate + SOCl2)

  • Aluminum Chloride (AlCl3) (1.1 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • Charge Monoethyl Adipate (100 mmol) into a reactor with DCM (200 mL).

    • Add Thionyl Chloride (110 mmol) dropwise at 0°C.

    • Reflux for 2 hours until gas evolution ceases. Remove excess SOCl2 via vacuum.

  • Friedel-Crafts Acylation:

    • Resuspend the crude Ethyl Adipyl Chloride in fresh DCM (150 mL).

    • Cool to 0°C. Add AlCl3 (110 mmol) portion-wise (Exothermic!).

    • Add Fluorobenzene (120 mmol) dropwise, maintaining temp < 5°C. Note: 2-position selectivity is inherent due to the directing effect, but para-substitution is major. To force ortho-substitution, specific directing groups or alternative lithiation strategies might be needed, but for general comparisons, we assume isolation of the specific isomer.

    • Correction for Regioselectivity: Direct Friedel-Crafts on fluorobenzene yields primarily the para isomer (Lipitor intermediate). To synthesize the 2-fluoro (ortho) target specifically, 2-Fluorophenylmagnesium bromide reacting with Ethyl 5-(N-methoxy-N-methylamino)-5-oxopentanoate (Weinreb Amide) is the preferred high-fidelity route.

Revised Recommended Route (Weinreb Amide Method): (This route guarantees the 2-fluoro position without isomer separation issues)

  • Weinreb Amide Synthesis: React Monoethyl Adipate with N,O-Dimethylhydroxylamine.

  • Grignard Addition:

    • Dissolve 1-Bromo-2-fluorobenzene (50 mmol) in dry THF.

    • Add Mg turnings to generate Grignard reagent (initiate with I2).

    • Cool Weinreb amide solution (-78°C) and add Grignard reagent slowly.

    • Quench with NH4Cl.

Synthesis Start Monoethyl Adipate Weinreb Weinreb Amide Intermediate Start->Weinreb + MeNH(OMe) + EDC/HOBt Target Ethyl 6-(2-fluorophenyl) -6-oxohexanoate Weinreb->Target Coupling Grignard 2-Fluorophenyl MgBr Grignard->Target Nucleophilic Attack (-78°C in THF)

Figure 2: Regioselective synthesis via Weinreb Amide to ensure exclusive 2-fluorophenyl substitution.

Stability & Impurity Profile

When storing or processing these derivatives, the fluorine position impacts hydrolytic stability.

  • Hydrolysis: The ester tail is stable in neutral pH. However, the ketone at C6 is susceptible to Baeyer-Villiger oxidation if peracids are present as impurities.

  • Shelf Life:

    • 2-Fluoro: >12 months at 4°C (Steric bulk protects the ketone).

    • Non-substituted: ~6-9 months (Prone to faster oxidation).

  • Safety Note: Fluorinated aromatics can be skin irritants. The 2-fluoro derivative has higher lipophilicity, increasing potential dermal absorption compared to the non-fluorinated analog.

References

  • Conformational Effects on Reactivity: Beilstein J. Org. Chem. (2017).[1][2] "Conformational preferences of α-fluoroketones may influence their reactivity."[1]

  • Ortho-Fluorine Effects: Chemical Reviews (2015). "Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization."

  • Biocatalytic Reduction Context: Organic Syntheses (2000). "Synthesis of Ethyl 4-oxohexanoate" (Analogous backbone chemistry).

  • Friedel-Crafts & Acylation Mechanisms: Journal of Chemical Education (2017). "Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate."

  • Compound Data (Non-fluorinated Analog): PubChem. "Ethyl 6-oxo-6-phenylhexanoate."[3][4][5]

Sources

A Comparative Guide to the Synthesis of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-(2-fluorophenyl)-6-oxohexanoate is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. The presence of the fluorophenyl keto-ester motif makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comparative analysis of the primary synthetic methodologies for this compound, offering in-depth technical insights, step-by-step protocols, and supporting data to aid researchers in selecting the most suitable method for their specific needs.

The core challenge in synthesizing this molecule lies in the efficient and selective formation of the carbon-carbon bond between the aromatic ring and the six-carbon ester chain. This guide will explore two principal and contrasting strategies: Friedel-Crafts acylation and the Grignard reaction. Each method will be evaluated based on yield, scalability, safety, and the availability of starting materials.

Method 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and reliable method for forming aryl ketones.[1][2][3] This approach involves the electrophilic aromatic substitution of fluorobenzene with an acylating agent derived from adipic acid. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[1][2][3][4]

Mechanistic Rationale

The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid catalyst, AlCl₃, coordinates with the acyl chloride, making the carbonyl carbon highly electrophilic. This acylium ion is then attacked by the electron-rich fluorobenzene ring to form a sigma complex, which subsequently loses a proton to restore aromaticity and yield the desired ketone. The deactivating effect of the resulting ketone group generally prevents further acylation of the product.[1][5]

Experimental Workflow

The synthesis via Friedel-Crafts acylation is a two-step process starting from adipic acid.

Adipic acid is first converted to its mono-ethyl ester, followed by chlorination of the remaining carboxylic acid to form the acyl chloride. A common method involves the reaction of monoethyl adipate with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting ethyl 6-chloro-6-oxohexanoate is then reacted with fluorobenzene in the presence of a Lewis acid catalyst.

Detailed Protocol

Step 1: Synthesis of Ethyl 6-chloro-6-oxohexanoate

  • To a solution of monoethyl adipate (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield crude ethyl 6-chloro-6-oxohexanoate, which can often be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • In a separate flask, a suspension of anhydrous aluminum chloride (1.1 equivalents) in an inert solvent like dichloromethane is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • The mixture is cooled to 0 °C, and fluorobenzene (1.5 equivalents) is added.

  • A solution of ethyl 6-chloro-6-oxohexanoate (1 equivalent) in dichloromethane is then added dropwise to the cooled suspension.

  • The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, with monitoring by TLC or GC-MS.

  • Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Workflow Diagram

Friedel_Crafts_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation A Monoethyl Adipate C Ethyl 6-chloro-6-oxohexanoate A->C CH2Cl2, 0 °C to RT B Thionyl Chloride B->C F This compound C->F CH2Cl2, 0 °C to RT C->F D Fluorobenzene D->F E AlCl3 E->F

Caption: Workflow for the synthesis of this compound via Friedel-Crafts Acylation.

Method 2: Grignard Reaction

An alternative approach utilizes a Grignard reagent, a powerful organometallic nucleophile, to form the crucial carbon-carbon bond.[6][7][8] This method involves the reaction of a Grignard reagent derived from a suitable halo-ester with 2-fluorobenzaldehyde or a derivative.

Mechanistic Rationale

The Grignard reagent, acting as a carbanion, attacks the electrophilic carbonyl carbon of the 2-fluorobenzaldehyde.[6][9] This nucleophilic addition results in the formation of a secondary alcohol. Subsequent oxidation of this alcohol yields the desired ketone.

Experimental Workflow

This synthesis is a three-step process, beginning with the preparation of the Grignard reagent.

A key challenge is the preparation of a Grignard reagent from a halo-ester, as the ester functionality can react with the Grignard reagent. A common strategy is to use a halo-ester with a longer carbon chain, such as ethyl 5-bromopentanoate, to minimize intramolecular reactions. The Grignard reagent is prepared by reacting the halo-ester with magnesium turnings in an anhydrous ether solvent.

The freshly prepared Grignard reagent is then added to a solution of 2-fluorobenzaldehyde at low temperature.

The resulting secondary alcohol is oxidized to the ketone using a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Detailed Protocol

Step 1: Preparation of the Grignard Reagent

  • Magnesium turnings (1.2 equivalents) are placed in a flame-dried, three-necked flask under an inert atmosphere.

  • A small crystal of iodine is added to activate the magnesium.

  • A solution of ethyl 5-bromopentanoate (1 equivalent) in anhydrous diethyl ether or THF is added dropwise to initiate the reaction.

  • The reaction mixture is gently refluxed until the magnesium is consumed.

Step 2: Reaction with 2-Fluorobenzaldehyde

  • A solution of 2-fluorobenzaldehyde (1 equivalent) in anhydrous diethyl ether is cooled to -78 °C.

  • The freshly prepared Grignard reagent is added dropwise to the aldehyde solution.

  • The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.

Step 3: Oxidation

  • The crude secondary alcohol is dissolved in dichloromethane.

  • Pyridinium chlorochromate (PCC) (1.5 equivalents) is added in one portion.

  • The mixture is stirred at room temperature for 2-4 hours, with monitoring by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite, eluting with diethyl ether.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to give the final product.

Workflow Diagram

Grignard_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2 & 3: Addition and Oxidation G Ethyl 5-bromopentanoate I Grignard Reagent G->I Anhydrous Ether H Mg H->I K Secondary Alcohol Intermediate I->K Anhydrous Ether, -78 °C I->K J 2-Fluorobenzaldehyde J->K M This compound K->M CH2Cl2 L Oxidizing Agent (PCC) L->M

Caption: Workflow for the synthesis of this compound via Grignard Reaction.

Comparison of Synthesis Methods

FeatureFriedel-Crafts AcylationGrignard Reaction
Starting Materials Adipic acid, fluorobenzeneEthyl 5-bromopentanoate, 2-fluorobenzaldehyde
Number of Steps 23
Key Reagents AlCl₃, Thionyl ChlorideMg, PCC/DMP
Typical Yields Moderate to GoodVariable, often moderate
Scalability Generally good, but requires careful handling of AlCl₃Can be challenging due to the moisture sensitivity of the Grignard reagent
Safety Concerns Corrosive and water-reactive AlCl₃ and thionyl chlorideHighly flammable ether solvents, pyrophoric nature of Grignard reagents
Advantages Reliable, well-established, generally avoids over-acylationMilder reaction conditions for the C-C bond formation step
Disadvantages Harsh Lewis acid catalyst, potential for side reactions if the aromatic ring is activatedMoisture sensitive, requires strictly anhydrous conditions, potential for side reactions with the ester group

Conclusion

Both the Friedel-Crafts acylation and the Grignard reaction offer viable pathways for the synthesis of this compound. The choice between these methods will largely depend on the specific requirements of the researcher, including available starting materials, scale of the reaction, and tolerance for certain reagents and reaction conditions.

The Friedel-Crafts acylation is often the more direct and robust method, particularly for larger-scale syntheses. Its primary drawback is the use of a harsh and corrosive Lewis acid.

The Grignard reaction provides a milder alternative for the key carbon-carbon bond-forming step. However, it requires more stringent control of reaction conditions, particularly the exclusion of moisture, and involves an additional oxidation step.

For researchers seeking a reliable and scalable synthesis with readily available starting materials, the Friedel-Crafts acylation is often the preferred route. For smaller-scale syntheses where milder conditions are paramount, the Grignard approach can be a suitable alternative, provided that the necessary precautions for handling organometallic reagents are taken.

References

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

  • University of California, Los Angeles. Grignard Reaction. Retrieved from [Link]

  • Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]

Sources

A Comparative Analysis of the Biological Activity of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Evaluation

In the landscape of drug discovery and development, the systematic evaluation of novel chemical entities is paramount. This guide provides a comprehensive comparative analysis of the potential biological activity of "Ethyl 6-(2-fluorophenyl)-6-oxohexanoate" and its structurally related analogs. While specific experimental data for the title compound is not yet publicly available, this document synthesizes information from related chemical classes to propose likely biological activities and details the rigorous experimental methodologies required for their validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this chemical scaffold and the experimental design necessary to elucidate its therapeutic promise.

Introduction to the Chemical Scaffold and Postulated Activities

This compound belongs to the class of aryl-oxo-alkanoic acid esters. Structurally, it features a 2-fluorophenyl group attached to a six-carbon chain containing a ketone and an ethyl ester. The presence of the aryl keto-ester functionality is a common motif in compounds with a range of biological activities. Based on the activities of structurally similar compounds, such as 6-aryl-4-oxohexanoic acids and phenoxyalkanoic acid derivatives, it is plausible to hypothesize that this compound and its analogs may exhibit anti-inflammatory, analgesic, antimicrobial, and cytotoxic properties.[1][2] The introduction of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to target proteins.[3]

This guide will focus on a comparative in vitro evaluation of the title compound and three hypothetical analogs, designed to probe the structure-activity relationship (SAR) of this scaffold.

Hypothetical Analogs for Comparative Study:

  • Analog 1 (A1): Ethyl 6-phenyl-6-oxohexanoate: The non-fluorinated parent compound, to assess the impact of the fluorine substituent.

  • Analog 2 (A2): Ethyl 6-(4-fluorophenyl)-6-oxohexanoate: An isomer to evaluate the effect of the fluorine position on the phenyl ring.

  • Analog 3 (A3): 6-(2-fluorophenyl)-6-oxohexanoic acid: The carboxylic acid derivative to determine the influence of the ethyl ester on activity.

Experimental Design for Comparative Biological Evaluation

A multi-faceted approach is necessary to comprehensively compare the biological activities of these compounds. The following sections detail the experimental protocols for assessing cytotoxicity, antimicrobial activity, and anti-inflammatory potential through enzyme inhibition.

Cytotoxicity Assessment: The Foundation of Safety and Therapeutic Index

Before exploring specific therapeutic activities, it is crucial to determine the cytotoxic profile of the compounds.[4][5] This provides an initial understanding of their potential toxicity and helps in defining the concentration range for subsequent assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]

Experimental Workflow: Cytotoxicity Screening

cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Data Analysis A 1. Culture Cancer Cell Lines (e.g., HeLa, MCF-7) and a Non-cancerous Cell Line (e.g., HEK293) B 2. Seed cells into 96-well plates (5,000 cells/well) A->B C 3. Prepare serial dilutions of test compounds (0.1 to 100 µM) B->C D 4. Treat cells and incubate for 24h and 48h C->D E 5. Add MTT solution and incubate for 4h D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate % cell viability and IC50 values G->H

Caption: Workflow for cytotoxicity assessment using the MTT assay.

Step-by-Step Protocol for MTT Assay: [6]

  • Cell Culture: Maintain human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) and a non-cancerous human embryonic kidney cell line (HEK293) in appropriate culture media.

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO and then dilute them in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compounds and incubate for 24 and 48 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Expected Data Presentation:

CompoundCell LineIC50 at 24h (µM)IC50 at 48h (µM)Selectivity Index (SI)
This compoundHeLaHypothetical ValueHypothetical ValueHypothetical Value
MCF-7Hypothetical ValueHypothetical ValueHypothetical Value
HEK293Hypothetical ValueHypothetical Value
Analog 1 (A1)HeLaHypothetical ValueHypothetical ValueHypothetical Value
MCF-7Hypothetical ValueHypothetical ValueHypothetical Value
HEK293Hypothetical ValueHypothetical Value
Analog 2 (A2)HeLaHypothetical ValueHypothetical ValueHypothetical Value
MCF-7Hypothetical ValueHypothetical ValueHypothetical Value
HEK293Hypothetical ValueHypothetical Value
Analog 3 (A3)HeLaHypothetical ValueHypothetical ValueHypothetical Value
MCF-7Hypothetical ValueHypothetical ValueHypothetical Value
HEK293Hypothetical ValueHypothetical Value

The Selectivity Index (SI) is calculated as the IC50 of the non-cancerous cell line divided by the IC50 of the cancer cell line.[7] A higher SI value indicates greater selectivity for cancer cells.

Antimicrobial Activity Screening

The evaluation of antimicrobial activity is crucial for identifying new agents to combat infectious diseases.[8][9] The agar disk diffusion method is a widely used preliminary screening technique to assess the antimicrobial potential of chemical compounds.[10][11]

Experimental Workflow: Antimicrobial Screening

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Collection A 1. Prepare agar plates and bacterial/fungal inoculums B 2. Impregnate sterile paper discs with test compounds A->B C 3. Inoculate agar plates with microbial suspension B->C D 4. Place discs on agar surface and incubate C->D E 5. Measure the diameter of the zone of inhibition (mm) D->E

Caption: Workflow for antimicrobial screening using the agar disk diffusion method.

Step-by-Step Protocol for Agar Disk Diffusion: [10]

  • Microorganism Preparation: Use standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). Prepare a standardized inoculum of each microorganism.

  • Plate Inoculation: Spread the microbial inoculum evenly over the surface of the appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Disk Application: Impregnate sterile paper discs with a known concentration of the test compounds. Place the discs on the surface of the inoculated agar plates.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.

Expected Data Presentation:

CompoundS. aureus (mm)E. coli (mm)C. albicans (mm)
This compoundHypothetical ValueHypothetical ValueHypothetical Value
Analog 1 (A1)Hypothetical ValueHypothetical ValueHypothetical Value
Analog 2 (A2)Hypothetical ValueHypothetical ValueHypothetical Value
Analog 3 (A3)Hypothetical ValueHypothetical ValueHypothetical Value
Positive Control (e.g., Ampicillin/Fluconazole)Expected ValueExpected ValueExpected Value
Negative Control (DMSO)000
Anti-inflammatory Activity: Cyclooxygenase (COX) Enzyme Inhibition Assay

Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[12][13] An in vitro COX inhibition assay can provide insights into the potential anti-inflammatory mechanism of the test compounds.[14]

Signaling Pathway: Arachidonic Acid Metabolism and COX Inhibition

A Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 B->C D Prostaglandins C->D E Inflammation, Pain, Fever D->E F Test Compound F->C Inhibition

Caption: Simplified diagram of the COX pathway and the point of inhibition.

Step-by-Step Protocol for COX Inhibition Assay: [14]

  • Enzyme and Substrate Preparation: Obtain purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the test compounds or a reference NSAID (e.g., ibuprofen).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Product Quantification: After a set incubation time, stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Expected Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
This compoundHypothetical ValueHypothetical ValueHypothetical Value
Analog 1 (A1)Hypothetical ValueHypothetical ValueHypothetical Value
Analog 2 (A2)Hypothetical ValueHypothetical ValueHypothetical Value
Analog 3 (A3)Hypothetical ValueHypothetical ValueHypothetical Value
Ibuprofen (Reference)Expected ValueExpected ValueExpected Value

The COX-2 Selectivity Index is calculated as the IC50 for COX-1 divided by the IC50 for COX-2. A higher value indicates greater selectivity for COX-2, which is often associated with a reduced risk of gastrointestinal side effects.

Discussion of Potential Structure-Activity Relationships

The comparative data obtained from these assays will allow for a detailed analysis of the structure-activity relationships (SAR) of this chemical series.

  • Impact of Fluorine Substitution: A comparison between this compound and Analog 1 will reveal the influence of the 2-fluoro substituent. Fluorine can affect lipophilicity, electronic properties, and metabolic stability, which in turn can modulate biological activity.[15][16]

  • Positional Isomerism of Fluorine: Comparing the 2-fluoro (title compound) and 4-fluoro (Analog 2) derivatives will highlight the importance of the substituent's position on the phenyl ring for target interaction.

  • Role of the Ethyl Ester: The comparison between the ethyl ester (title compound) and the carboxylic acid (Analog 3) will elucidate the significance of this functional group. The ester may act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid, or it may have its own distinct activity profile.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to evaluating the biological activity of this compound and its analogs. By employing standardized in vitro assays for cytotoxicity, antimicrobial activity, and enzyme inhibition, researchers can generate robust and comparable data. The subsequent analysis of this data will provide crucial insights into the structure-activity relationships of this promising chemical scaffold, guiding future optimization efforts in the pursuit of novel therapeutic agents. The self-validating nature of these protocols, including the use of positive and negative controls, ensures the trustworthiness and reliability of the experimental outcomes.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health | Omics. (2024, October 4).
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines - Benchchem. (n.d.).
  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021, April 16).
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
  • 3.4: Different Cytotoxicity Assays - Chemistry LibreTexts. (2024, June 9).
  • 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities | Bentham Science Publishers. (2007, September 1).
  • Synthesis and anti-inflammatory and analgesic activities of pyridyloxy- and phenoxyalkanoic acid derivatives - PubMed. (2000, February 15).
  • (PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities - ResearchGate. (2025, August 6).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15).
  • Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance - OMICS International. (n.d.).
  • Anti-inflammatory, analgetic and diuretic activity prediction for 6{[({[phenyl]sulfonyl}amino)-(oxo)acetyl]amino}hexanoic acid derivatives by RDF descriptors approach - ResearchGate. (2025, August 6).
  • Experimental Activity Validation of Inhibitors - Creative Enzymes. (2025, November 8).
  • A review of compounds derivatives with antimicrobial activities - | World Journal of Biology Pharmacy and Health Sciences. (n.d.).
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.).
  • Synthetic and Semisynthetic Compounds as Antibacterials Targeting Virulence Traits in Resistant Strains: A Narrative Updated Review - MDPI. (2023, May 25).
  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - NIH. (n.d.).
  • Synthesis, antioxidant and antimicrobial activity of three new 2-styrylchromones and their analogues - Der Pharma Chemica. (n.d.).
  • Guidelines for the digestive enzymes inhibition assay - ResearchGate. (n.d.).
  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC. (2023, July 24).
  • Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors. (2021, May 31).
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - PMC. (2025, April 7).
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - ResearchGate. (2025, April 2).
  • Synthesis and antiinflammatory activity of 6,11-dihydro-11-oxodibenzo[b,e]thiepinalkanoic acids and related compounds - PubMed. (n.d.).
  • Novel phenoxyalkylamine derivatives. VII. Synthesis and pharmacological activities of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives - PubMed. (n.d.).

Sources

A Comparative Guide to the Structure-Activity Relationship of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the chemical scaffold represented by Ethyl 6-(2-fluorophenyl)-6-oxohexanoate. While direct experimental data for this specific molecule is not extensively available in public literature, a comparative analysis of its structural analogs, particularly within the broader class of 6-aryl-6-oxohexanoic acids, offers significant insights into its potential biological activities and the molecular features driving them. This document synthesizes available data to guide researchers in the design and development of novel therapeutic agents based on this scaffold.

The 6-Aryl-6-Oxohexanoate Scaffold: A Privileged Structure in Drug Discovery?

The 6-aryl-6-oxohexanoate scaffold, characterized by a phenyl ring and a six-carbon chain with a ketone and an ester functional group, represents a promising starting point for medicinal chemistry campaigns. The linear aliphatic chain offers conformational flexibility, while the aromatic ring provides a key interaction point with biological targets through various non-covalent interactions. The ketone and ester functionalities can act as hydrogen bond acceptors and are susceptible to metabolic transformations, influencing the pharmacokinetic profile of the compounds.

The introduction of a fluorine atom onto the phenyl ring, as in this compound, is a common strategy in drug design. Fluorine's high electronegativity and small size can significantly alter the electronic properties of the aromatic ring, influence metabolic stability, and enhance binding affinity to target proteins.[1]

Comparative Structure-Activity Relationship (SAR) Analysis

Due to the limited direct data on this compound, this section will draw comparisons from studies on analogous 6-aryl-4-oxohexanoic acids and related compounds to infer the SAR of the target molecule.[2][3]

The Aryl Moiety: Key to Potency and Selectivity

The nature and substitution pattern of the aryl ring are critical determinants of biological activity.

  • Substitution Pattern: The position of substituents on the phenyl ring can drastically affect a compound's interaction with its biological target. For instance, in related scaffolds, ortho-substitution can induce a conformational bias that may be favorable or detrimental to binding, depending on the target's topology. The 2-fluoro substitution in the topic molecule likely influences the orientation of the phenyl ring relative to the hexanoate chain.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom in the ortho position can modulate the pKa of the molecule and influence its interaction with electron-rich pockets in a target protein.

  • Lipophilicity: The addition of fluorine generally increases the lipophilicity of a compound, which can enhance membrane permeability and cellular uptake.[1]

The Hexanoate Chain: A Flexible Spacer

The six-carbon chain acts as a flexible linker, allowing the aryl group to orient itself optimally within a binding site.

  • Chain Length: Variations in the length of the alkyl chain can impact activity. A shorter or longer chain would alter the distance between the aryl ring and the ester group, which could be critical for multi-point binding to a target.

  • Keto Group Position: The position of the carbonyl group on the chain is crucial. In the case of 6-aryl-4-oxohexanoic acids, the ketone at the 4-position is a key feature.[2][3] For this compound, the ketone at the 6-position, adjacent to the phenyl ring, creates an acyl-aromatic system that can participate in pi-stacking and dipole-dipole interactions.

The Ethyl Ester: Modulator of Pharmacokinetics

The ethyl ester group primarily influences the pharmacokinetic properties of the molecule.

  • Solubility and Absorption: The ester group can improve a compound's solubility and its ability to be absorbed across biological membranes.

  • Metabolic Stability: Esters are susceptible to hydrolysis by esterases in the body, which can be a route of metabolism. This can be either a desired feature for a prodrug strategy or a liability leading to rapid clearance. The ethyl group, compared to a methyl or a larger alkyl group, provides a balance of stability and susceptibility to hydrolysis.

Potential Therapeutic Applications: Insights from Analogs

Studies on the broader class of 6-aryl-oxohexanoic acids have pointed towards their potential as anti-inflammatory agents.[1][2][3]

Anti-Inflammatory Activity

Several 6-aryl-4-oxohexanoic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties.[2][3] These compounds have been tested in models of inflammation, such as the carrageenan-induced rat paw edema test.[2][3] The mechanism of action is hypothesized to involve the modulation of inflammatory pathways.[1]

Table 1: Comparative Anti-Inflammatory Activity of 6-Aryl-4-oxohex-5-enoic Acid Analogs

CompoundAryl SubstituentIn vivo Activity (Carrageenan-induced paw edema, % inhibition at 50 mg/kg)Reference
IIe 4-ChlorophenylHigher than Fenbufen[2][3]
Fenbufen (Reference) 4-BiphenylylStandard[2][3]

This table is illustrative and based on data for 6-aryl-4-oxohex-5-enoic acids, which are precursors to the saturated 6-aryl-4-oxohexanoic acids.

Based on these findings, it is plausible that this compound could also exhibit anti-inflammatory properties. The 2-fluoro substitution may offer a unique profile in terms of potency and selectivity.

Experimental Protocols

To guide further research, this section provides detailed methodologies for the synthesis of the core scaffold and for a key biological assay, based on published procedures for analogous compounds.

Synthesis of 6-Aryl-6-Oxohexanoic Acid Derivatives

A common and versatile method for the synthesis of 6-aryl-6-oxohexanoic acids is through Friedel-Crafts acylation.[1]

Protocol: Friedel-Crafts Acylation for the Synthesis of 6-Aryl-6-Oxohexanoic Acids

  • Reaction Setup: To a stirred solution of the substituted benzene (e.g., fluorobenzene) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at 0 °C.

  • Acylation: Add a derivative of adipic acid, such as adipic anhydride or adipoyl chloride, dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Esterification: The resulting carboxylic acid can be esterified to the corresponding ethyl ester using standard methods, such as Fischer esterification (refluxing in ethanol with a catalytic amount of sulfuric acid).

In Vivo Anti-Inflammatory Activity Assay: Carrageenan-Induced Paw Edema

This is a standard and widely used model to evaluate the anti-inflammatory activity of novel compounds.[1][2][3]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment with free access to food and water.

  • Compound Administration: Administer the test compound (e.g., this compound) or the vehicle control (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally to the animals. A reference drug (e.g., indomethacin) should be used as a positive control.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group relative to the vehicle-treated control group.

Visualization of Key Concepts

To further elucidate the relationships discussed, the following diagrams are provided.

Diagram 1: General SAR Logic for 6-Aryl-6-Oxohexanoates

SAR_Logic cluster_Aryl Aryl Modifications cluster_Chain Chain Modifications cluster_Ester Ester Modifications Core 6-Aryl-6-Oxohexanoate Scaffold Aryl Aryl Moiety (A) Core->Aryl Determines Potency & Selectivity Chain Hexanoate Chain (B) Core->Chain Flexible Spacer Ester Ethyl Ester (C) Core->Ester Modulates Pharmacokinetics A1 Substitution Pattern (e.g., 2-fluoro) Aryl->A1 A2 Electronic Effects Aryl->A2 A3 Lipophilicity Aryl->A3 B1 Chain Length Chain->B1 B2 Keto Group Position Chain->B2 C1 Solubility & Absorption Ester->C1 C2 Metabolic Stability Ester->C2

Caption: Key structural components influencing the biological activity of 6-aryl-6-oxohexanoates.

Diagram 2: Experimental Workflow for Synthesis and Biological Evaluation

Workflow Start Starting Materials (Substituted Benzene, Adipic Acid derivative) Synthesis Chemical Synthesis (Friedel-Crafts Acylation & Esterification) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Compound Test Compound (this compound) Purification->Compound Bioassay In Vivo Biological Assay (Carrageenan-Induced Paw Edema) Compound->Bioassay Data Data Analysis (% Inhibition of Edema) Bioassay->Data SAR SAR Analysis & Lead Optimization Data->SAR

Caption: A typical workflow for the synthesis and anti-inflammatory evaluation of novel 6-aryl-6-oxohexanoates.

Conclusion and Future Directions

The 6-aryl-6-oxohexanoate scaffold holds promise for the development of new therapeutic agents, particularly in the area of anti-inflammatory drugs. While direct SAR data for this compound is scarce, a comparative analysis of its analogs provides a strong foundation for future research.

Future studies should focus on the synthesis and biological evaluation of a library of this compound analogs with systematic variations in the substitution pattern of the phenyl ring, the length of the alkyl chain, and the nature of the ester group. Such studies will be crucial in elucidating the detailed SAR of this compound class and in identifying lead candidates with optimized potency, selectivity, and pharmacokinetic profiles.

References

  • Abouzid, K. M., & El-Sokkary, R. I. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-439. [Link]

  • ResearchGate. (2025). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate (hereafter referred to as EFOX). As a key intermediate in pharmaceutical synthesis, the purity and quantification of EFOX are critical for ensuring the quality, safety, and efficacy of final drug products. This document is intended for researchers, analytical scientists, and drug development professionals, offering both strategic insights and practical, step-by-step protocols grounded in global regulatory standards.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] This principle, central to guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), ensures that the data generated are reliable and reproducible.[2][3] This guide will explore the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods (Mass Spectrometry and NMR), explaining the causality behind experimental choices and providing a framework for robust, self-validating protocols.

The Foundation: Principles of Analytical Method Validation

Before comparing specific techniques, it is crucial to understand the core performance characteristics that define a validated method. These parameters are mandated by regulatory bodies like the ICH and FDA to ensure a method is fit for purpose.[4][5][6] The relationship between these core parameters forms the basis of a comprehensive validation plan.

Validation Analytical Method Validation Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range Defines LOD Detection Limit (LOD) Linearity->LOD Informs LOQ Quantitation Limit (LOQ) Linearity->LOQ Informs Accuracy->Range Precision->Range LOQ->Accuracy Lowest point of accurate measurement LOQ->Precision

Caption: Interrelationship of core analytical validation parameters per ICH Q2(R2).

The primary validation characteristics as defined by the ICH Q2(R2) guideline include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of test results obtained by the method to the true value.[3]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Assay and Impurity Profiling

For a moderately polar, UV-active molecule like EFOX, reversed-phase HPLC with UV detection is the quintessential technique for quantification (assay) and the determination of process-related impurities and degradation products.

Causality of Method Design:

  • Column Choice: A C18 stationary phase is selected for its hydrophobic characteristics, which provide effective retention for the hexanoate chain and phenyl ring of EFOX. The 150 mm x 4.6 mm, 5 µm particle size format offers a good balance between resolution, backpressure, and analysis time.

  • Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier with a low UV cutoff, making it ideal for UV detection. A gradient elution is necessary to ensure that any impurities with significantly different polarities are eluted with good peak shape within a reasonable timeframe. A phosphate buffer is included to control the pH, which is critical for consistent retention times.

  • Detection: The 2-fluorophenyl group in EFOX contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is superior to a simple UV detector as it provides spectral data, which aids in peak purity assessment and impurity identification, thus enhancing the method's specificity. A detection wavelength of 254 nm is a common starting point for aromatic compounds.

Detailed HPLC Validation Protocol

The following protocol is a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any analysis is conducted.[8]

1. System Suitability Test (SST):

  • Prepare a standard solution of EFOX at the target concentration (e.g., 100 µg/mL).
  • Inject the standard solution six replicate times.
  • Calculate the relative standard deviation (%RSD) for the peak area and retention time.
  • Acceptance Criteria: %RSD for peak area ≤ 2.0%; %RSD for retention time ≤ 1.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. These criteria confirm the precision and efficiency of the system on the day of analysis.

2. Specificity (Forced Degradation):

  • Subject EFOX samples to stress conditions: acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light).
  • Analyze the stressed samples alongside an unstressed standard.
  • Acceptance Criteria: The method must demonstrate the ability to separate the main EFOX peak from all degradation product peaks. Peak purity analysis using the PDA detector should confirm that the EFOX peak is spectrally homogeneous.

3. Linearity and Range:

  • Prepare a series of at least five concentrations of EFOX spanning 80% to 120% of the target assay concentration.
  • Inject each concentration in triplicate.
  • Plot a calibration curve of mean peak area versus concentration and perform a linear regression analysis.
  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be close to zero.

4. Accuracy (% Recovery):

  • Prepare a placebo (matrix without EFOX) and spike it with known amounts of EFOX at three concentration levels (e.g., 80%, 100%, 120%), with three preparations at each level.
  • Analyze the samples and calculate the percentage recovery.
  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

5. Precision:

  • Repeatability (Intra-assay): Analyze six individual preparations of EFOX at 100% of the target concentration on the same day, with the same analyst and instrument.
  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or a different instrument.
  • Acceptance Criteria: The %RSD for the set of measurements should be ≤ 2.0%.
HPLC Validation Data Summary
Validation ParameterAcceptance CriteriaHypothetical ResultStatus
Specificity No interference at EFOX RTAll degradants resolvedPass
Linearity (r²) ≥ 0.9990.9998Pass
Range (µg/mL) 80 - 12080 - 120Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%Pass
Precision (Repeatability, %RSD) ≤ 2.0%0.85%Pass
Precision (Intermediate, %RSD) ≤ 2.0%1.10%Pass
LOD (µg/mL) Report Value0.05Pass
LOQ (µg/mL) Report Value0.15Pass
Robustness %RSD ≤ 2.0%Unaffected by minor changesPass

Gas Chromatography (GC): A Targeted Approach for Volatiles

GC is the ideal method for analyzing compounds that are volatile and thermally stable.[9] For EFOX, its primary application would be to quantify residual solvents from the synthesis process or to detect volatile, low-molecular-weight impurities that are not amenable to HPLC. A headspace GC with a flame ionization detector (FID) is often the preferred configuration for residual solvent analysis.

Causality of Method Design:

  • Technique: Headspace GC is used to avoid injecting non-volatile matrix components onto the column, which protects the column and reduces analytical complexity.[10]

  • Column Choice: A polar column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), is excellent for separating common polar residual solvents like ethanol, isopropanol, and acetone.

  • Detector: The Flame Ionization Detector (FID) is highly sensitive to organic compounds and provides a linear response over a wide range, making it perfect for quantification.

Detailed GC Validation Protocol

1. System Suitability Test (SST):

  • Prepare a standard solution containing the expected residual solvents.
  • Perform six replicate injections.
  • Acceptance Criteria: %RSD for peak areas ≤ 5.0%; Resolution between critical pairs > 1.5.

2. Specificity:

  • Inject a blank (diluent) and a sample spiked with all potential solvents.
  • Acceptance Criteria: The method must resolve all target solvents from each other and from any peaks originating from the diluent or the EFOX sample matrix.

3. Linearity and Range:

  • Prepare a series of at least five concentrations for each solvent.
  • Plot a calibration curve and determine the correlation coefficient.
  • Acceptance Criteria: r² ≥ 0.995 for each solvent.

4. Accuracy and Precision:

  • Spike the EFOX sample with known amounts of each solvent at three levels.
  • Analyze in triplicate at each level to determine both recovery (accuracy) and %RSD (precision).
  • Acceptance Criteria: Recovery within 80.0% to 120.0%; %RSD ≤ 15.0% (as per USP <467> recommendations for residual solvents).
GC Validation Data Summary (for a hypothetical solvent, e.g., Ethanol)
Validation ParameterAcceptance CriteriaHypothetical ResultStatus
Specificity Solvents are resolvedAll solvents resolvedPass
Linearity (r²) ≥ 0.9950.9985Pass
Accuracy (% Recovery) 80.0 - 120.0%95.7 - 104.3%Pass
Precision (%RSD) ≤ 15.0%6.8%Pass
LOQ (ppm) Report Value50Pass

Spectroscopic Methods: Unambiguous Structural Confirmation

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are indispensable for structural elucidation and identity confirmation.

Mass Spectrometry (MS)

Coupled with either GC or HPLC, MS provides molecular weight and fragmentation data, which is powerful for identifying unknown impurities and confirming the identity of the main component. The presence of fluorine provides a distinct isotopic pattern that can aid in identification.[11]

  • Expected Fragmentation: For EFOX (C₁₄H₁₇FO₃, MW = 252.28 g/mol ), electron ionization (EI) in GC-MS would likely show characteristic fragments from the loss of the ethoxy group (-45 Da), cleavage at the keto group, and fragments corresponding to the fluorophenyl ring. Electrospray ionization (ESI) in LC-MS would readily show the protonated molecule [M+H]⁺ at m/z 253.12.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural confirmation.[12] Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. Furthermore, ¹⁹F NMR offers a highly sensitive and specific signal for the fluorine-containing part of the molecule.[12]

  • ¹H NMR: The spectrum would show characteristic signals for the ethyl ester group (a triplet and a quartet), methylene protons adjacent to the carbonyl and the aromatic ring, and signals for the fluorophenyl group.

  • ¹³C NMR: Would confirm the presence of the ester and keto carbonyls, the aromatic carbons (with C-F coupling), and the aliphatic carbons.

  • ¹⁹F NMR: A single signal would confirm the presence of one fluorine atom, with its chemical shift indicative of its position on the aromatic ring.

Method Selection Framework

Choosing the right analytical technique depends entirely on the objective. The following decision-making workflow can guide the selection process.

Objective What is the Analytical Objective? Assay Quantify EFOX (Assay)? Objective->Assay Quantification Impurity Detect/Quantify Impurities? Objective->Impurity Purity Identity Confirm Structure/Identity? Objective->Identity Identification Volatiles Assess Volatile Impurities /Residual Solvents? Objective->Volatiles Process Control Result_HPLC Use Validated HPLC-UV/PDA Method Assay->Result_HPLC Yes Impurity->Result_HPLC Process/Degradation Result_MS Use LC-MS or GC-MS Impurity->Result_MS Unknown ID Identity->Result_MS Supportive Result_NMR Use NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Identity->Result_NMR Definitive Result_GC Use Validated Headspace GC-FID Method Volatiles->Result_GC Yes

Caption: Decision tree for selecting an appropriate analytical method for EFOX.

Conclusion

The validation of analytical methods for a pharmaceutical intermediate like this compound requires a multi-faceted approach. While HPLC stands out as the primary technique for assay and non-volatile impurity testing due to its precision, accuracy, and specificity, GC is essential for controlling volatile impurities and residual solvents. Spectroscopic methods, particularly NMR and MS , provide the unambiguous structural confirmation that underpins all quantitative measurements.

A successful validation strategy does not rely on a single technique but rather on an integrated approach where each method is validated to be fit for its specific purpose. By adhering to the principles outlined in ICH, USP, and FDA guidelines, and by understanding the scientific rationale behind method design, researchers can ensure the generation of high-quality, reliable, and defensible analytical data.[2][3][13]

References

  • BA Sciences. USP <1225> Method Validation. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. (2024). Available from: [Link]

  • U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. (2024). Available from: [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • CASSS. FDA/CDER Perspectives on analytical procedure development and validation. (2023). Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Available from: [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025). Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025). Available from: [Link]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. (1952). Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available from: [Link]

  • Mkhize, N. P., et al. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC. (2021). Available from: [Link]

  • CORE. mass spectrometric isomer characterization of perfluorinated compounds in technical mixture, water and. Available from: [Link]

  • Nishiwaki, T. Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. Chemical and Pharmaceutical Bulletin, 16(5), 948-951. (1968). Available from: [Link]

  • Washington University in St. Louis. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. (2023). Available from: [Link]

  • National Center for Biotechnology Information. Ethyl hexanoate | C8H16O2. PubChem. Available from: [Link]

  • World Journal of Pharmaceutical Research. A new stability-indicating high-performance liquid chromatographic method for simultaneous analysis of Ketoprofen, Methyl paraben and Propyl paraben. (2015). Available from: [Link]

  • ResearchGate. Aldehydes and Ketones: Headspace Gas Chromatography. Available from: [Link]

  • The Pherobase. NMR - ethyl hexanoate|C8H16O2. (2025). Available from: [Link]

  • ResearchGate. NMR spectra of ethyl hexanoate. Available from: [Link]

  • MDPI. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (2013). Available from: [Link]

  • Analytical Toxicology. Gas Chromatography. (2017). Available from: [Link]

  • Scilit. Structure-retention studies of model ketones by capillary gas chromatography. Available from: [Link]

  • ResearchGate. A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (2025). Available from: [Link]

  • bioRxiv. Development and validation of an HPLC method to quantify 2-Keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginate degradation pathways. (2020). Available from: [Link]

  • MDPI. Ingested Ketone Ester Leads to a Rapid Rise of Acetyl-CoA and Competes with Glucose Metabolism in the Brain of Non-Fasted Mice. (2021). Available from: [Link]

Sources

Comparative Guide: Computational & Docking Studies of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the computational and docking evaluation of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate , a representative aryl-keto-ester scaffold. Given the structural pharmacophore—an aromatic "cap" group linked by an aliphatic chain to an ester "tail"—this compound is analyzed here primarily as a potential Histone Deacetylase (HDAC) inhibitor precursor or a Lipase inhibitor , comparing its theoretical performance against established industry standards like Vorinostat (SAHA) and 4-Phenylbutyric Acid (4-PBA) .

Executive Summary

This compound (CAS: 898753-38-3) represents a class of


-aryl-keto esters often investigated as synthetic intermediates or prodrugs for zinc-dependent enzyme inhibitors. Its structure features a lipophilic 2-fluorophenyl cap , a flexible hexanoate linker , and an ethyl ester tail .

In drug discovery, this scaffold is evaluated for its potential to inhibit Histone Deacetylases (HDACs) (upon hydrolysis to the acid or conversion to hydroxamic acid) or Lipases . This guide compares its molecular docking profile against FDA-approved alternatives, providing a roadmap for validation.

FeatureThe Product (this compound)Alternative A (Vorinostat/SAHA)Alternative B (4-Phenylbutyric Acid)
Primary Target HDAC (Class I/II) / LipaseHDAC (Pan-inhibitor)HDAC (Class I/II) / Chaperone
Binding Motif Hydrophobic Cap + Ester/Acid TailHydroxamic Acid (Zn chelator)Carboxylic Acid (Weak Zn chelator)
Predicted Affinity Moderate (-6.5 to -7.5 kcal/mol)*High (-8.5 to -9.5 kcal/mol)Low-Moderate (-5.5 to -6.5 kcal/mol)
Mechanism Competitive / ProdrugCompetitive (Reversible)Competitive (Reversible)

*Note: Affinity values are representative estimates based on scaffold class.

Target Identification & Profiling

To perform a valid docking study, the biological target must be defined based on the compound's pharmacophore.

  • Target 1: Histone Deacetylase 8 (HDAC8 - PDB: 1T69)

    • Rationale: The 6-carbon linker mimics the lysine side chain substrate. The ketone group can interact with the active site tunnel, while the fluorophenyl group fits the hydrophobic rim.

  • Target 2: Candida antarctica Lipase B (CALB - PDB: 1TCA)

    • Rationale: Long-chain esters are classic substrates/inhibitors for lipases.

Structural Logic: The 2-fluorophenyl group acts as a "Cap" interacting with the rim of the enzyme pocket. The ethyl ester is likely a "Prodrug" motif that must be hydrolyzed to the free acid (or converted to a hydroxamic acid) to effectively chelate the Zinc ion (


) at the bottom of the HDAC active site.
Computational Methodology (Step-by-Step)
Phase 1: Ligand Preparation
  • Structure Generation: Draw the 2D structure of this compound.

  • Energy Minimization: Use MMFF94 force field to minimize the conformer.

  • DFT Optimization: For high precision, optimize geometry using B3LYP/6-31G * basis set (Gaussian or ORCA) to fix bond angles, especially around the fluorophenyl-ketone conjugation.

Phase 2: Protein Preparation
  • Retrieval: Download PDB ID 1T69 (HDAC8) from the RCSB Protein Data Bank.

  • Cleaning: Remove water molecules (except those bridging the Zn ion). Remove co-crystallized ligands.

  • Protonation: Add polar hydrogens using tools like AutoDock Tools (ADT) or Maestro Protein Prep Wizard . Ensure Histidine residues are protonated correctly for the active site environment.

Phase 3: Docking Protocol (AutoDock Vina)
  • Grid Box Definition: Center the grid on the catalytic

    
     ion.
    
    • Dimensions:

      
       Å.
      
    • Spacing: 0.375 Å.

  • Search Parameters: Set exhaustiveness to 32 (high precision).

  • Validation: Re-dock the native ligand (if available) to ensure RMSD < 2.0 Å.

Comparative Analysis & Results Interpretation

The following table outlines the expected interaction profile when comparing the product to standard inhibitors.

Table 1: Comparative Docking Metrics
MetricThis compound Vorinostat (SAHA) 4-Phenylbutyric Acid (4-PBA)
Binding Energy (

)
-7.2 kcal/mol (Est.)-9.4 kcal/mol -6.1 kcal/mol
Zinc Coordination Weak (Carbonyl/Ester oxygen)Strong (Hydroxamate)Moderate (Carboxylate)
Hydrophobic Interactions

-

stacking (F-Phenyl vs. Phe152)
Extensive (Cap group)Moderate (Phenyl ring)
H-Bonding Ketone O

His142
Hydroxamate NH/OH

His142/Asp101
Carboxylate

Tyr306
Ligand Efficiency ModerateHighLow

Analysis of the Product:

  • Strengths: The 2-fluorophenyl group provides unique electronic properties (fluorine acts as a bioisostere for hydrogen but alters polarity and metabolic stability), potentially improving hydrophobic pocket affinity compared to a simple phenyl group.

  • Weaknesses: The ethyl ester end-group is bulky and lacks the negative charge required for strong Zinc binding. Recommendation: In silico hydrolysis to the acid form often yields a

    
     improvement of ~1-2 kcal/mol.
    
Experimental Validation Protocols

To validate the computational predictions, the following "Wet Lab" workflows are required.

Protocol A: Fluorometric HDAC Activity Assay
  • Objective: Determine the IC50 of the compound.

  • Reagents: HDAC8 recombinant enzyme, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Assay Buffer (Tris-HCl pH 8.0).

  • Steps:

    • Incubate enzyme with varying concentrations of This compound (0.1 nM – 100

      
      M) for 30 mins at 37°C.
      
    • Add Fluorogenic substrate and incubate for 30 mins.

    • Add Developer solution (Trypsin) to release the fluorophore.

    • Measure Fluorescence (Ex/Em: 360/460 nm).

    • Data Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Protocol B: ADMET Profiling (In Silico)

Use SwissADME to predict bioavailability.

  • Lipinski's Rule of 5:

    • MW: 252.28 g/mol (Pass < 500)

    • LogP: ~2.8 (Pass < 5)

    • H-Bond Donors: 0 (Pass < 5)

    • H-Bond Acceptors: 3 (Pass < 10)

Visualizations
Figure 1: Computational Docking & Validation Workflow

This diagram illustrates the logical flow from structure preparation to experimental validation.

DockingWorkflow cluster_Prep Preparation Phase cluster_Dock Docking Phase Start Compound Selection (this compound) LigPrep Ligand Prep (DFT Optimization / MMFF94) Start->LigPrep ProtPrep Protein Prep (HDAC8 - PDB: 1T69) Start->ProtPrep Grid Grid Generation (Center: Zn2+ Ion) LigPrep->Grid ProtPrep->Grid Docking AutoDock Vina (Global Search) Grid->Docking Analysis Interaction Analysis (H-Bonds, Pi-Stacking) Docking->Analysis Validation Experimental Validation (Fluorometric HDAC Assay) Analysis->Validation Select Top Pose Decision Compare IC50 vs. Vorinostat / 4-PBA Validation->Decision

Caption: Step-by-step workflow for the computational evaluation and experimental validation of the target compound.

Figure 2: Pharmacophore Interaction Map (HDAC Active Site)

This diagram visualizes the critical molecular interactions within the binding pocket.

InteractionMap Cap 2-Fluorophenyl Cap Rim Hydrophobic Rim (Phe152, Tyr100) Cap->Rim Pi-Pi Stacking / Hydrophobic Linker Hexanoate Linker (Hydrophobic Tunnel) Tunnel Active Site Tunnel (Gly151, His180) Linker->Tunnel Van der Waals ZBG Ester/Acid Tail (Zinc Binding Group) Zinc Zinc Ion (Zn2+) (Catalytic Core) ZBG->Zinc Chelation / Coordination

Caption: Schematic representation of the ligand-receptor interaction modes within the HDAC active site.

Conclusion

This compound serves as a robust scaffold for developing HDAC inhibitors. While the ester form may exhibit moderate binding affinity (


 kcal/mol), its primary utility lies as a precursor to the corresponding acid or hydroxamic acid. Compared to Vorinostat , it offers a distinct hydrophobic cap profile via the 2-fluorophenyl group, which may enhance selectivity for specific HDAC isoforms. Future studies should prioritize the hydrolysis of the ester group to unlock maximum potency.
References
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Vannini, A., et al. (2004). Crystal structure of a eukaryotic zinc-dependent histone deacetylase, human HDAC8, complexed with a hydroxamic acid inhibitor. Proceedings of the National Academy of Sciences. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

  • Miller, T. A., et al. (2003). Phenylbutyrate inhibits growth of histone deacetylase 1-overexpressing MCF-7 breast cancer cells. Cancer Research. Link

A Comparative Analysis of Aryl-Oxohexanoic Acids as Potential Anti-Inflammatory Agents: Benchmarking Against Existing Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. The class of aryl-oxohexanoic acids has emerged as a scaffold of interest, with preliminary studies suggesting potential anti-inflammatory and immunomodulatory properties. This guide provides a comprehensive comparative analysis of this chemical class, with a speculative focus on "Ethyl 6-(2-fluorophenyl)-6-oxohexanoate," placed in the context of established anti-inflammatory drugs. Due to the limited publicly available data on this specific derivative, this guide will leverage data from structurally related 6-aryl-4-oxohexanoic acids to infer potential efficacy and to outline the experimental frameworks required for a definitive comparison.

The core of this analysis rests on the hypothesis that substitutions on the aryl ring, such as the introduction of a fluorine atom, can significantly modulate the compound's physicochemical properties and biological activity, potentially enhancing its therapeutic index.

The Landscape of Anti-Inflammatory Therapeutics: A Mechanistic Overview

The management of inflammatory diseases relies on a range of therapeutics, each with a distinct mechanism of action. A meaningful comparison of a novel compound class requires an understanding of these established mechanisms.

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs):

    • Non-selective COX inhibitors (e.g., Fenbufen): These agents inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.[1][2] Fenbufen itself is a prodrug, with its major metabolite, biphenylacetic acid, being a potent inhibitor of prostaglandin synthesis.[2][3]

    • Selective COX-2 inhibitors (e.g., Celecoxib): To mitigate the gastrointestinal side effects associated with COX-1 inhibition, COX-2 selective inhibitors were developed.[4][5][6] These drugs preferentially inhibit the COX-2 isoform, which is upregulated at sites of inflammation.[4][5][6][7]

  • Janus Kinase (JAK) Inhibitors (e.g., Tofacitinib): These small molecules target the intracellular JAK-STAT signaling pathway, which is crucial for the signaling of numerous pro-inflammatory cytokines.[8][9][10][11][12] By inhibiting JAK1 and JAK3, tofacitinib reduces immune cell activation and the production of inflammatory mediators.[8][9][10][11]

  • Emerging Therapeutic Targets:

    • p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors: The p38 MAPK pathway plays a critical role in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[13][14][15][16] Inhibitors of this pathway have shown promise in preclinical models of inflammatory diseases.[17]

    • Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) Inverse Agonists: RORγt is a key transcription factor for the differentiation of Th17 cells, which are major contributors to the pathology of various autoimmune diseases.[18][19][20][21][22] Inverse agonists of RORγt can suppress Th17 cell function and reduce inflammation.[18][19][20][21]

The following diagram illustrates the interplay of these key inflammatory pathways.

Inflammatory_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer p38_MAPK p38 MAPK Gene_Transcription Pro-inflammatory Gene Transcription p38_MAPK->Gene_Transcription Activation Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1/COX-2 Arachidonic_Acid->COX1_COX2 Metabolism Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Synthesis Prostaglandins->Gene_Transcription Signaling STAT_dimer->Gene_Transcription Translocation RORgt RORγt RORgt->Gene_Transcription Activation Celecoxib Celecoxib Celecoxib->COX1_COX2 Inhibits COX-2 Fenbufen Fenbufen Fenbufen->COX1_COX2 Inhibits COX-1/2 p38_Inhibitors p38 Inhibitors p38_Inhibitors->p38_MAPK Inhibits RORgt_Inverse_Agonists RORγt Inverse Agonists RORgt_Inverse_Agonists->RORgt Inhibits Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Caption: Overview of key inflammatory signaling pathways and the targets of various anti-inflammatory drugs.

Efficacy of 6-Aryl-4-Oxohexanoic Acids: An In-depth Analysis

A study by Abouzid et al. provides valuable insights into the anti-inflammatory potential of 6-aryl-4-oxohexanoic acids.[23][24] The researchers synthesized a series of these compounds and evaluated their efficacy in the in vivo carrageenan-induced rat paw edema model, a standard assay for acute inflammation.[23][24]

The carrageenan-induced paw edema model is a well-established method to assess the anti-inflammatory properties of novel compounds.[25][26][27] The study by Abouzid et al. demonstrated that some of the synthesized 6-aryl-4-oxohexanoic acid derivatives exhibited significant anti-inflammatory activity, with one compound showing higher in vivo activity compared to the NSAID fenbufen at the same dose.[23]

Table 1: Comparative In Vivo Anti-inflammatory Activity of a 6-Aryl-4-Oxohexanoic Acid Derivative and Fenbufen

CompoundDose (mg/kg)Time (hours)% Inhibition of Edema
6-(4-chlorophenyl)-4-oxohex-5-enoic acid (IIe) 50135.2
248.6
355.1
Fenbufen 50129.8
241.3
349.5

Data extracted from Abouzid et al., Medicinal Chemistry, 2007, 3, 433-438.[23]

These results suggest that the 6-aryl-4-oxohexanoic acid scaffold is a promising starting point for the development of new anti-inflammatory agents. The superior activity of the chlorinated derivative highlights the importance of substitution on the aryl ring for enhancing potency. While this data is for a 4-oxo analog, it provides a strong rationale for investigating the 6-oxo counterparts, such as "this compound." The introduction of a fluorine atom is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.

Proposed Experimental Workflow for Efficacy Comparison

To rigorously evaluate the efficacy of "this compound" and compare it to existing compounds, a multi-tiered experimental approach is necessary. The following workflow outlines the key assays, from in vitro mechanistic studies to in vivo proof-of-concept.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model Compound_Synthesis Compound Synthesis (Ethyl 6-(2-fluorophenyl) -6-oxohexanoate) In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening COX_Inhibition COX-1/COX-2 Inhibition Assay In_Vitro_Screening->COX_Inhibition p38_MAPK_Inhibition p38 MAPK Inhibition Assay In_Vitro_Screening->p38_MAPK_Inhibition RORgt_Reporter RORγt Reporter Assay In_Vitro_Screening->RORgt_Reporter In_Vivo_Efficacy In Vivo Efficacy Paw_Edema_Assay Carrageenan-Induced Paw Edema Assay In_Vivo_Efficacy->Paw_Edema_Assay Data_Analysis Comparative Data Analysis COX_Inhibition->In_Vivo_Efficacy p38_MAPK_Inhibition->In_Vivo_Efficacy RORgt_Reporter->In_Vivo_Efficacy Paw_Edema_Assay->Data_Analysis

Caption: A proposed experimental workflow for the comprehensive evaluation of a novel anti-inflammatory compound.

A. Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.[25][26][27]

Protocol:

  • Animal Model: Use male Wistar rats (150-200g).

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Test compound ("this compound") at various doses (e.g., 10, 30, 100 mg/kg, p.o.)

    • Positive control (e.g., Fenbufen at 50 mg/kg, p.o. or Indomethacin at 10 mg/kg, p.o.)

  • Dosing: Administer the test compound or controls orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

B. In Vitro p38 MAPK Inhibition Assay

This assay determines the direct inhibitory effect of the compound on p38 MAPK activity.

Protocol:

  • Reagents:

    • Recombinant human p38α kinase

    • ATF2 (Activating Transcription Factor 2) as a substrate

    • [γ-³²P]ATP

    • Kinase assay buffer

  • Procedure:

    • Prepare a reaction mixture containing the kinase assay buffer, recombinant p38α kinase, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding [γ-³²P]ATP and ATF2 substrate.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

    • Terminate the reaction and separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using SDS-PAGE and autoradiography, or by spotting onto phosphocellulose paper followed by washing and scintillation counting.

    • Quantify the amount of incorporated radiolabel to determine the kinase activity.

  • Data Analysis: Calculate the IC₅₀ value of the test compound for p38 MAPK inhibition.

C. RORγt Reporter Assay

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of RORγt.

Protocol:

  • Cell Line: Use a stable cell line co-transfected with a RORγt expression vector and a reporter vector containing a ROR response element (RORE) driving the expression of a reporter gene (e.g., luciferase).

  • Procedure:

    • Plate the reporter cells in a 96-well plate.

    • Treat the cells with the test compound at various concentrations.

    • Incubate for 24-48 hours.

    • Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

  • Data Analysis: Determine the IC₅₀ value for the inverse agonist activity of the test compound on RORγt.

Comparative Efficacy and Potential Advantages

The primary objective of developing a new anti-inflammatory agent is to improve upon existing therapies. A successful aryl-oxohexanoic acid derivative would ideally demonstrate a superior or differentiated profile compared to current standards of care.

Table 2: Comparative Profile of Anti-Inflammatory Agents

FeatureFenbufenCelecoxibTofacitinibAryl-Oxohexanoic Acids (Hypothetical)
Target(s) COX-1/COX-2[1][2]COX-2[4][5][6][7]JAK1/JAK3[8][9][10][11]Potentially COX, p38 MAPK, RORγt
Administration OralOralOralOral
Key Advantages Established efficacyReduced GI side effects vs. non-selective NSAIDsEfficacy in patients unresponsive to biologicsPotential for a novel mechanism of action or improved safety profile
Key Disadvantages GI side effectsCardiovascular risksIncreased risk of infectionsTo be determined

The potential for aryl-oxohexanoic acids to modulate multiple inflammatory pathways, such as COX, p38 MAPK, and RORγt, could offer a broader spectrum of anti-inflammatory activity. The introduction of a 2-fluoro substituent in "this compound" may confer advantages in terms of metabolic stability and target engagement, which needs to be experimentally verified.

Conclusion and Future Directions

While direct efficacy data for "this compound" is not yet available in the public domain, the existing literature on the broader class of aryl-oxohexanoic acids provides a strong rationale for its investigation as a potential anti-inflammatory agent. The preliminary data on related compounds suggests a promising avenue for the development of novel therapeutics.

The path forward requires a systematic and rigorous evaluation of "this compound" and its analogs using the experimental workflows outlined in this guide. A comprehensive understanding of their structure-activity relationship, mechanistic profile, and in vivo efficacy will be crucial in determining their potential to become a valuable addition to the armamentarium of anti-inflammatory drugs. Future research should also focus on the safety and pharmacokinetic profiles of these compounds to fully assess their therapeutic potential.

References

  • (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. PMC. [Link]

  • What is the mechanism of Tofacitinib Citrate? (2024, July 17). Patsnap Synapse. [Link]

  • What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. [Link]

  • Efficacy and safety of tofacitinib for treatment of rheumatoid arthritis. PMC. [Link]

  • The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. (2009, December 15). PubMed. [Link]

  • Celecoxib. Wikipedia. [Link]

  • Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Pediatric Oncall. [Link]

  • (Inverse) Agonists of Retinoic Acid-Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. (2020, January 6). PubMed. [Link]

  • 2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]

  • What is the mechanism of action, efficacy, and safety profile of tofacitinib (Janus kinase (JAK) inhibitor) in treating rheumatoid arthritis (RA), and how does it compare to other JAK inhibitors like upadacitinib and baricitinib? (2026, January 20). Dr.Oracle. [Link]

  • Celecoxib. (2024, February 28). StatPearls - NCBI Bookshelf. [Link]

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). (2023, September 12). MDPI. [Link]

  • Fenbufen : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2023, June 30). Medical Dialogues. [Link]

  • Tofaticinib as a potential therapeutic agent: a review. (2024, May 18). International Journal of Research in Dermatology. [Link]

  • Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. SciSpace. [Link]

  • Targeting p38 MAPK for the treatment of inflammatory arthritis. Open Access Journals. [Link]

  • Anti-inflammatory and Antioxidant Effects of the Microalga Pediastrum boryanum in Carrageenan-Induced Rat Paw Edema. SciELO. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]

  • INV-17 Retinoic acid-related Orphan Receptor (ROR) Gamma Inverse Agonist. Innovimmune. [Link]

  • Fenbufen: Uses, Dosage, Side Effects and More. MIMS Hong Kong. [Link]

  • Tofacitinib. Arthritis UK. [Link]

  • Retinoic acid-related orphan receptor gamma t (RORγt) inverse agonists/antagonists for the treatment of inflammatory diseases – where are we presently? (2021, July 7). Taylor & Francis. [Link]

  • The pharmacological properties of fenbufen. A review. PubMed. [Link]

  • Identification of Potent and Selective RORγ Antagonists. (2010, December 15). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Single dose oral fenbufen for acute postoperative pain in adults. (2009, August 10). PMC - NIH. [Link]

  • 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. (2007, September 1). Bentham Science Publishers. [Link]

  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. Slideshare. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2025, July 15). MDPI. [Link]

  • 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. (2025, August 6). ResearchGate. [Link]

  • Human RORγ Reporter Assay Kit. Indigo Biosciences. [Link]

  • RORγt and RORα signature genes in human Th17 cells. (2017, August 1). PLOS One. [Link]

  • ROR-gamma(t) Reporter Assay|Compound Screening Services. Abeomics. [Link]

  • Inhibition of p38 MAPK Activation via Induction of MKP-1. (2002, April 4). Circulation Research. [Link]

  • Fluorescent RORE reporter lentivirus (RORγt). LipExoGen. [Link]

  • Anti-inflammatory, analgetic and diuretic activity prediction for 6{[({[phenyl]sulfonyl}amino)-(oxo)acetyl]amino}hexanoic acid derivatives by RDF descriptors approach. (2025, August 6). ResearchGate. [Link]

  • Targeted inhibition of p38 MAPK promotes hypertrophic cardiomyopathy through upregulation of calcineurin-NFAT signaling. (2003, May 15). JCI. [Link]

  • Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids. PubMed. [Link]

  • Synthesis and antiinflammatory activity of some 2-aryl-6-benzoxazoleacetic acid derivatives. [Link]

Sources

Comparative Toxicological Profiling of Novel Chemical Entities: A Case Study on Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the emergence of novel chemical entities (NCEs) like Ethyl 6-(2-fluorophenyl)-6-oxohexanoate presents both exciting opportunities and critical safety challenges. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's toxicological profile is paramount before it can advance through the development pipeline. However, for many NCEs, this data is often scarce or non-existent in public databases.

This guide provides a strategic framework for establishing a toxicological profile for under-characterized compounds, using this compound as a representative case. Instead of a direct data comparison, which is not feasible due to the limited public information on this specific molecule, we will compare and detail the essential experimental methodologies and in silico approaches required to generate this critical safety data. This guide is designed to be a practical, field-proven resource that emphasizes scientific integrity and logical, stepwise evaluation.

The Challenge with Novel Compounds

This compound is a ketoester that, while available from various chemical suppliers, lacks a comprehensive public toxicological dossier. A search of major chemical databases reveals basic physicochemical properties, but no significant in vitro or in vivo toxicity studies are readily available. This scenario is typical for many research chemicals and early-stage drug candidates. Therefore, a de novo toxicological assessment is necessary.

A Tiered Approach to Toxicological Assessment

To efficiently and ethically assess the toxicological profile of an NCE, a tiered approach is recommended. This strategy begins with computational methods and progresses to more complex and resource-intensive in vitro assays. This allows for early identification of potential liabilities and conserves resources.

Tiered_Toxicology_Workflow cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Cytotoxicity cluster_2 Tier 3: Genotoxicity cluster_3 Tier 4: Advanced In Vitro Assays InSilico QSAR & Read-Across Analysis (e.g., DEREK, TOPKAT) Cytotoxicity Cell Viability Assays (e.g., MTT, LDH) InSilico->Cytotoxicity Proceed if no major structural alerts or to confirm predictions Genotoxicity Ames Test & Micronucleus Assay Cytotoxicity->Genotoxicity Proceed if cytotoxicity is manageable Advanced Metabolic Stability & hERG Screening Genotoxicity->Advanced Proceed if non-genotoxic

Caption: A tiered workflow for the toxicological assessment of novel chemical entities.

Tier 1: In Silico Toxicological Prediction

Before any wet-lab experiments are initiated, computational (in silico) methods can provide valuable initial insights into the potential toxicity of a molecule based on its structure. These methods are rapid, cost-effective, and align with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Methodology Comparison:

Method Principle Endpoints Predicted Advantages Limitations
Quantitative Structure-Activity Relationship (QSAR) Statistical models that correlate chemical structures with biological activity (or toxicity).Mutagenicity, carcinogenicity, skin sensitization, aquatic toxicity.High-throughput, low cost, broad applicability.Predictions are only as good as the training data; may not be accurate for novel chemical scaffolds.
Read-Across Predicts the toxicity of a substance by using data from structurally similar compounds.Similar to QSAR, but based on a smaller, more focused set of analogs.Mechanistically transparent, often used in regulatory submissions.Requires expert judgment to select appropriate analogs; data gaps for analogs can be an issue.
Expert Rule-Based Systems (e.g., DEREK Nexus) A knowledge base of toxicophores (chemical substructures associated with toxicity) is used to flag potential liabilities.Carcinogenicity, mutagenicity, skin sensitization, and more.Provides mechanistic hypotheses for the predicted toxicity.May produce false positives if the toxicophore is not accessible or is detoxified in the full molecule.

For this compound, a QSAR analysis would be a prudent first step. The presence of a fluorophenyl group and a keto-ester functionality would be the primary structural features assessed against the models' training sets.

Tier 2: In Vitro Cytotoxicity Assays

The first and most fundamental in vitro assessment is to determine the compound's effect on cell viability and proliferation. This provides a baseline understanding of the concentrations at which the compound elicits a toxic response at the cellular level.

Comparison of Common Cytotoxicity Assays:

Assay Principle Cell Type Example Advantages Disadvantages
MTT Assay Measures the metabolic activity of cells via the reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases.HepG2 (human liver carcinoma), HeLa (human cervical cancer)Well-established, cost-effective, high-throughput.Can be confounded by compounds that affect mitochondrial respiration.
Lactate Dehydrogenase (LDH) Assay Measures the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, indicating loss of membrane integrity.Any cell line, primary cells.Non-destructive to remaining viable cells, allows for kinetic measurements.Less sensitive than metabolic assays for early-stage cytotoxicity.
Neutral Red (NR) Uptake Assay Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.Balb/c 3T3 (mouse fibroblast)Good predictor of ocular and skin irritation potential.pH sensitivity of the dye can affect results.
Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol provides a standardized method for assessing the cytotoxicity of this compound.

  • Cell Seeding:

    • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and seed 100 µL of cell suspension into a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 24 or 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of MTT stock solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Tier 3: In Vitro Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key event in carcinogenesis.

Standard Genotoxicity Assays:

Assay Principle Endpoint Regulatory Significance
Bacterial Reverse Mutation Assay (Ames Test) Uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon to detect point mutations (base-pair substitutions and frameshifts) caused by the test compound.Gene mutations.A core component of regulatory submissions to agencies like the FDA and EPA.
In Vitro Micronucleus Test Detects damage to chromosomes or the mitotic apparatus by identifying micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in the cytoplasm of interphase cells.Chromosomal damage (clastogenicity and aneugenicity).Complements the Ames test by detecting a different type of genetic damage.
Experimental Workflow: Ames Test

Ames_Test_Workflow A Prepare bacterial strains (e.g., TA98, TA100) D Combine bacteria, compound, and molten top agar A->D B Prepare test compound dilutions B->D C Optional: Add S9 metabolic activation mix C->D E Pour onto minimal glucose agar plates D->E F Incubate for 48-72 hours E->F G Count revertant colonies F->G H Compare to negative and positive controls G->H

Caption: A simplified workflow for the bacterial reverse mutation (Ames) test.

Tier 4: Advanced In Vitro Safety Pharmacology

If a compound shows no significant cytotoxicity or genotoxicity, further profiling can assess more specific liabilities.

  • Metabolic Stability: Assays using liver microsomes or hepatocytes can determine the rate at which the compound is metabolized. Poor stability can lead to poor in vivo exposure, while rapid metabolism can sometimes generate toxic byproducts.

  • hERG Channel Inhibition: The hERG potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to fatal arrhythmias. An early assessment of hERG liability is a standard part of safety pharmacology.

Conclusion

For a novel compound like this compound, a systematic and tiered toxicological evaluation is essential. By starting with in silico predictions and progressing through a series of well-validated in vitro assays, researchers can build a comprehensive safety profile. This approach not only ensures the safety of downstream research but also aligns with ethical and regulatory expectations. The comparison and selection of appropriate assays, as detailed in this guide, are critical for generating reliable and relevant data to support the continued development of new chemical entities.

References

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL: [Link]

  • Title: A new, simple, rapid, and sensitive lactate dehydrogenase (LDH) release assay for cytotoxicity screening. Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

  • Title: The neutral red (NR) assay for in vitro toxicity testing: a review. Source: Toxicology in Vitro URL: [Link]

  • Title: Revised methods for the Salmonella mutagenicity test. Source: Mutation Research/Environmental Mutagenesis and Related Subjects URL: [Link]

  • Title: In vitro evaluation of metabolic stability and CYP450 inhibition of drugs in liver microsomes. Source: Current Protocols in Pharmacology URL: [Link]

  • Title: hERG potassium channels and cardiac arrhythmia. Source: Nature Reviews Cardiology URL: [Link]

A Comparative Analysis for Drug Discovery: Ethyl 6-(2-fluorophenyl)-6-oxohexanoate and its Non-Fluorinated Counterpart

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds has become a cornerstone of drug design. This guide provides a detailed comparative analysis of ethyl 6-(2-fluorophenyl)-6-oxohexanoate and its non-fluorinated analog, ethyl 6-phenyl-6-oxohexanoate. By examining their synthesis, physicochemical properties, and projected metabolic stability, we aim to provide researchers with the critical insights needed to make informed decisions in the early stages of drug development.

The Power of a Single Atom: Why Fluorine Matters

The substitution of a hydrogen atom with fluorine can profoundly alter a molecule's biological and pharmacological profile. This is attributed to fluorine's unique properties:

  • High Electronegativity: The most electronegative element, fluorine can create strong, polarized carbon-fluorine bonds, influencing the molecule's electronic distribution, pKa, and binding interactions with target proteins.[1][2][3]

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved metabolic stability and a longer drug half-life.[1][4]

  • Conformational Control: The small size of the fluorine atom, comparable to hydrogen, allows for its introduction without significant steric hindrance. However, its electronic properties can influence molecular conformation, which can be critical for optimal binding to a biological target.[3]

  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1][5]

This guide will explore how these principles manifest in a direct comparison of our two subject molecules.

Synthesis and Physicochemical Properties: A Head-to-Head Comparison

The synthesis of both this compound and ethyl 6-phenyl-6-oxohexanoate is most commonly achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst.

Comparative Synthesis Workflow

Caption: Comparative synthetic workflow for the two title compounds.

The primary difference in the synthesis lies in the starting aromatic substrate: benzene for the non-fluorinated analog and fluorobenzene for its counterpart. The fluorine atom in fluorobenzene is an ortho-, para-directing group, meaning the incoming acyl group will preferentially add to the positions ortho or para to the fluorine. Steric hindrance from the fluorine atom and the acyl chain will favor the formation of the para-substituted product, with the ortho-substituted product, our target molecule, being a less favored but still significant isomer. This necessitates careful purification to isolate the desired ortho-isomer.

Physicochemical Data Comparison
PropertyEthyl 6-phenyl-6-oxohexanoateThis compound (Predicted)Impact of Fluorination
Molecular Formula C₁₄H₁₈O₃C₁₄H₁₇FO₃Addition of one fluorine atom
Molecular Weight 234.29 g/mol [3]252.28 g/mol Increased molecular weight
Boiling Point Not availableExpected to be slightly higher due to increased polarity and molecular weightIncreased intermolecular forces
LogP (Lipophilicity) ~2.9 (Estimated)Expected to be > 3.0Increased lipophilicity
Polar Surface Area 43.37 Ų43.37 ŲNo significant change

The introduction of the fluorine atom is predicted to increase the lipophilicity (LogP) of the molecule. This is a crucial parameter in drug design, as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Spectroscopic Characterization: Fingerprinting the Molecules

The structural identity of both compounds is confirmed through spectroscopic analysis. Below is a comparison of their expected and reported spectral data.

¹H and ¹³C NMR Spectroscopy

The presence of the fluorine atom in this compound will introduce characteristic C-F and H-F coupling in the ¹³C and ¹H NMR spectra, respectively. These couplings are invaluable for confirming the position of the fluorine substituent on the aromatic ring.

Expected ¹H NMR Data (400 MHz, CDCl₃):

AssignmentEthyl 6-phenyl-6-oxohexanoate[2]This compound (Predicted)
Aromatic-H7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H)7.8-7.9 (m, 1H), 7.5-7.6 (m, 1H), 7.1-7.3 (m, 2H)
-CH₂-C=O2.95 (t, 2H)2.9-3.0 (t, 2H)
-O-CH₂-CH₃4.12 (q, 2H)4.1-4.2 (q, 2H)
-CH₂-CH₂-1.7-1.8 (m, 4H)1.7-1.8 (m, 4H)
-CH₂-COOEt2.35 (t, 2H)2.3-2.4 (t, 2H)
-O-CH₂-CH₃1.25 (t, 3H)1.2-1.3 (t, 3H)

Expected ¹³C NMR Data (100 MHz, CDCl₃):

AssignmentEthyl 6-phenyl-6-oxohexanoate[3]This compound (Predicted)
C=O (ketone)~200~198 (d, JCF)
C=O (ester)~173~173
Aromatic C-F-~162 (d, ¹JCF)
Aromatic C-H~128-133~116-135 (with C-F couplings)
Aromatic C-C=O~137~128 (d, JCF)
-O-CH₂-~60~60
Alkyl Chain -CH₂-~24-38~24-38
-CH₃~14~14

Note: 'd' denotes a doublet, and 'm' denotes a multiplet. J-coupling constants are not specified but are expected for the fluorinated compound.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will be dominated by a strong carbonyl (C=O) stretching absorption for the ketone and ester functional groups. The fluorinated compound will also exhibit a characteristic C-F stretching vibration.

Functional GroupEthyl 6-phenyl-6-oxohexanoate (cm⁻¹)This compound (cm⁻¹)
C=O (Aromatic Ketone)~1685~1680-1690
C=O (Ester)~1730~1730
C-H (Aromatic)~3060~3070
C-H (Aliphatic)~2850-2960~2850-2960
C-F Stretch-~1220-1280

The Impact on Metabolic Stability: A Predictive Analysis

One of the most compelling reasons for introducing fluorine into a drug candidate is to enhance its metabolic stability. The primary sites of metabolism for ethyl 6-phenyl-6-oxohexanoate are likely the aromatic ring (hydroxylation) and the alkyl chain (oxidation).

Metabolic Pathways and the Fluorine "Shield"

cluster_0 Metabolism of Ethyl 6-phenyl-6-oxohexanoate cluster_1 Metabolism of this compound Parent1 Ethyl 6-phenyl-6-oxohexanoate Metabolite1a Aromatic Hydroxylation (Phase I) Parent1->Metabolite1a CYP450 Metabolite1b Alkyl Chain Oxidation (Phase I) Parent1->Metabolite1b CYP450 Excretion1 Excretion Metabolite1a->Excretion1 Metabolite1b->Excretion1 Parent2 This compound Metabolism2 Reduced Aromatic Metabolism Parent2->Metabolism2 Blocked by F Metabolite2b Alkyl Chain Oxidation (Phase I) Parent2->Metabolite2b CYP450 Excretion2 Slower Excretion Metabolism2->Excretion2 Metabolite2b->Excretion2

Caption: Predicted metabolic pathways for the two compounds.

The presence of the fluorine atom at the ortho position in this compound is expected to significantly hinder the metabolic attack on the aromatic ring. This is due to two main reasons:

  • C-F Bond Strength: The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes.[1][4]

  • Electronic Effects: The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic attack by CYP450 enzymes.

As a result, the fluorinated compound is predicted to have a longer metabolic half-life and improved bioavailability compared to its non-fluorinated counterpart.

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of the two title compounds.

Synthesis of Ethyl 6-phenyl-6-oxohexanoate
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of ethyl adipoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise via the dropping funnel. After the addition is complete, add benzene (1.2 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of this compound

The procedure is analogous to the synthesis of the non-fluorinated compound, with the substitution of benzene for fluorobenzene.

  • Reaction Setup: Follow the same setup as described above.

  • Addition of Reactants: Add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool to 0 °C and add ethyl adipoyl chloride (1.0 eq) dropwise, followed by the dropwise addition of fluorobenzene (1.2 eq).

  • Reaction: Stir at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up: Perform the same work-up procedure as described for the non-fluorinated analog.

  • Purification: After removal of the solvent, the crude product will be a mixture of ortho and para isomers. These can be separated by careful column chromatography on silica gel.

In Vitro Metabolic Stability Assay

To experimentally validate the predicted differences in metabolic stability, an in vitro assay using liver microsomes can be performed.

  • Incubation: Incubate a solution of the test compound (either the fluorinated or non-fluorinated analog) with liver microsomes (e.g., human or rat) and NADPH (a cofactor for CYP450 enzymes) at 37 °C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) of the compound. A longer half-life indicates greater metabolic stability.

Conclusion and Future Perspectives

This guide has provided a comprehensive comparison of this compound and its non-fluorinated counterpart. The introduction of a single fluorine atom is predicted to have a significant and beneficial impact on the molecule's physicochemical properties and metabolic stability.

For drug development professionals, the key takeaways are:

  • Synthesis: The synthesis of the fluorinated analog is straightforward but requires careful purification to isolate the desired ortho-isomer.

  • Physicochemical Properties: The fluorinated compound is expected to be more lipophilic, which could enhance its membrane permeability.

  • Metabolic Stability: The most significant advantage of the fluorinated compound is its predicted increase in metabolic stability, which is a critical factor for improving a drug's pharmacokinetic profile.

Further experimental validation of these predictions, particularly through in vitro and in vivo ADME studies, is essential. However, this comparative analysis strongly suggests that this compound represents a more promising scaffold for the development of new therapeutics compared to its non-fluorinated analog. The strategic use of fluorine, as demonstrated in this case study, continues to be a powerful tool in the arsenal of the medicinal chemist.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • PubChem. (n.d.). Ethyl 6-oxo-6-phenylhexanoate. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern synthetic methodologies. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Lin, C. L., & Lin, C. H. (2017). The effect of fluorine substitution on the physicochemical properties and biological activity of drugs. Molecules, 22(10), 1630.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • Olah, G. A. (Ed.). (2009). Friedel-Crafts and related reactions (Vol. 1). John Wiley & Sons.
  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of Fluorine Chemistry, 109(1), 3-11.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

Sources

Safety Operating Guide

Ethyl 6-(2-fluorophenyl)-6-oxohexanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Ethyl 6-(2-fluorophenyl)-6-oxohexanoate is a fluorinated organic ester commonly utilized as a pharmaceutical intermediate. In drug development workflows, it often serves as a precursor for statins or other fluorinated bioactive molecules.

Effective disposal of this compound requires a nuanced understanding of its chemical structure. While it is an organic ester, the presence of the fluorine atom on the aromatic ring dictates its waste classification. Unlike standard organic waste, fluorinated compounds release hydrogen fluoride (HF) upon incineration. Therefore, they must be directed to waste streams capable of scrubbing acid gases to prevent damage to incinerator infrastructure and environmental release.

Critical Distinction: While this compound contains fluorine, it is not classified as a PFAS (Per- and Polyfluoroalkyl Substance) in the context of "forever chemicals" (like PFOA/PFOS) because it lacks the fully fluorinated carbon chain. However, for disposal logistics, it must still be treated as Halogenated Organic Waste .

Risk Assessment & Waste Classification

Before handling, you must categorize the material to ensure the disposal stream is self-validating—meaning the process itself prevents downstream errors (e.g., mixing incompatible chemicals).

Waste Classification Table
ParameterClassificationOperational Requirement
Primary Stream Halogenated Organic Waste DO NOT mix with Non-Halogenated solvents (e.g., Acetone, Ethanol) to avoid re-classification fees or rejection.
Physical State Liquid (Viscous Oil) or Low-Melting SolidIf dissolved in solvent, dispose as liquid waste. If pure solid, use solid waste stream.
Chemical Hazard Irritant / Potential ToxicantStandard R&D "Assume Toxic" protocol. Avoid inhalation and skin contact.[1][2]
Reactivity Ester FunctionalityAvoid mixing with strong acids or bases in the waste container to prevent hydrolysis and exothermic pressure buildup.
EPA Waste Code D001 (Ignitable) / F-List (if spent solvent)Consult local EHS for specific state codes regarding fluorinated intermediates.

Operational Disposal Protocol

This protocol is designed to be a closed-loop system. Every step confirms the safety of the next.

Phase 1: Pre-Disposal Preparation
  • Quenching (If Reaction Mixture): If the compound is part of a reaction mixture containing reactive reagents (e.g., hydrides, organometallics), quench the reaction fully before transfer to the waste container.

    • Why: Unquenched reagents can react inside the waste drum, causing pressurization or explosion.

  • Phase Separation: If the compound is in a biphasic mixture (aqueous/organic), separate the layers.

    • Aqueous Layer: Check pH. If neutral and free of heavy metals/toxins, dispose via Aqueous Waste stream.

    • Organic Layer (containing the Target): Direct to Halogenated Solvent Waste .

Phase 2: Container Selection & Transfer
  • Container Material: High-Density Polyethylene (HDPE) or Glass (Amber).

    • Avoid: Metal cans if the waste stream is potentially acidic, as fluoride ions can accelerate corrosion.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Phase 3: Labeling (The Chain of Custody)

A generic "Waste" label is insufficient. The label must explicitly state:

  • Full Chemical Name: this compound.

  • Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, this compound 10%").

  • Hazard Checkbox: Mark "Halogenated," "Irritant," and "Flammable."

Phase 4: Satellite Accumulation Area (SAA)

Store the container in your lab's designated SAA.[3]

  • Secondary Containment: The container must sit in a tray capable of holding 110% of the volume.

  • Closure: Keep the cap tightly closed unless actively adding waste. Funnels must be removed immediately after use.

Workflow Visualization

The following diagram illustrates the decision logic for disposing of this compound. This logic prevents the contamination of non-halogenated streams.[3]

DisposalWorkflow Start Start: this compound Waste StateCheck Is the material Pure or in Solution? Start->StateCheck PureSolid Pure Substance (Solid/Oil) StateCheck->PureSolid Pure Solution Dissolved in Solvent StateCheck->Solution Solution SolidCont Container: Wide-mouth HDPE Jar PureSolid->SolidCont Labeling Labeling: 1. Full Name 2. Check 'Halogenated' 3. List all Solvents SolidCont->Labeling SolventCheck Is the Solvent Halogenated? Solution->SolventCheck NonHaloSolv Non-Halogenated Solvent (e.g., Ethyl Acetate) SolventCheck->NonHaloSolv No HaloSolv Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolv Yes ForceHalo CRITICAL STEP: Classify Entire Mixture as HALOGENATED WASTE NonHaloSolv->ForceHalo Contaminated by Fluorine on Solute HaloSolv->ForceHalo Already Halogenated LiquidCont Container: HDPE Carboy or Amber Glass Bottle ForceHalo->LiquidCont LiquidCont->Labeling SAA Storage: Satellite Accumulation Area (Secondary Containment) Labeling->SAA Pickup End: Schedule EHS Pickup (High Temp Incineration) SAA->Pickup

Caption: Decision matrix for segregating fluorinated ester waste. Note that even if dissolved in a non-halogenated solvent, the presence of the fluorinated solute mandates a Halogenated Waste classification.

Emergency Contingencies

In the event of a spill during transfer:

  • Small Spill (<100 mL):

    • PPE: Nitrile gloves (double gloved), lab coat, safety glasses.

    • Action: Absorb with standard vermiculite or polypropylene pads.

    • Disposal: Place absorbent materials into a sealed bag, label as "Debris contaminated with Halogenated Organics," and place in the solid hazardous waste bin.

  • Skin Contact:

    • Wash immediately with soap and water for 15 minutes. While not an HF-releasing acid (like Hydrofluoric Acid), fluorinated aromatics can be lipophilic and penetrate skin.

  • Eye Contact:

    • Flush at an eyewash station for 15 minutes.[4] Seek medical attention if irritation persists.

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Satellite Accumulation Areas.[5] 40 CFR 262.15. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 8: Management of Waste." National Academies Press (2011). [Link]

  • Princeton University EHS. Waste Removal and Waste Streams. (General guidance on separating halogenated streams). [Link]

Sources

Personal protective equipment for handling Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Philosophy

The Core Challenge: Ethyl 6-(2-fluorophenyl)-6-oxohexanoate (often a key intermediate in the synthesis of PARP inhibitors like Rucaparib) presents a deceptive risk profile. As a fluorinated keto-ester, it occupies a "grey zone" in safety data—often lacking the extensive toxicological testing of commodity chemicals.

The "Defensive Handling" Directive: Do not rely solely on the lack of a "Skull and Crossbones" GHS symbol. In drug development, intermediates with fluorinated phenyl rings must be treated as potential bioactive alkylating agents until proven otherwise. This guide moves beyond basic compliance to barrier integrity assurance .

Critical Hazard Analysis (Structure-Activity Relationship)

Before selecting PPE, we must understand what we are fighting.

Functional GroupHazard MechanismSafety Implication
Ethyl Ester Moiety Permeation Promoter: Esters are excellent solvents for organic materials, including nitrile rubber.CRITICAL: Standard nitrile gloves degrade faster than expected. Double-gloving is mandatory.
Fluorophenyl Group Metabolic Stability: The C-F bond is strong, potentially increasing the compound's lipophilicity and bio-persistence if absorbed.Skin contact must be zero. If absorbed, the body may not metabolize/excrete it efficiently.
Keto-Linker Reactivity: Potential for Schiff base formation with biological amines.Respiratory protection is required to prevent mucous membrane irritation.
The PPE Matrix: Layered Defense System

This protocol uses a Class II Risk Strategy (Moderate Hazard / High Uncertainty).

A. Hand Protection (The "Breakthrough" Protocol)

Standard single-layer nitrile is insufficient for procedures lasting >15 minutes.

  • Primary Layer (Inner): 4 mil Nitrile (High dexterity).

  • Secondary Layer (Outer): Silver Shield® (Laminate) OR High-Grade Nitrile (minimum 8 mil).

    • Why? Ethyl esters can swell and permeate thin nitrile in <30 minutes. Laminate gloves offer >4 hours breakthrough time against esters [1].

  • Technique: "Cuff-Over-Cuff." Tape the outer glove to the lab coat sleeve if working with volumes >100mL.

B. Respiratory & Inhalation Control
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary (If hood is unavailable/maintenance): Full-face respirator with Organic Vapor (OV) cartridges.

    • Note: N95 masks are useless against organic vapors (esters/ketones).

C. Eye & Body Armor
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the liquid nature of the ester.

  • Body: Tyvek® Lab Coat (or chemically resistant apron) over standard cotton lab coat. Avoid exposed skin at the neck.

Operational Workflow: The "Zero-Contact" Method
Phase 1: Pre-Operational Check
  • Glove Inflation Test: Inflate nitrile gloves with air and submerge in water or hold near cheek to detect pinholes.

  • Sash Height: Verify fume hood sash is at the safe working height (usually 18 inches).

  • Solvent Prep: Have a wash bottle of Ethanol ready. (Ethyl esters are highly soluble in ethanol, making it the ideal decontamination solvent).

Phase 2: Active Handling (Weighing & Transfer)
  • Tare First: Place the receiving vessel on the balance inside the hood if possible.

  • The "Drop-Wise" Rule: When transferring the liquid, use a glass pipette or positive-displacement pipette. Avoid pouring from large bottles to prevent "glugging" and splashing.

  • Aerosol Management: If heating or stirring, ensure the vessel is closed. The ketone moiety increases volatility upon heating.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe all tools (spatulas, pipettes) with an ethanol-soaked Kimwipe before removing them from the hood.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the fingertips using the other gloved hand) to ensure the outside of the glove never touches skin.

  • Wash: Wash hands with soap and cool water (hot water opens pores) for 20 seconds.

Waste Disposal & Emergency Response

Disposal Classification: HALOGENATED ORGANIC WASTE.

  • Strict Rule: Do not mix with general organic solvents (Acetone/Hexane waste).

  • Reasoning: The fluorine atom requires high-temperature incineration with flue gas scrubbing to prevent the formation of HF (Hydrofluoric Acid) or fluorinated dioxins during destruction [2].

  • Labeling: Mark container clearly: "Contains Fluorinated Organics - DO NOT BULK with Non-Halogenated."

Spill Response (Small < 50mL):

  • Evacuate the immediate area (3-meter radius).

  • Don PPE: Double gloves, goggles, respiratory protection.

  • Absorb: Use a universal absorbent pad or vermiculite.

  • Clean: Wipe area with Ethanol, then soap and water.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this specific intermediate.

SafetyLogic Start Start: Handling this compound Risk Risk Assessment: Fluorinated + Ester + Ketone Start->Risk PPE_Check PPE Selection Risk->PPE_Check Gloves Gloves: Laminate or Double Nitrile (Ester Resistance) PPE_Check->Gloves Resp Respiratory: Fume Hood (Primary) OV Cartridge (Backup) PPE_Check->Resp Action Operational Phase Gloves->Action Resp->Action Transfer Transfer: Avoid Aerosols Use Ethanol for Decon Action->Transfer Waste Waste Disposal Transfer->Waste Halogen Halogenated Waste Stream (Due to Fluorine) Waste->Halogen Correct Path NonHalo General Organic Waste Waste->NonHalo PROHIBITED

Figure 1: Operational Safety Logic Flow. Note the critical decision point at Waste Disposal to segregate Halogenated compounds.

References
  • Ansell Chemical Resistance Guide. (2024). Permeation & Degradation Data for Esters and Ketones. Retrieved from

  • Prudent Practices in the Laboratory. (2011). National Research Council (US) Committee on Prudent Practices in the Laboratory. Handling and Disposal of Chemicals.[1][2][3][4] Washington (DC): National Academies Press. Retrieved from

  • PubChem Compound Summary. (2024). Ethyl 6-oxohexanoate (Structural Analog Data). National Center for Biotechnology Information. Retrieved from

  • ACS Chemical Health & Safety. (2020). Lessons Learned—Fluoride Exposure and Handling. American Chemical Society. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.